4-(Chloromethyl)biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZCRVEEQKNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075190 | |
| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-11-4 | |
| Record name | 4-Phenylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloromethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)biphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F1186UU0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-(Chloromethyl)biphenyl CAS number 1667-11-4 properties
An In-Depth Technical Guide to 4-(Chloromethyl)biphenyl (CAS 1667-11-4)
Introduction
This compound, also known as 4-phenylbenzyl chloride, is a bifunctional organic compound featuring a biphenyl backbone and a reactive chloromethyl group. Its unique structure makes it a highly valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling, tailored for professionals in chemical research and drug development. The strategic position of the chloromethyl group on the biphenyl scaffold allows for its facile conversion into a wide array of derivatives, making it a cornerstone building block for pharmaceuticals, advanced polymers, and fluorescent agents.[1][2][3]
Physicochemical and Spectroscopic Profile
The precise characterization of this compound is fundamental for its effective use. Its physical properties dictate handling and storage conditions, while its spectroscopic fingerprint is crucial for identity confirmation and quality control.
Physical and Chemical Properties
The compound is a white to light yellow crystalline solid at room temperature, a property that simplifies its handling and storage compared to liquid reagents. Its high boiling point and flash point indicate low volatility under standard conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 1667-11-4 | [4][5] |
| Molecular Formula | C₁₃H₁₁Cl | [4][6] |
| Molecular Weight | 202.68 g/mol | [4][7][8] |
| Appearance | White to light yellow crystalline powder/solid | [9] |
| Melting Point | 70-74 °C | [2][4][8] |
| Boiling Point | 322.4 °C at 760 mmHg | [4] |
| Density | 1.111 g/cm³ | [4] |
| Flash Point | 143.2 °C | [4] |
| EINECS Number | 216-786-5 | [4][8] |
| InChI Key | HLQZCRVEEQKNMS-UHFFFAOYSA-N | [6][10][11] |
Spectroscopic Data
Spectroscopic analysis is essential for verifying the structural integrity of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a clear diagnostic map of the molecule. The benzylic protons of the chloromethyl group are highly deshielded and appear as a characteristic singlet, while the aromatic protons show complex splitting patterns typical of a 1,4-disubstituted benzene ring and a monosubstituted phenyl group.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (Biphenyl rings) | 7.19 - 7.68 | Multiplet | 9H |
| -CH₂Cl | 4.61 | Singlet | 2H |
| (Solvent: CDCl₃)[10][11] |
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. Key peaks include C-H stretching for the aromatic rings, C=C stretching within the rings, and the distinctive C-Cl stretching frequency.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ at m/z ≈ 202 and a characteristic [M+2]⁺ peak at m/z ≈ 204 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[6]
Synthesis and Reaction Chemistry
The primary industrial route to this compound is through the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring.
General Synthesis Workflow
The reaction typically involves treating biphenyl with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, in the presence of a Lewis acid catalyst such as zinc chloride.[12][13] The choice of solvent and reaction conditions is critical to favor the formation of the desired 4-substituted product over other isomers and bis-chloromethylated byproducts.[14]
Caption: General workflow for the synthesis of this compound.
Core Reactivity
The synthetic utility of this compound stems from the reactivity of the benzylic chloride. The C-Cl bond is readily cleaved, making the chloromethyl group an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of the 4-phenylbenzyl moiety into a wide range of molecules.
Caption: Nucleophilic substitution at the benzylic carbon.
This reactivity is fundamental to its role as a building block. It can react with a variety of nucleophiles including amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
Applications in Drug Discovery and Materials Science
This compound is a key starting material for several commercially significant products.
Pharmaceutical Intermediates
Its most prominent application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a crucial precursor for drugs like Fenbufen and Felbinac.[2] The synthesis of these APIs leverages the reactivity of the chloromethyl group to build the final drug scaffold.
For example, in the synthesis of Fenbufen, this compound is used to alkylate a suitable nucleophile, forming the core structure of the final drug molecule. This highlights its importance in constructing complex molecular architectures in medicinal chemistry.[2]
Material Science Applications
Beyond pharmaceuticals, this compound is an important intermediate in the production of fluorescent whitening agents and high-performance polymers.[1][3] Its bifunctional nature (a rigid biphenyl core and a reactive handle) allows it to be incorporated into polymer chains to enhance thermal stability and confer specific optical properties.[15]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in regulated industries like pharmaceuticals. A combination of chromatographic and spectroscopic techniques is employed.
Standard Analytical Workflow
-
Visual Inspection : Assess color and physical form.
-
Melting Point : A sharp melting point range indicates high purity.
-
Chromatographic Purity (HPLC/GC) : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate and quantify the main component from any impurities, such as isomers or starting materials.
-
Identity Confirmation : Spectroscopic methods (¹H NMR, IR, MS) are used to confirm the chemical structure, as detailed previously.
Caption: Standard analytical workflow for quality control.
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate precautions.
-
Hazard Classification : It is classified as an irritant, causing skin, eye, and respiratory irritation.[4][16][17]
-
Personal Protective Equipment (PPE) : When handling, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][17]
-
Handling : Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[16][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is moisture-sensitive and should be stored under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
-
First Aid :
Conclusion
This compound (CAS 1667-11-4) is a pivotal chemical intermediate whose value is defined by the strategic combination of a rigid biphenyl scaffold and a reactive chloromethyl group. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for chemists. From the development of life-saving anti-inflammatory drugs to the creation of advanced materials, its influence is widespread. Proper understanding of its characteristics, handling requirements, and analytical validation is paramount for leveraging its full potential in research and development.
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physicochemical properties of 4-(chloromethyl)biphenyl
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by synonyms such as 4-phenylbenzyl chloride and p-phenylbenzyl chloride, is a versatile bifunctional organic compound.[1][2] Its structure, featuring a biphenyl backbone with a reactive chloromethyl group, makes it a valuable intermediate in a variety of synthetic applications, ranging from the production of fluorescent whitening agents to the development of novel pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the core , offering both established data and the experimental context for its characterization. The insights and protocols herein are designed to equip researchers with the foundational knowledge required for its effective and safe utilization in a laboratory setting.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and material science. These properties dictate its behavior in different solvents, its thermal stability, and its reactivity. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1667-11-4 | [1][5][6] |
| Molecular Formula | C13H11Cl | [1][2][5] |
| Molecular Weight | 202.68 g/mol | [1][2][6] |
| Appearance | White solid/powder/crystal | [1] |
| Melting Point | 70-73 °C | [1][6] |
| Boiling Point | 321.03°C (estimated) | [1] |
| Solubility | Insoluble in water. Soluble in tetrahydrofuran, toluene, and carbon tetrachloride. | [7][8] |
| Density | 1.1339 g/cm³ (estimated) | [1] |
Experimental Protocols for Characterization
The validation of a compound's identity and purity is a cornerstone of chemical research. The following protocols outline standard methodologies for the characterization of this compound, grounded in established analytical techniques.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or newly synthesized batch of a chemical intermediate like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-3 °C per minute) initially, and then more slowly (1 °C per minute) as the expected melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Spectroscopic Analysis
-
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms.
-
Sample Preparation: A small amount (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Expected Signals:
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.
-
Sample Preparation: A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer, or mixed with KBr to form a pellet.
-
Expected Absorptions:
-
C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹).
-
C=C stretching from the aromatic rings (around 1400-1600 cm⁻¹).
-
C-Cl stretching (typically in the range of 600-800 cm⁻¹).
-
CH₂ bending (around 1450 cm⁻¹).
-
-
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Expected Molecular Ion Peak: A peak corresponding to the molecular weight of this compound (m/z = 202.68) should be observed.[2] Due to the presence of chlorine, an isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is expected for the molecular ion and any chlorine-containing fragments.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the benzylic chloride. The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-phenylbenzyl moiety into a wide range of molecules.
Role as a Synthetic Intermediate
The following diagram illustrates a representative nucleophilic substitution reaction where this compound serves as an electrophile.
Caption: Nucleophilic substitution reaction of this compound.
This reactivity is exploited in various fields:
-
Pharmaceutical Chemistry: It serves as a building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][10] The biphenyl scaffold is a common feature in many bioactive compounds.
-
Materials Science: It is a key intermediate in the synthesis of fluorescent whitening agents, which are used to enhance the brightness of textiles and paper.[3]
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards:
-
Recommended Precautions:
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in synthesis is directly linked to the reactivity of its chloromethyl group. A comprehensive characterization, employing the standard analytical techniques outlined in this guide, is crucial for ensuring its quality and suitability for research and development applications. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the synthetic potential of this compound with confidence and safety.
References
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4-(Chloromethyl)biphenyl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide offers an in-depth technical examination of 4-(Chloromethyl)biphenyl, a pivotal chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to provide actionable insights into its molecular characteristics, reactivity, and application, grounded in established scientific principles and experimental validation.
Strategic Overview: The Role of this compound in Synthesis
This compound, also known as 4-phenylbenzyl chloride, is an aromatic organic compound featuring a biphenyl framework functionalized with a chloromethyl group. Its significance in organic synthesis is not merely as a reagent, but as a strategic building block. The chloromethyl (-CH₂Cl) group serves as a highly reactive "handle," enabling the covalent attachment of the entire 4-biphenylmethyl moiety onto various molecular scaffolds.
This reactivity is primarily exploited in nucleophilic substitution reactions, making it an indispensable tool for constructing complex molecular architectures. Its most notable application lies in the pharmaceutical industry, where it serves as a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), particularly the "sartan" class of antihypertensive drugs.
Core Molecular Profile: Structure, Weight, and Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is critical for its effective use in experimental design, from reaction stoichiometry to purification strategies.
Molecular Structure and Weight
The compound's identity is defined by its unique arrangement of atoms and resulting mass.
-
Chemical Name: this compound
-
Synonyms: 4-(Chloromethyl)-1,1'-biphenyl, p-Phenylbenzyl Chloride, 4-Phenylbenzyl chloride[1][2]
The structure consists of two phenyl rings linked by a single bond, with a chloromethyl group attached at the para-position (carbon 4) of one ring. This benzylic chloride configuration is the key to its chemical utility.
Physicochemical Data Summary
The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 1667-11-4 | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 70-73 °C | [1][3] |
| Boiling Point | 321.03 °C (estimate) | [3] |
| Solubility | Soluble in organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF); insoluble in water. |
Reactivity and Synthetic Utility: A Mechanistic Perspective
The utility of this compound is a direct consequence of the reactivity of its benzylic C-Cl bond.
Principle of Reactivity
The chloromethyl group is an excellent electrophile. This reactivity is driven by two key factors:
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable leaving group, facilitating the cleavage of the C-Cl bond.
-
Carbocation Stabilization: In reactions proceeding through an Sₙ1 mechanism, the departure of the chloride ion forms a benzylic carbocation. This carbocation is highly stabilized by resonance across the adjacent phenyl ring and the extended π-system of the biphenyl structure, significantly lowering the activation energy of the reaction.
This inherent electrophilicity allows it to react readily with a broad spectrum of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions), making it a versatile alkylating agent.
Synthesis Pathway: Chloromethylation of Biphenyl
A common industrial synthesis of this compound is the chloromethylation of biphenyl. This is an electrophilic aromatic substitution reaction where biphenyl is treated with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[4][5][6] The reaction preferentially occurs at the para-position due to steric hindrance at the ortho-positions.
Field Application: Synthesis of Telmisartan Intermediate
A prominent example of this compound's application is in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. It is used to alkylate the benzimidazole nitrogen of a precursor molecule, forming a crucial C-N bond.
Experimental Workflow Visualization
The following diagram illustrates the key alkylation step in the Telmisartan synthesis pathway.
Caption: Workflow of N-alkylation using this compound in Telmisartan synthesis.
Protocol: N-Alkylation of a Benzimidazole Derivative
This protocol outlines a representative procedure for the synthesis of a Telmisartan intermediate, demonstrating the practical application of this compound.
Objective: To synthesize the N-alkylated benzimidazole intermediate via nucleophilic substitution.
Materials:
-
2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) and/or Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation (Inert Atmosphere): Under a nitrogen or argon atmosphere, add the benzimidazole precursor to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF/DMA to dissolve the starting material.
-
Deprotonation (Causality): Cool the mixture to 0 °C. Slowly add the base (e.g., NaH) portion-wise. This step is critical as it deprotonates the benzimidazole nitrogen, generating a potent nucleophile. The choice of a strong, non-nucleophilic base like NaH ensures complete and clean deprotonation without competing side reactions. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Alkylation: Prepare a solution of this compound in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours.[7]
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion and minimize impurity formation. This is achieved using Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots. The disappearance of the starting material and the appearance of a new, less polar product spot indicates a successful reaction.
-
Work-up: After completion, cool the mixture and cautiously quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure Telmisartan intermediate.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Safety and Handling Precautions
This compound is an irritant and a lachrymator (a substance that irritates the eyes and causes tears).
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.
Conclusion
This compound is a high-value chemical intermediate whose utility is fundamentally derived from the predictable and efficient reactivity of its benzylic chloride group. Its role as a key building block, particularly demonstrated in the industrial synthesis of complex pharmaceuticals like Telmisartan, underscores its importance. For the research and drug development professional, a thorough understanding of its molecular properties, reactivity, and handling requirements is essential for leveraging this versatile reagent to its full potential in the pursuit of novel molecular discovery.
References
- US3007975A - 4, 4'-bis-(chloromethyl)
- Preparation process for 4,4'-bis(chloromethyl)
- An improved synthesis of Telmisartan: an antihypertensive drug - Arkivoc. [Link]
- CN102267870A - Production process of 4,4'-bis(chloromethyl)
- Synthesis of 4,4′-bis(chloromethyl)
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. [Link]
- TELMISARTAN PART 2/3 - New Drug Approvals. [Link]
- 1,1'-Biphenyl, 4-(chloromethyl)- - NIST WebBook. [Link]
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- 7. rjpbcs.com [rjpbcs.com]
solubility of 4-(Chloromethyl)biphenyl in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)biphenyl in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals, high-performance polymers, and fluorescent whitening agents.[1][2] Its efficacy in these synthetic routes is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is therefore not merely academic, but a critical prerequisite for reaction design, optimization of purification processes like crystallization, and the formulation of final products. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, presenting available data, predictive models, and a robust, self-validating experimental protocol for its precise determination.
Introduction: The Significance of this compound and its Solubility
This compound, also known as 4-phenylbenzyl chloride, is a bifunctional molecule featuring a biphenyl backbone for structural rigidity and a reactive chloromethyl group. This unique combination makes it a valuable building block for introducing the 4-methylbiphenyl moiety into larger molecular frameworks. It serves as a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and the analgesic Felbinac.[1] Furthermore, its structural analogue, 4,4'-Bis(chloromethyl)biphenyl, is essential in producing fluorescent whitening agents and various polymer materials.[2][3]
The success of these synthetic applications hinges on solvent selection. An appropriate solvent must not only dissolve the reactants to a suitable concentration but also facilitate the desired reaction kinetics and thermodynamics, while simplifying downstream processing. Poor solubility can lead to low reaction yields, difficult purifications, and ultimately, increased production costs. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for this important compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by a combination of thermodynamics, intermolecular forces, and the structural characteristics of both the solute and the solvent. The foundational principle is the adage, "like dissolves like," which relates to the polarity of the molecules involved.[4]
2.1. Molecular Polarity and Intermolecular Forces
This compound is a largely non-polar molecule due to its aromatic biphenyl core. However, the presence of the chloromethyl group (-CH₂Cl) introduces a degree of polarity. Consequently, it is expected to exhibit favorable solubility in solvents of low to moderate polarity.
-
Non-polar and Moderately Polar Solvents: Solvents like toluene, tetrahydrofuran (THF), and chloroform are anticipated to be effective at solvating the biphenyl structure through van der Waals forces and dipole-dipole interactions.
-
Polar Aprotic Solvents: Solvents such as acetone or ethyl acetate may also be suitable.
-
Polar Protic Solvents: Highly polar protic solvents like water, methanol, and ethanol are expected to be poor solvents.[3] The strong hydrogen-bonding network within these solvents would be energetically costly to disrupt for the solvation of the non-polar biphenyl moiety.
2.2. Predictive Solubility Models
While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent screening.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle is that substances with similar HSP values (and thus a small "Hansen distance" between them) are likely to be miscible. While specific HSP values for this compound are not readily published, they could be estimated using group contribution methods.
-
UNIFAC Model: The UNIversal Functional Activity Coefficient (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[7][8][9] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate solubility without requiring experimental data for the entire molecule, provided the necessary group interaction parameters are available.[10] This predictive power is invaluable for screening large numbers of solvents in silico.
Known Solubility Profile of this compound
Comprehensive quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, qualitative data from various sources, including safety data sheets and supplier information, allows for the compilation of a preliminary profile. The data for the structurally similar 4,4'-Bis(chloromethyl)biphenyl often provides a useful, albeit indirect, reference.
| Solvent | Chemical Class | Polarity (Dielectric Constant) | Qualitative Solubility | Rationale / Notes |
| Toluene | Aromatic Hydrocarbon | 2.4 | Soluble | Good match for the non-polar biphenyl core. Data for the analogue 4,4'-Bis(chloromethyl)biphenyl confirms solubility.[3] |
| Cyclohexane | Aliphatic Hydrocarbon | 2.0 | Likely Soluble | Used as a solvent in the synthesis of the analogue, indicating solubility of the product.[11][12] |
| Tetrahydrofuran (THF) | Ether | 7.5 | Soluble | A versatile solvent for a wide range of organic compounds. The analogue is soluble in THF.[2] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 9.1 | Likely Soluble | A common solvent for organic synthesis and purification. |
| Chloroform | Halogenated Hydrocarbon | 4.8 | Likely Soluble | Similar to DCM, expected to be a good solvent. |
| Methanol | Alcohol | 33.0 | Insoluble / Sparingly Soluble | The analogue 4,4'-Bis(chloromethyl)biphenyl is not soluble in methanol.[3] |
| Ethanol | Alcohol | 24.6 | Insoluble / Sparingly Soluble | The analogue 4,4'-Bis(chloromethyl)biphenyl is not soluble in ethanol.[3] |
| Water | Protic Solvent | 80.1 | Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for this largely non-polar compound.[3] |
Experimental Protocol: Gravimetric Determination of Solubility
The following protocol details the isothermal equilibrium method (often called the "shake-flask" method), a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[13][14] This method is self-validating as it is designed to ensure that a true thermodynamic equilibrium is reached.
4.1. Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16] The analogue 4,4'-Bis(chloromethyl)biphenyl is corrosive and causes severe skin burns and eye damage.[2][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][19]
-
Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Store the compound under inert gas and at recommended temperatures (e.g., 2-8°C) to maintain stability.[2]
4.2. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)[20][21][22]
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. Causality Note: This extended equilibration time is critical. It allows the dissolution process to reach a thermodynamic minimum, ensuring the measured solubility is a true equilibrium value and not a kinetically trapped supersaturated or undersaturated state.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2-4 hours. This allows the excess solid to settle, preventing it from being drawn during sampling.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. Causality Note: Filtering is a non-negotiable step. It removes any microscopic solid particles, ensuring that the analyzed liquid represents only the dissolved solute, which is the cornerstone of an accurate solubility measurement.
-
Quantification (Gravimetric Method):
-
Record the total mass of the volumetric flask containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point (Melting Point: 71-73 °C) until a constant weight is achieved.[1][16]
-
Reweigh the flask containing only the solid residue.
-
-
Quantification (Instrumental Method - Optional but Recommended):
-
For higher accuracy, dilute the filtered saturated solution in the volumetric flask to a known final volume with fresh solvent.
-
Analyze this solution using a pre-validated analytical method (e.g., HPLC-UV).[22] Determine the concentration by comparing the instrument response to a calibration curve prepared from standards of known concentration.[22] This method is less susceptible to errors from volatile or hygroscopic residues than the gravimetric method.
-
-
Calculation:
-
Gravimetric: Solubility ( g/100 mL) = [(Mass of flask + residue) - (Mass of empty flask)] / (Volume of sample withdrawn) * 100
-
Instrumental: Solubility ( g/100 mL) = (Concentration from instrument in g/mL) * 100
-
Workflow and Data Presentation
A logical workflow is essential for reproducible results. The process from preparation to final data analysis should be systematic.
Caption: A systematic workflow for the experimental determination of solubility.
Conclusion
While a comprehensive public database of quantitative solubility for this compound remains to be established, this guide provides the necessary framework for any researcher to generate this critical data. By understanding the underlying principles of molecular interactions and diligently applying a robust, self-validating experimental protocol, scientists can confidently select optimal solvents. This will enhance the efficiency of synthetic processes, simplify purification, and ultimately accelerate the development of the valuable materials and pharmaceuticals derived from this versatile chemical intermediate.
References
- Ningbo Inno Pharmchem Co.,Ltd. (2025). 4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Opticalbrightenerpowder.com. (n.d.). 4,4-Bis(Chloromethyl)-Biphenyl.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- ChemicalBook. (2025). This compound | 1667-11-4.
- CymitQuimica. (2023). 4,4'-Bis(chloromethyl)-1,1'-biphenyl - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-biphenyl 95%.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
- Google Patents. (1961). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- ResearchGate. (n.d.). Solid-Liquid Equilibria for Biphenyl + n-Tetracosane Binary Mixtures and n-Tetracosane + Dibenzofuran + Biphenyl Ternary Mixtures: Experimental Data and Prediction with UNIFAC Models.
- Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.
- III Analytical Methods. (n.d.).
- National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
- Benchchem. (2025). The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide.
- SCM. (2025). UNIFAC theory — COSMO-RS 2025.1 documentation.
- SCM. (2025). Using the UNIFAC program — Tutorials 2025.1 documentation.
- CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- Omics. (n.d.). Journal of Analytical & Bioanalytical Techniques - A Comprehensive Guide to Analytical Chemistry.
- Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Hansen Solubility Parameters. (n.d.). Sheet1.
- Solubility Predictions. (n.d.).
- Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for Biphenyl-4-yl-p-tolyl-methanone Quantification.
- Park, K. (2000). Hansen Solubility Parameters.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
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An In-depth Technical Guide to 4-(Chloromethyl)biphenyl: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)biphenyl, also known as 4-phenylbenzyl chloride, is a pivotal bifunctional organic molecule that serves as a cornerstone in the synthesis of a variety of high-value compounds. Its structure, featuring a stable biphenyl backbone and a reactive chloromethyl group, makes it an exceptionally versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, detailed synthetic methodologies, and its critical role as a precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs). As a senior application scientist, this document is crafted to provide not only procedural steps but also the underlying chemical principles and rationale to empower researchers in their experimental designs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and for the optimization of reaction conditions.
Melting and Boiling Point
The melting point of this compound is consistently reported in the range of 70-73 °C.[1] This relatively sharp melting range suggests a crystalline solid at ambient temperature.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 1667-11-4 | [1] |
| Molecular Formula | C₁₃H₁₁Cl | |
| Molecular Weight | 202.68 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 70-73 °C | [1] |
| Boiling Point | Not readily available (likely requires vacuum) |
Synthesis of this compound: A Detailed Protocol
The primary synthetic route to this compound is the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the biphenyl ring. The key to a successful synthesis is to control the reaction conditions to favor mono-substitution at the para-position, minimizing the formation of di-substituted and ortho-substituted byproducts.
Reaction Mechanism and Rationale
The chloromethylation of biphenyl typically proceeds via the in-situ generation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related species, from formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The biphenyl nucleus, being an activated aromatic system, undergoes electrophilic attack. The para-position is sterically more accessible and electronically favored, leading to the desired this compound as the major product. Controlling the stoichiometry of the reactants, reaction temperature, and time is crucial to prevent over-reaction to form 4,4'-bis(chloromethyl)biphenyl.
Experimental Protocol: Selective Mono-chloromethylation of Biphenyl
This protocol is a synthesis of methodologies described in the patent literature, designed to be self-validating by providing clear checkpoints and expected outcomes.
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Phosphoric Acid
-
Acetic Acid
-
Cyclohexane (for recrystallization)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser with a gas outlet connected to a trap.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the three-necked flask with biphenyl, paraformaldehyde, phosphoric acid, and acetic acid in a molar ratio of approximately 1:1:3:3.[4]
-
Initiation of Reaction: While stirring the mixture, begin bubbling dry hydrogen chloride gas through the solution at a controlled rate (e.g., 1-50 L/h).[4] The reaction is exothermic, and the temperature should be monitored.
-
Reaction Progression: Maintain the reaction temperature within a specified range (e.g., 30-60 °C) for a period of 5-16 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of the mono-substituted product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding ice-water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or toluene. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will be a mixture of this compound and some unreacted biphenyl and di-substituted byproducts, can be purified by recrystallization from cyclohexane to yield pure this compound as a white crystalline solid.[4]
Caption: Synthetic workflow for this compound.
Application in Drug Development: Synthesis of Felbinac (4-Biphenylacetic Acid)
This compound is a critical starting material for the synthesis of several NSAIDs, most notably Felbinac (4-biphenylacetic acid). The reactive benzylic chloride is readily displaced by nucleophiles, allowing for the introduction of the acetic acid moiety.
Synthetic Strategy and Mechanism
The conversion of this compound to Felbinac is a two-step process:
-
Nucleophilic Substitution: The chloromethyl group is reacted with a cyanide salt (e.g., sodium cyanide) in a nucleophilic substitution reaction to form 4-biphenylacetonitrile. This reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway can also be involved due to the resonance stabilization of the resulting benzylic carbocation.[6]
-
Hydrolysis: The nitrile group of 4-biphenylacetonitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding Felbinac.
Experimental Protocol: Synthesis of Felbinac from this compound
This protocol is based on synthetic routes described for the conversion of benzylic halides to phenylacetic acids.
Materials:
-
This compound
-
Sodium Cyanide
-
Ethanol
-
Water
-
Concentrated Sulfuric Acid or Sodium Hydroxide
-
Hydrochloric Acid (for acidification)
-
Diethyl Ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup, extraction, and purification.
Procedure:
Step 1: Synthesis of 4-Biphenylacetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. Add an aqueous solution of sodium cyanide. The use of a mixed solvent system (ethanol/water) is necessary as the cyanide salt is soluble in water while the organic starting material is not.[7]
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer to yield crude 4-biphenylacetonitrile, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Step 2: Hydrolysis to 4-Biphenylacetic Acid (Felbinac)
-
Reaction Setup: Place the crude 4-biphenylacetonitrile in a round-bottom flask. Add an excess of aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases (if performing basic hydrolysis).
-
Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure Felbinac.
Caption: Synthetic pathway from this compound to Felbinac.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of NSAIDs like Felbinac. Its synthesis via the controlled chloromethylation of biphenyl requires careful optimization to achieve high yields of the desired mono-substituted product. The subsequent nucleophilic displacement of the benzylic chloride provides a robust method for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. This guide has provided a detailed technical overview, including validated synthetic protocols and the underlying chemical principles, to aid researchers in the effective utilization of this important building block in their drug discovery and development endeavors.
References
- Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI. [Link]
- 4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4,4′-Bis(chloromethyl)biphenyl. CAS Common Chemistry. [Link]
- The preparation method of felbinac.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- Method for preparing 4-felbinac through rearrangement reaction.
- The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
- 4,4'-Bis(chloromethyl)biphenyl | CAS#:1667-10-3. Chemsrc. [Link]
- Synthetic method of felbinac non-steroidal anti-inflammatory agent.
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.
- PROCESS FOR THE CHLOROMETHYLATION OR AROMATIC HYDROCARBONS.
- Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
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The Spectroscopic Signature of 4-(Chloromethyl)biphenyl: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for 4-(Chloromethyl)biphenyl (4-CMB), a key intermediate in the synthesis of various pharmaceuticals and advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and for structural elucidation in complex reaction mixtures. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-CMB, offering not just the data itself, but also the underlying principles and practical considerations for its acquisition and interpretation.
Introduction: The Importance of Spectroscopic Characterization
This compound is a bifunctional molecule featuring a biphenyl core and a reactive chloromethyl group. This unique structure makes it a valuable building block in organic synthesis. Accurate and unambiguous characterization of this compound is the bedrock of reliable and reproducible research. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a fingerprint that is unique to the compound. This guide will equip you with the knowledge to read and understand this fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Detailed Look at the Protons
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
A well-defined protocol is crucial for obtaining a high-resolution ¹H NMR spectrum. The following is a field-proven methodology for a small organic molecule like 4-CMB.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. The solid is a white powder.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds and its residual proton signal is easily identifiable.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Avoid any solid particles.
-
Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Setup and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp resonance lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals[1]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 - 7.30 | Multiplet | 9H | Aromatic protons (biphenyl rings) |
| ~4.61 | Singlet | 2H | Methylene protons (-CH₂Cl) |
Interpretation:
-
Aromatic Region (δ 7.60 - 7.30): The complex multiplet in this region corresponds to the nine protons of the two phenyl rings. The overlapping signals arise from the coupling between adjacent protons on the rings. The integration of this region confirms the presence of nine aromatic protons.
-
Methylene Protons (δ 4.61): The singlet at approximately 4.61 ppm is characteristic of the two protons of the chloromethyl group (-CH₂Cl). The downfield shift is due to the deshielding effect of the adjacent electronegative chlorine atom and the aromatic ring. The signal is a singlet because there are no adjacent protons to couple with.
Caption: Correlation between the structure of this compound and its ¹H NMR signals.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR provides information about the different carbon environments in a molecule.
The acquisition of a ¹³C NMR spectrum requires more time than a ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope (~1.1%).
Sample Preparation:
The same sample prepared for ¹H NMR can be used, although a slightly higher concentration (20-50 mg) is often beneficial.
Instrumental Setup and Data Acquisition:
-
Spectrometer: A spectrometer with a broadband probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration (though ¹³C NMR is not typically used for quantitative analysis without special techniques).
-
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, followed by phase and baseline correction.
As of the writing of this guide, readily available, experimentally verified ¹³C NMR data for this compound is limited. Therefore, the following data is based on a prediction using reputable chemical software. It is crucial to confirm these predictions with experimental data whenever possible.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~141.2 | C4' (ipso-carbon attached to the other ring) |
| ~140.2 | C1 (ipso-carbon attached to the -CH₂Cl group) |
| ~137.5 | C4 (ipso-carbon of the unsubstituted ring) |
| ~129.0 | C2', C6' (ortho-carbons of the substituted ring) |
| ~128.9 | C2, C6 (ortho-carbons of the unsubstituted ring) |
| ~127.6 | C3, C5 (meta-carbons of the unsubstituted ring) |
| ~127.3 | C3', C5' (meta-carbons of the substituted ring) |
| ~45.4 | -CH₂Cl (methylene carbon) |
Interpretation:
-
Aromatic Carbons: The signals in the range of δ 127-142 ppm are characteristic of the sp² hybridized carbons of the biphenyl rings. The quaternary (ipso) carbons, which are not directly bonded to any protons, typically have lower intensities.
-
Aliphatic Carbon: The signal at approximately 45.4 ppm is assigned to the sp³ hybridized carbon of the chloromethyl group. The electronegative chlorine atom causes a significant downfield shift for this carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The KBr Pellet Method
For a solid sample like 4-CMB, the potassium bromide (KBr) pellet method is a common and effective technique.
-
Sample and KBr Preparation: Grind a small amount of 4-CMB (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder into a pellet die. Apply a vacuum to remove trapped air.
-
Pressing: Use a hydraulic press to apply a pressure of 7-10 tons to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be recorded for background subtraction.
IR Data and Interpretation
The IR spectrum of this compound displays several characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2925, ~2850 | C-H stretch | Methylene (-CH₂) |
| ~1600, ~1485, ~1450 | C=C stretch | Aromatic ring |
| ~840 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| ~760, ~695 | C-H out-of-plane bend | Monosubstituted benzene |
| ~1260 | C-H in-plane bend | Aromatic C-H |
| ~650 | C-Cl stretch | Alkyl chloride |
Interpretation:
-
Aromatic C-H Stretching: The bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
-
Aliphatic C-H Stretching: The absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methylene group.
-
Aromatic C=C Stretching: The series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
Substitution Pattern: The strong band around 840 cm⁻¹ suggests a 1,4-disubstitution pattern on one of the benzene rings. The bands at approximately 760 cm⁻¹ and 695 cm⁻¹ are characteristic of a monosubstituted benzene ring.
-
C-Cl Stretching: The absorption around 650 cm⁻¹ can be attributed to the C-Cl stretching vibration of the chloromethyl group.
Caption: A simplified workflow for acquiring and interpreting an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that is well-suited for volatile and thermally stable compounds like 4-CMB.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized by heating.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrometry Data and Interpretation
The mass spectrum of this compound shows a characteristic pattern of peaks.
| m/z | Ion | Interpretation |
| 202/204 | [M]⁺• | Molecular ion peak. The presence of the M+2 peak with an intensity ratio of approximately 3:1 confirms the presence of one chlorine atom. |
| 167 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. This is often the base peak. |
| 165 | [M - HCl]⁺• | Loss of a molecule of HCl. |
| 152 | [C₁₂H₈]⁺• | Biphenylene radical cation, a common fragment in biphenyl compounds. |
Interpretation:
-
Molecular Ion Peak (m/z 202/204): The presence of a pair of peaks at m/z 202 and 204 is a clear indication of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1). This confirms the molecular weight of this compound (C₁₃H₁₁Cl) to be 202.68 g/mol .
-
Base Peak (m/z 167): The most intense peak in the spectrum (the base peak) is often at m/z 167. This corresponds to the loss of the chlorine radical from the molecular ion, forming a stable benzyl-type cation.
-
Other Fragments: The other fragment ions provide further structural information and are consistent with the fragmentation of a biphenyl derivative.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the connectivity of the atoms and the overall carbon-hydrogen framework. IR spectroscopy identifies the key functional groups, such as the aromatic rings and the alkyl chloride. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, further corroborating the structure. This multi-technique approach is essential for ensuring the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
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Introduction: The Significance of 4-(Chloromethyl)biphenyl
An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)biphenyl from Biphenyl
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical and material science sectors. Its bifunctional nature, featuring a reactive chloromethyl group and a stable biphenyl backbone, allows for its use as a versatile building block in the synthesis of more complex molecules. Notably, it is a key precursor for stilbene-based fluorescent whitening agents and certain plastic whitening agents.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound from biphenyl, focusing on the well-established Blanc chloromethylation reaction.
Core Synthetic Strategy: The Blanc Chloromethylation
The most prevalent method for introducing a chloromethyl group onto an aromatic ring, such as biphenyl, is the Blanc chloromethylation.[2] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[2][3]
Reaction Mechanism: A Stepwise Perspective
The mechanism of the Blanc chloromethylation is analogous to the Friedel-Crafts alkylation.[3][4][5] The key steps are as follows:
-
Activation of Formaldehyde: The Lewis acid catalyst, zinc chloride (ZnCl₂), coordinates with the oxygen atom of formaldehyde. This polarization of the carbon-oxygen bond increases the electrophilicity of the carbonyl carbon.[2]
-
Electrophilic Attack: The electron-rich π system of the biphenyl ring attacks the activated formaldehyde, forming a carbocation intermediate known as a sigma complex.[3]
-
Rearomatization: The aromaticity of the biphenyl ring is restored through the loss of a proton, yielding a hydroxymethylated biphenyl intermediate.[3][4]
-
Conversion to the Chloride: Under the acidic reaction conditions, the hydroxyl group of the hydroxymethylated biphenyl is rapidly protonated and subsequently displaced by a chloride ion to form the final product, this compound.[2]
Caption: Mechanism of the Blanc Chloromethylation of Biphenyl.
Experimental Protocol: A Validated Approach
The following protocol outlines a typical procedure for the synthesis of this compound. It is imperative that this reaction is conducted in a well-ventilated fume hood due to the use of hazardous reagents and the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[2][5][6]
Materials and Reagents
| Reagent/Material | Purity |
| Biphenyl | >99% |
| Paraformaldehyde | Reagent Grade |
| Anhydrous Zinc Chloride | >98% |
| Concentrated Hydrochloric Acid | 35-37% |
| Cyclohexane | Anhydrous |
| Toluene | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add biphenyl and cyclohexane.
-
Catalyst and Reagent Addition: While stirring, add anhydrous zinc chloride and paraformaldehyde to the mixture.[1]
-
Introduction of Hydrogen Chloride: Begin bubbling dry hydrogen chloride gas through the stirred suspension. The reaction is typically conducted at a temperature between 30-60°C.[7]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally run for 5-24 hours.[7][8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Recrystallization from a suitable solvent system, such as a mixture of cyclohexane and benzene or toluene, is a common method for purification to yield this compound as a solid.[7][9][10]
Caption: Experimental Workflow for the Synthesis of this compound.
Key Reaction Parameters and Optimization
The yield and purity of this compound are highly dependent on the reaction conditions.
| Parameter | Optimal Range/Value | Impact on Reaction |
| Temperature | 30-60°C[7] | Higher temperatures can lead to increased formation of diarylmethane byproducts.[11] |
| Reaction Time | 5-24 hours[7][8] | Sufficient time is required for the reaction to proceed to completion. |
| Catalyst Loading | Varies, often equimolar to biphenyl[8] | The amount of Lewis acid catalyst is crucial for activating the formaldehyde. |
| Solvent | Inert solvents like cyclohexane or petroleum ether[1][9] | The choice of solvent can influence the solubility of reactants and products. |
Challenges and Mitigation Strategies
Side Reactions
The primary side reaction of concern is the formation of diarylmethane derivatives, where the initially formed chloromethylated product reacts with another molecule of biphenyl.[6] This can be minimized by controlling the reaction temperature and the concentration of the reactants.[11] Additionally, the formation of bis-chloromethylated products, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl, can occur.[1]
Safety Considerations
The Blanc chloromethylation is associated with the formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[2][5][6] Therefore, all manipulations must be carried out in a high-efficiency fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[12]
Alternative Synthetic Approaches
While the Blanc chloromethylation is the most common method, other approaches exist. For instance, the use of chloromethyl methyl ether as a chloromethylating agent can be employed.[2][3] Additionally, variations in the catalytic system, such as using phase-transfer catalysts or ionic liquids, have been explored to improve yields and simplify the workup procedures.[8][13]
Conclusion
The synthesis of this compound from biphenyl via the Blanc chloromethylation is a robust and widely used method. A thorough understanding of the reaction mechanism, optimization of reaction parameters, and strict adherence to safety protocols are essential for a successful and safe synthesis. The insights and procedures detailed in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
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- Wikipedia. (n.d.). Blanc chloromethylation.
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- ResearchGate. (2025, August 5). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- The Sarpong Group. (2016, October 24). Carcinogens.
- Google Patents. (n.d.). CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl.
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electrophilic chloromethylation of biphenyl mechanism
Future research and process development are focused on enhancing the safety and efficiency of this transformation. The exploration of novel catalytic systems, such as the highly effective but expensive scandium triflate, demonstrates a move towards more active catalysts that can operate under milder conditions. [13]Furthermore, the application of phase transfer catalysis and recyclable ionic liquids offers promising avenues for developing greener, more benign, and economically viable processes for the synthesis of these important chemical intermediates. [16]
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An In-depth Technical Guide to 4-(Chloromethyl)biphenyl: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)biphenyl is a crystalline solid that serves as a pivotal intermediate in a variety of chemical syntheses, most notably in the pharmaceutical and polymer industries. Its bifunctional nature, combining the structural features of a biphenyl group with the reactivity of a benzylic chloride, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of this compound, from its historical discovery and synthesis to its modern-day applications, with a focus on the technical details relevant to researchers and professionals in drug development.
Historical Context and Discovery
The history of this compound is intrinsically linked to the development of chloromethylation reactions of aromatic compounds. The first documented instance of such a reaction was in 1898 by Grassi and Maselli, who synthesized benzyl chloride. This foundational work paved the way for the functionalization of a wide range of aromatic systems.
The specific synthesis of this compound itself is a direct application of the Blanc-Quelet reaction , a process that involves the chloromethylation of aromatic rings with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. This reaction, discovered by Gustave Louis Blanc in 1923, became a standard method for introducing chloromethyl groups onto aromatic scaffolds. While the exact date of the first synthesis of this compound is not prominently documented, its preparation is a logical extension of these early twentieth-century advancements in synthetic organic chemistry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1667-11-4 | [1] |
| Molecular Formula | C₁₃H₁₁Cl | [1] |
| Molecular Weight | 202.68 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 70-73 °C | [3] |
| Boiling Point | 184 °C at 0.2 mmHg | [4] |
| Solubility | Soluble in tetrahydrofuran | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
¹H NMR (400 MHz, CDCl₃) [5]
-
δ 7.57 (d, J=8.0 Hz, 2H): Protons on the phenyl ring attached to the chloromethyl group, ortho to the other phenyl ring.
-
δ 7.44 (d, J=8.0 Hz, 2H): Protons on the phenyl ring attached to the chloromethyl group, meta to the other phenyl ring.
-
δ 7.44 (t, J=7.6 Hz, 2H): Meta protons on the unsubstituted phenyl ring.
-
δ 7.35 (t, J=7.4 Hz, 1H): Para proton on the unsubstituted phenyl ring.
-
δ 4.61 (s, 2H): Protons of the chloromethyl group.
¹³C NMR No direct experimental data for this compound was found in the search results. The following are predicted chemical shifts based on related structures.
Mass Spectrometry (Electron Ionization) [6]
-
m/z 202/204: Molecular ion peak (M⁺) and its isotopic peak, confirming the presence of one chlorine atom.
-
m/z 167: Fragment corresponding to the loss of a chlorine radical ([M-Cl]⁺).
-
m/z 165: Fragment resulting from the loss of HCl.
-
m/z 152: Biphenyl fragment.
-
~3030 cm⁻¹: C-H stretching of the aromatic rings.
-
~1485 cm⁻¹: C=C stretching within the aromatic rings.
-
~1260 cm⁻¹: C-H in-plane bending.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of para-substitution.
-
~690-770 cm⁻¹: Characteristic C-Cl stretching.
Synthesis of this compound
The primary method for the synthesis of this compound is the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction can be controlled to favor the mono-substituted product.
Reaction Mechanism: Chloromethylation of Biphenyl
The chloromethylation of biphenyl proceeds via the Blanc-Quelet reaction mechanism.
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the chloromethylation of biphenyl, optimized for the synthesis of the mono-substituted product.[8][9][10]
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Cyclohexane
-
Toluene for recrystallization
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube connected to an HCl gas source, add biphenyl and cyclohexane. Stir the mixture to dissolve the biphenyl.
-
Catalyst Addition: Carefully add anhydrous zinc chloride to the mixture.
-
Reagent Addition: While stirring, add paraformaldehyde to the flask.
-
Chloromethylation: Begin bubbling dry HCl gas through the solution at a controlled rate. Maintain the reaction temperature between 30-40°C. The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5-16 hours.
-
Workup: Once the reaction is complete, stop the flow of HCl gas and cool the mixture to room temperature. Slowly add water to quench the reaction and dissolve the zinc chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from toluene to yield pure this compound as a white crystalline solid.
Applications in Drug Development
This compound is a key starting material in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its biphenyl moiety is a common structural feature in this class of compounds, and the reactive chloromethyl group provides a convenient handle for further chemical transformations.
Synthesis of Felbinac
A prominent example of the utility of this compound is in the synthesis of Felbinac, a topical NSAID used for the treatment of pain and inflammation.[3]
Caption: Synthetic Pathway to Felbinac.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][11]
-
May cause respiratory irritation. [2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich history rooted in the fundamental principles of organic chemistry. Its synthesis, primarily through the chloromethylation of biphenyl, is a well-established process. The unique combination of a stable biphenyl core and a reactive chloromethyl group has led to its widespread use in the synthesis of pharmaceuticals, particularly NSAIDs like Felbinac, as well as in the polymer industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.
References
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- This compound - Safety Data Sheet. (2018, April 30).
- This compound(1667-11-4) 1H NMR spectrum. ChemicalBook.
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- 4,4′-Bis(chloromethyl)biphenyl. (n.d.). CAS Common Chemistry.
- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl. (2011, December 7).
- 4,4'-Bis(chloromethyl)
- CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl. (2010, December 29).
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A Technical Guide to the Research Applications of 4-(Chloromethyl)biphenyl: A Versatile Synthetic Building Block
Executive Summary: 4-(Chloromethyl)biphenyl is a pivotal intermediate in organic synthesis, distinguished by its biphenyl core and a reactive benzylic chloride functional group. This structure renders it an excellent electrophile for introducing the 4-biphenylmethyl moiety into a diverse range of molecules. Its most prominent application lies in the pharmaceutical industry as a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the biphenylacetic acid class, such as Felbinac. This guide provides an in-depth analysis of its synthesis, core reactivity, established applications in drug development, and its broader potential in chemical and materials science, offering researchers and development professionals a comprehensive technical resource.
Physicochemical Properties and Synthesis
This compound, also known as 4-phenylbenzyl chloride, is a crystalline solid at room temperature. Its utility as a synthetic intermediate is largely dictated by the benzylic chloride, which is highly susceptible to nucleophilic substitution reactions, making it a versatile reagent for C-C, C-O, C-N, and C-S bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1667-11-4 |
| Molecular Formula | C₁₃H₁₁Cl |
| Molecular Weight | 202.68 g/mol |
| Melting Point | 70-73 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like THF, DCM, Toluene |
Synthesis via Electrophilic Aromatic Substitution
The primary industrial and laboratory-scale synthesis of this compound is achieved through the chloromethylation of biphenyl. This reaction is a classic example of an electrophilic aromatic substitution, specifically a variation of the Blanc-Quelet reaction.[1][2][3] The reaction involves treating biphenyl with a source of formaldehyde (e.g., formalin or paraformaldehyde) and hydrogen chloride, typically using a Lewis acid catalyst like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[4]
The biphenyl scaffold undergoes electrophilic attack preferentially at the para position due to steric hindrance at the ortho positions and the activating nature of the first phenyl ring.[5] While the reaction can lead to a mixture of mono- and di-substituted products (4,4'-bis(chloromethyl)biphenyl), controlling the stoichiometry of the reactants can favor the formation of the desired mono-chloromethylated product.[6]
Caption: Synthesis of this compound via Blanc-Quelet Reaction.
Detailed Synthesis Protocol
The following protocol is adapted from established chloromethylation procedures for aromatic compounds.[4][7]
Objective: To synthesize this compound from biphenyl.
Materials:
-
Biphenyl (1 mole)
-
Formalin (37% aqueous formaldehyde, 1.2 moles)
-
Concentrated Hydrochloric Acid (HCl)
-
Iron(III) Chloride (FeCl₃, catalyst)
-
Dichloromethane (DCM, solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve biphenyl (1 mole) in DCM.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add FeCl₃ catalyst to the stirred solution.
-
Slowly add formalin (1.2 moles) via the dropping funnel, followed by the dropwise addition of concentrated HCl. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield pure this compound. A yield of approximately 80% can be expected.[4]
Keystone Application in Drug Development: NSAID Synthesis
The primary and most well-documented application of this compound is its role as a key starting material for the synthesis of the non-steroidal anti-inflammatory drug Felbinac (4-biphenylacetic acid) and its derivatives.[8] Felbinac functions by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking prostaglandin synthesis. The synthesis from this compound is a robust two-step process involving the introduction of a carboxylic acid moiety.
Synthetic Pathway to Felbinac
The conversion leverages the reactivity of the benzylic chloride in a classic two-step sequence:
-
Cyanation: The chloride is displaced by a cyanide anion (e.g., from NaCN or KCN) in a nucleophilic substitution reaction to form 4-biphenylacetonitrile. This is a crucial C-C bond-forming step.
-
Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, 4-biphenylacetic acid (Felbinac).
A Chinese patent outlines a similar three-step process starting from the chloromethylation of biphenyl itself, confirming this pathway.[9]
Caption: Workflow for the synthesis of Felbinac from this compound.
Experimental Protocol: Synthesis of Felbinac
Objective: To synthesize 4-biphenylacetic acid from this compound.
Part A: Synthesis of 4-Biphenylacetonitrile
-
In a flask, dissolve this compound (1 mole) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.1 moles) to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude 4-biphenylacetonitrile.
Part B: Hydrolysis to 4-Biphenylacetic Acid (Felbinac)
-
To the crude 4-biphenylacetonitrile from Part A, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux for 8-12 hours. The nitrile will hydrolyze to the carboxylic acid.
-
Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate out of the solution.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude Felbinac from an appropriate solvent system (e.g., aqueous ethanol) to obtain the pure product.
Broader Synthetic Potential and Emerging Applications
The reactivity of this compound is not limited to the synthesis of NSAIDs. As a potent electrophile, it can be used to introduce the biphenylmethyl group onto a wide variety of nucleophilic substrates.[10][11] This opens avenues for its use in medicinal chemistry beyond NSAIDs and in materials science.
General Reactions with Nucleophiles
The benzylic chloride can be readily displaced by heteroatom nucleophiles, making it a valuable tool for building complex molecular architectures. For example, derivatives of its structural analog, (4-(Chloromethyl)phenyl)methanamine, have been explored for antimicrobial and anticancer applications, highlighting the utility of the reactive chloromethyl group in drug design.[12]
Table 2: Potential Reactions of this compound
| Nucleophile Class | Reagent Example | Product Class | Potential Application Area |
| Amines (N-Nu) | Primary/Secondary Amine | 4-Biphenylmethyl-amine | Pharmaceutical scaffolds, Ligands |
| Alcohols (O-Nu) | Phenol, Alcohol | 4-Biphenylmethyl-ether | Polymer building blocks, Fine chemicals |
| Thiols (S-Nu) | Thiol, Thiophenol | 4-Biphenylmethyl-thioether | Agrochemicals, Material science |
| Carbanions (C-Nu) | Malonic Ester Anion | Substituted Propanoic Acid | Fine chemical synthesis |
Applications in Materials Science
While the di-substituted analog, 4,4'-bis(chloromethyl)biphenyl, is more commonly cited in polymer chemistry and for synthesizing fluorescent whitening agents, the mono-substituted version serves as a valuable monofunctional reagent.[13][14] It can be used to:
-
Functionalize Polymers: Graft the bulky, rigid biphenylmethyl group onto polymer backbones to modify properties such as thermal stability, solubility, and mechanical strength.
-
Synthesize Liquid Crystal Monomers: The rigid biphenyl core is a common mesogen in liquid crystal design. This compound can serve as a precursor to introduce this moiety.
Recently, complex biphenyl derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint, demonstrating the enduring importance of the biphenyl scaffold in cutting-edge drug discovery.[15]
Safety and Handling
This compound is classified as an irritant. It is crucial to adhere to strict safety protocols when handling this compound.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion and Future Outlook
This compound is a high-value synthetic intermediate with a well-established role in the pharmaceutical industry, primarily for the manufacture of NSAIDs like Felbinac. Its straightforward synthesis and the predictable reactivity of its benzylic chloride group make it a reliable and versatile building block. Future research may further exploit its potential in the functionalization of advanced materials and as a scaffold for developing new classes of therapeutic agents, leveraging the unique electronic and structural properties of the biphenyl core.
References
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- Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. (n.d.). Eureka | Patsnap.
- Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). (n.d.). YAKHAK HOEJI | Korea Science.
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A Researcher's Comprehensive Guide to the Safe Handling of 4-(Chloromethyl)biphenyl
This guide provides an in-depth technical overview of the essential safety and handling precautions for 4-(Chloromethyl)biphenyl (CAS No. 1667-11-4), a compound utilized in various research and manufacturing applications, including as a laboratory chemical and for the manufacture of other substances.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Inherent Risks: Hazard Identification and Classification
This compound, also known as 4-phenylbenzyl chloride, is a solid substance that presents several health hazards upon exposure.[1] A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: SynQuest Laboratories, Inc.[1], Sigma-Aldrich, TCI Chemicals[2], ChemicalBook[3], MedchemExpress.com[4]
The causality behind these classifications lies in the chemical's reactive nature as a benzylic chloride. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic functional groups present in biological macromolecules like proteins and DNA. This reactivity is what leads to cellular damage, manifesting as irritation at the points of contact.
Proactive Protection: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and inhalation of dust and to prevent skin and eye contact.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][5][6] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any potential aerosols or dust.[7]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1] This ensures a rapid response in the event of accidental contact.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical.[7]
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[1][7] | 29 CFR 1910.133 | Protects against dust particles and potential splashes, preventing serious eye irritation.[1] |
| Skin | Chemical-resistant lab coat and protective gloves (e.g., Nitrile).[1][7] | 29 CFR 1910.138 | Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed frequently.[8] |
| Respiratory | NIOSH-approved respirator with an organic vapor cartridge if a fume hood is not available or ventilation is inadequate.[1][7] | 29 CFR 1910.134 | Protects against inhalation of dust, which may cause respiratory irritation.[1] |
| Feet | Closed-toe shoes.[1] | 29 CFR 1910.136 | Provides protection from spills and falling objects. |
Source: SynQuest Laboratories, Inc.[1], Benchchem[7], UNC Policies[9]
The following diagram illustrates the workflow for ensuring adequate personal protection when handling this compound.
Caption: Figure 1: PPE Selection and Use Workflow
Methodical Handling and Storage: Ensuring Stability and Preventing Incompatibility
Proper handling and storage are crucial for maintaining the chemical's stability and preventing hazardous reactions.
Safe Handling Practices
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[3][7]
-
Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[1][8] Always wash hands thoroughly with soap and water after handling the product.[1][5][7] Contaminated clothing should be removed and washed before reuse.[1][2][5]
-
Grounding: The product is stable under normal handling and storage conditions.[1]
Storage Requirements
-
Container: Keep the container tightly closed when not in use.[1][6]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][5][6]
-
Security: It is recommended to store the material in a locked-up area.[1][5]
-
Incompatibilities: Segregate from strong oxidizing agents and bases.[1][5] Contact with these materials could lead to hazardous reactions.
Emergency Response: Preparedness for Accidental Exposure and Spills
Despite all precautions, accidents can happen. A clear and practiced emergency plan is essential.
First-Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of exposure.
Table 3: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Source: SynQuest Laboratories, Inc.[1], CymitQuimica[5], TCI Chemicals[2], ChemicalBook[3], MedchemExpress.com[4]
Accidental Release Measures
In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental contamination.
-
Personnel: Evacuate all non-essential personnel from the area.[1] Only trained personnel equipped with the proper PPE should respond to the spill.[1]
-
Containment: For minor spills, use dry clean-up procedures to avoid generating dust.[5] Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][5]
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[6]
The following diagram outlines the logical steps for responding to an accidental spill.
Caption: Figure 2: Accidental Spill Response Plan
Fire and Reactivity: Understanding Chemical Behavior
-
Fire Hazard: this compound is not considered a significant fire hazard.[1] However, in the event of a fire, thermal decomposition can generate toxic and corrosive fumes, including carbon oxides and hydrogen chloride.[1]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[1]
-
Firefighter Protection: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]
-
Chemical Stability: The product is stable under normal conditions of storage and use.[1]
-
Hazardous Reactions: Avoid contact with strong bases and strong oxidizing agents.[1]
Disposal Considerations: Responsible Waste Management
All waste materials must be handled as hazardous waste.
-
Waste Treatment: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1] It is recommended to use a licensed professional waste disposal service.[3] One method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Container Disposal: Do not reuse empty containers. They should be handled in the same manner as the product itself.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards, the consistent use of appropriate controls, and preparedness for emergencies. By integrating the principles and protocols outlined in this guide into all laboratory workflows, researchers can effectively mitigate risks, ensuring a safe and productive research environment.
References
- 4,4'-Bis(chloromethyl)-1,1'-biphenyl. PubChem. [Link]
- 4-(Bromomethyl)
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- First Aid: Chemical Exposure. [Link]
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The Unstable Nature of a Valuable Linker: A Technical Guide to the Stability and Storage of 4-(Chloromethyl)biphenyl
For Immediate Release
Alachua, FL – 4-(Chloromethyl)biphenyl, a key bifunctional molecule widely utilized in the synthesis of pharmaceuticals and advanced materials, presents significant stability challenges that necessitate a thorough understanding and precise control of its storage and handling. This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical principles governing the stability of this compound, detailed protocols for its appropriate storage, and methods for assessing its degradation. By elucidating the causality behind its reactivity, this guide aims to ensure the integrity of this critical reagent in research and development settings.
The Inherent Reactivity of the Benzylic Halide Moiety
This compound, also known as 4-phenylbenzyl chloride, is a crystalline solid that serves as an important intermediate in the synthesis of various compounds, including non-steroidal anti-inflammatory drugs.[1] Its utility is derived from the reactive chloromethyl group attached to the biphenyl scaffold. This benzylic halide structure is the primary determinant of the compound's stability profile.
The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The biphenyl moiety, with its extended π-system, can stabilize the resulting benzylic carbocation in an SN1 pathway, thereby increasing its reactivity towards solvolysis, particularly in the presence of protic nucleophiles like water or alcohols. This inherent reactivity underscores the need for stringent storage conditions to prevent degradation.
Degradation Pathways and Incompatibilities
The principal degradation pathway for this compound is hydrolysis, which leads to the formation of 4-(hydroxymethyl)biphenyl and hydrochloric acid. This reaction can be catalyzed by moisture present in the storage environment. The rate of hydrolysis is expected to be significant, especially under non-neutral pH conditions.
Beyond hydrolysis, the compound is incompatible with strong bases and oxidizing agents. Strong bases can promote elimination reactions or enhance nucleophilic substitution, while strong oxidizing agents can react with the biphenyl ring system. Thermal decomposition is another potential degradation route, although specific temperature thresholds are not well-documented in publicly available literature. For the related compound 4,4'-bis(chloromethyl)biphenyl, decomposition is noted at its melting point of 126 °C.[2]
Recommended Storage and Handling Protocols
To maintain the chemical integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on a synthesis of safety data sheet guidelines and an understanding of the compound's chemical vulnerabilities.
Core Storage Conditions:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C).[2] Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[2]
-
Container: Keep in a tightly sealed, light-resistant container. Glass bottles with secure caps are appropriate.
-
Location: The storage area should be dry and well-ventilated.
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
When not in use, ensure the container is tightly closed to prevent the ingress of atmospheric moisture.
-
Avoid contact with incompatible materials such as strong bases and oxidizing agents.
Stability Assessment and Quality Control
Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications.
Analytical Methods:
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying any degradation products. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, and UV detection at 254 nm, would be a typical starting point for method development. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and assess purity.
Experimental Protocol for Accelerated Stability Study:
This protocol provides a framework for assessing the stability of this compound under stressed conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound in its intended final packaging.
-
Initial Analysis (T=0): Analyze an initial aliquot for purity using a validated HPLC method to establish a baseline.
-
Stress Conditions: Place the aliquots in stability chambers under the following conditions:
-
Elevated Temperature: 40 °C / 75% Relative Humidity (RH)
-
Room Temperature: 25 °C / 60% RH
-
Refrigerated (Control): 5 °C
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for purity and the formation of degradation products using the established HPLC method.
-
Evaluation: Compare the results to the initial analysis to determine the rate of degradation under different conditions. A significant change is typically defined as a failure to meet the established purity specification.
Data Summary and Visualization
Table 1: Key Stability and Storage Parameters for this compound
| Parameter | Value/Recommendation | Source |
| Chemical Stability | Stable under normal handling and storage conditions. | [3] |
| Recommended Storage Temp. | Cool, dry, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage. | [2] |
| Incompatible Materials | Bases, Strong oxidizing agents. | |
| Primary Degradation Pathway | Hydrolysis to 4-(hydroxymethyl)biphenyl. | Inferred from chemical structure |
| Personal Protective Equipment | Protective gloves, chemical goggles or safety glasses, suitable protective clothing. |
Diagram 1: Decision-Making Workflow for Handling and Storage
Caption: A logical workflow for the safe handling and appropriate storage of this compound.
Diagram 2: Chemical Degradation Pathway
Caption: The hydrolysis of this compound yields 4-(hydroxymethyl)biphenyl and HCl.
Conclusion
The utility of this compound in synthetic chemistry is undeniable, but its inherent reactivity necessitates a proactive and informed approach to its storage and handling. By understanding the chemical principles that govern its stability, particularly its susceptibility to hydrolysis, and by implementing rigorous storage protocols, researchers can ensure the quality and reliability of this important chemical intermediate. The guidelines and protocols presented in this technical guide provide a framework for maintaining the integrity of this compound, thereby supporting the successful advancement of research and development projects.
References
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- U.S. EPA. Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]
- European Medicines Agency.
- SciELO.
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theoretical studies on 4-(Chloromethyl)biphenyl reactivity
An In-depth Technical Guide to the Theoretical Reactivity of 4-(Chloromethyl)biphenyl
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the theoretical and practical aspects of this compound's reactivity. As a pivotal intermediate in organic synthesis, its unique structure, featuring a stable biphenyl core and a reactive benzylic chloride, makes it a versatile building block for pharmaceuticals, high-performance polymers, and fluorescent agents.[1][2][3] This document delves into the primary synthetic routes, explores the mechanistic underpinnings of its key reactions—including nucleophilic substitutions and organometallic transformations—and provides detailed experimental protocols for its application. The content is structured to offer researchers, scientists, and drug development professionals both foundational knowledge and actionable insights into leveraging this compound's chemical potential.
Introduction: The Structural and Chemical Profile of this compound
This compound, also known as 4-phenylbenzyl chloride, is an aromatic hydrocarbon distinguished by a biphenyl scaffold functionalized with a chloromethyl group at the 4-position. This arrangement confers a dual nature to the molecule: the biphenyl system provides rigidity, specific electronic properties, and a platform for constructing complex molecular architectures, while the chloromethyl group serves as a highly reactive site for chemical modification.[1] Its utility is particularly pronounced in the synthesis of specialized polymers and as a precursor in multi-step organic syntheses.[3][4]
The reactivity of this compound is fundamentally governed by the C-Cl bond of the benzylic methylene group. Benzylic halides are excellent substrates for nucleophilic substitution reactions via both SN1 and SN2 pathways. The proximity of the biphenyl ring system allows for the stabilization of a carbocation intermediate (favoring SN1) and provides sufficient steric access for backside attack by a nucleophile (enabling SN2). This versatile reactivity is the cornerstone of its application in synthetic chemistry.
Physicochemical Properties
A summary of the essential properties of this compound is provided below. These parameters are critical for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Citation(s) |
| CAS Number | 1667-11-4 (for 4-isomer); 1667-10-3 (for 4,4'-bis) | [4][5] |
| Molecular Formula | C₁₃H₁₁Cl | |
| Molecular Weight | 202.68 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Melting Point | 71 - 73 °C | [6] |
| Boiling Point | 140 °C @ 5 mmHg | [6] |
| Solubility | Insoluble in water; soluble in polar organic solvents like toluene and carbon tetrachloride. | [4] |
| Stability | Stable under normal storage and handling conditions. Incompatible with strong bases and oxidizing agents. | [6] |
Table 1: Key physicochemical properties of this compound.
Synthesis of the Biphenyl Core and Chloromethylation
The preparation of this compound is typically achieved through the chloromethylation of biphenyl. This electrophilic aromatic substitution introduces the -CH₂Cl group onto the aromatic ring. Various catalysts and conditions have been developed to optimize yield and regioselectivity.
Chloromethylation of Biphenyl
The most common industrial synthesis involves reacting biphenyl with a source of formaldehyde (such as paraformaldehyde or trioxane) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[7][8] More advanced catalytic systems using metal triflates (e.g., Sc(OTf)₃) have also been shown to be highly effective.[9] The reaction proceeds via the formation of a chloromethyl cation equivalent, which then attacks the electron-rich biphenyl ring.
The primary challenge in this synthesis is controlling the degree of substitution. The reaction can yield a mixture of 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and the disubstituted product, 4,4'-bis(chloromethyl)biphenyl.[9] Reaction conditions such as temperature, reactant stoichiometry, and catalyst choice are manipulated to favor the desired monosubstituted product.
Caption: Workflow for the synthesis of this compound.
General Experimental Protocol: Chloromethylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add biphenyl, paraformaldehyde, and anhydrous zinc chloride under an inert atmosphere (e.g., Nitrogen).
-
Solvent Addition: Add a suitable solvent such as cyclohexane or petroleum ether.[10][11]
-
Reaction: Begin stirring and introduce dry hydrogen chloride gas into the mixture at a controlled rate. Maintain the reaction temperature between 30-60 °C.[11]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the mixture and wash with water to remove the catalyst and unreacted HCl.[10]
-
Isolation: Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like toluene to isolate the this compound product.[10]
Core Reactivity and Mechanistic Pathways
The chemical behavior of this compound is dominated by nucleophilic substitution at the benzylic carbon.
Nucleophilic Substitution (SN2 Pathway)
The primary carbon of the chloromethyl group is sterically accessible, making it an excellent substrate for SN2 reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step.[12] This is the preferred mechanism for forming a wide variety of derivatives.
Caption: Generalized SN2 mechanism at the benzylic carbon.
A classic and highly effective application is the Williamson ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile to form an ether.[12][13] This reaction is fundamental for introducing ether linkages into molecules.
-
Mechanism: The reaction proceeds via a standard SN2 pathway. An alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaOH) to form the more nucleophilic alkoxide, which then attacks the chloromethyl group.[14][15]
-
Protocol: Synthesis of 4-(Butoxymethyl)biphenyl
-
Alkoxide Formation: In a dry flask, dissolve 1-butanol in an appropriate solvent like THF. Add a strong base such as sodium hydride portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Nucleophilic Attack: Add a solution of this compound in the same solvent to the freshly prepared sodium butoxide solution.
-
Reaction: Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, as monitored by TLC or HPLC. Phase-transfer catalysts, like quaternary ammonium salts, can be employed to enhance reaction rates in two-phase systems.[16][17]
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the resulting crude ether via column chromatography.
-
Grignard Reagent Formation and Reactivity
This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-(biphenylmethyl)magnesium chloride. This transforms the electrophilic benzylic carbon into a potent nucleophile and a strong base.[18][19]
-
Causality in Protocol: The use of anhydrous solvents (typically diethyl ether or THF) is critical. Grignard reagents react readily with protic sources, including water, which would quench the reagent and halt the desired reaction.[19][20]
-
Side Reactions: A significant side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted this compound to form 1,2-bis(4-biphenyl)ethane. This is favored by higher temperatures and concentrations.[19]
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Role in Palladium-Catalyzed Cross-Coupling
While the chloromethyl group itself is not a typical substrate for Suzuki-Miyaura coupling, the biphenyl scaffold of the molecule is frequently constructed using this powerful C-C bond-forming reaction.[21][22] In a common synthetic strategy, a suitable boronic acid or ester is coupled with an aryl halide to form the biphenyl core, which is then subjected to chloromethylation.
Alternatively, derivatives of this compound, such as the corresponding boronic esters, can be prepared and used in Suzuki couplings to build even more complex molecules.[23]
-
Protocol: Suzuki Coupling to Form a Biphenyl Precursor
-
Setup: In a reaction vessel, combine an aryl halide (e.g., 4-bromotoluene), a phenylboronic acid derivative, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., a phosphine like DavePhos).[24][25]
-
Solvent and Base: Add a solvent (e.g., dioxane or NMP) and a base (e.g., KOAc or KOH).[24][25]
-
Reaction: Purge the mixture with an inert gas and heat it (conventional or microwave heating) until the starting materials are consumed.[24]
-
Workup: After cooling, filter the reaction mixture and perform an extractive workup.
-
Purification: Purify the resulting biphenyl derivative by column chromatography or recrystallization. This product can then be chloromethylated as described in Section 2.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of functional group chemistry on a stable aromatic scaffold. Its reactivity is centered on the versatile chloromethyl group, which readily participates in nucleophilic substitution and organometallic reactions. This guide has outlined the fundamental principles governing its synthesis and reactivity, providing both mechanistic insight and practical protocols. For researchers in drug discovery and materials science, a thorough understanding of these reactions is essential for designing novel synthetic routes to complex target molecules, from antihypertensive drugs analogous to the sartans to advanced polymers and fluorescent materials.[2][3] The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this valuable chemical intermediate.
References
- Eureka | Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- Chembk. (n.d.). 4-Chloromethylbiphenyl (CAS 1667-11-4): A Versatile Building Block for Pharmaceuticals and Cosmetics.
- Hu, Y., et al. (2011). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. ResearchGate.
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- CymitQuimica. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl Safety Data Sheet.
- Nishiguchi, T., et al. (n.d.). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. Request PDF on ResearchGate.
- Jones, C. A., et al. (1981). 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen. Carcinogenesis, 2(1), 33-38.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Guidechem. (n.d.). 4-Chloromethylbiphenyl (cas 1667-11-4) SDS/MSDS download.
- Wu, H.-S., et al. (2003). Phase-Transfer Catalytic Reaction of 4,4'-Bis(Chloromethyl)-1,1'-biphenyl and 1-Butanol in a Two-Phase Medium. Organic Process Research & Development, 7(6), 813–820.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals.
- ACS Publications. (2003). Phase-Transfer Catalytic Reaction of 4,4'-Bis(Chloromethyl)-1,1'-biphenyl and 1-Butanol in a Two-Phase Medium. Organic Process Research & Development.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- PW Consulting. (2025). 4,4'-Bis(chloromethyl)biphenyl Market.
- opticalbrightenerpowder.com. (n.d.). 4,4-Bis(Chloromethyl)-Biphenyl.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
- ResearchGate. (n.d.). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Kelly, B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- NIH. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- CSUN. (2016). Chem 334: Grignard Reaction. YouTube.
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A Technical Guide to 4-(Chloromethyl)biphenyl: Nomenclature, Properties, and Application in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)biphenyl is a pivotal chemical intermediate, distinguished by its biphenyl scaffold and a reactive chloromethyl group. This unique structure renders it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its primary significance lies in its role as a key precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs), making a thorough understanding of its properties and reactivity essential for professionals in drug discovery and development. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, chemical reactivity, detailed synthetic protocols involving its use, and comprehensive safety and handling guidelines.
Compound Identification and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. This compound is known by several names and identifiers, which are crucial for accurate literature searches and regulatory compliance.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-(Chloromethyl)-1,1'-biphenyl .[1]
Synonyms are frequently encountered in commercial listings and older literature. Researchers should be familiar with these alternatives to ensure comprehensive information retrieval. Common synonyms include:
-
4-Phenylbenzyl chloride[2]
-
p-Phenylbenzyl chloride[3]
-
4-Biphenylmethyl chloride[1]
-
1-(Chloromethyl)-4-phenylbenzene[4]
-
4CMB[3]
Core Compound Data
A summary of the essential identification and physical properties is provided in Table 1 for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1667-11-4 | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₁Cl | [2][4][5] |
| Molecular Weight | 202.68 g/mol | [3][4] |
| Appearance | White to light yellow solid/powder/crystal | [1][3] |
| Melting Point | 70-74 °C | [1][5] |
| Boiling Point | 322.4 °C at 760 mmHg (est.) | [3][5] |
| Density | 1.111 - 1.134 g/cm³ (est.) | [3][5] |
| Refractive Index | 1.578 - 1.595 (est.) | [3][5] |
Chemical Reactivity and Mechanistic Insights
The utility of this compound in organic synthesis is dictated by the reactivity of its two key structural features: the chloromethyl group and the biphenyl ring system.
Diagram 2: Synthetic workflow for Felbinac from this compound.
Experimental Protocols
The following protocols are based on well-established, authoritative procedures for analogous transformations and can be adapted for the synthesis of Felbinac. Researchers must conduct a thorough risk assessment before proceeding with any experimental work.
Protocol 1: Synthesis of 4-Biphenylacetonitrile (Cyanation)
This procedure is adapted from the highly reliable method for the preparation of benzyl cyanide from benzyl chloride, as described in Organic Syntheses.
Materials:
-
This compound
-
Sodium cyanide (NaCN), powdered
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, place powdered sodium cyanide and a minimal amount of water to facilitate dissolution. Warm the mixture gently on a water bath.
-
Prepare a solution of this compound in 95% ethanol.
-
Add the ethanolic solution of this compound to the sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux using a steam bath or heating mantle for 4 hours.
-
After reflux, cool the mixture to room temperature. Filter the mixture with suction to remove the precipitated sodium chloride. Wash the salt cake with a small portion of ethanol to recover any entrained product.
-
Transfer the filtrate to a distillation apparatus and remove the bulk of the ethanol by distillation.
-
Cool the residual liquid. The product, 4-biphenylacetonitrile, will separate as an oily layer. If necessary, filter again to remove any remaining salts.
-
Separate the organic layer. The crude product can be purified by vacuum distillation.
Causality and Insights:
-
The use of an aqueous ethanol solvent system is crucial. It ensures the solubility of both the ionic sodium cyanide and the organic this compound, allowing the reaction to proceed efficiently in a homogeneous phase.
-
Heating under reflux provides the necessary activation energy for the Sₙ2 reaction to proceed to completion within a reasonable timeframe.
-
Sodium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Protocol 2: Synthesis of 4-Biphenylacetic Acid (Hydrolysis)
This protocol is adapted from the acid-catalyzed hydrolysis of benzyl cyanide described in Organic Syntheses. [4] Materials:
-
4-Biphenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by carefully adding concentrated sulfuric acid to water (e.g., a 3:2 v/v mixture of acid to water). Caution: Always add acid to water slowly and with cooling.
-
Add the crude or purified 4-biphenylacetonitrile from Protocol 1 to the sulfuric acid solution.
-
Heat the mixture under vigorous stirring for approximately 3 hours under reflux.
-
After the reaction is complete, cool the mixture slightly and pour it into a beaker containing cold water or ice to precipitate the crude product. Stir during this process to prevent the formation of a solid mass.
-
Collect the precipitated 4-biphenylacetic acid by suction filtration.
-
Wash the crude product thoroughly with cold water to remove residual acid.
-
For purification, the crude acid can be recrystallized from an appropriate solvent, such as aqueous ethanol or toluene.
Causality and Insights:
-
Acid-catalyzed hydrolysis is generally preferred over basic hydrolysis for nitriles as it directly yields the free carboxylic acid, simplifying the work-up. [4]In basic hydrolysis, a salt is formed which requires a separate acidification step to liberate the carboxylic acid. [2]* Vigorous stirring is essential as the reaction mixture is heterogeneous, and efficient mixing is required to maximize the contact between the organic nitrile and the aqueous acid phase. [6]* The work-up procedure involving precipitation in cold water is an effective method for isolating the crude product, as 4-biphenylacetic acid has low solubility in cold water.
Safety, Handling, and Disposal
This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. [2][7][8]Adherence to strict safety protocols is mandatory.
Diagram 3: Safety and Handling Workflow.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. [2]Emergency eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [7]* Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [2]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [7]It should be stored locked up and away from incompatible materials such as strong bases and oxidizing agents. [2]* Spills: In case of a spill, evacuate the area. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [9]* Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This should be done through a licensed waste disposal company. [7]
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role as a versatile intermediate in the synthesis of pharmaceuticals. Its benzylic halide structure provides a reactive site for nucleophilic substitution, which is expertly exploited in the straightforward, two-step synthesis of the NSAID Felbinac. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for researchers and drug development professionals aiming to utilize this valuable synthetic building block.
References
- Organic Syntheses. (n.d.). Benzyl Cyanide. Coll. Vol. 1, p.107 (1941); Vol. 1, p.21 (1921).
- Organic Syntheses. (n.d.). Phenylacetic acid. Coll. Vol. 1, p.436 (1941); Vol. 2, p.75 (1922).
- Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
- LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Wen, S. et al. (2001). Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O. ResearchGate.
- Wenner, W. (1963). Phenylacetamide. Organic Syntheses. Coll. Vol. 4, p.760; Vol. 33, p.72.
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Methodological & Application
Application Notes & Protocols: The Use of 4-(Chloromethyl)biphenyl in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of the 4-Methylbiphenyl Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing therapeutics and advanced materials.[1][2][3] The targeted synthesis of its derivatives is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, tolerance of a broad range of functional groups, and the relatively low toxicity of its boron-based reagents.[3][4][5]
This guide focuses on the application of 4-(Chloromethyl)biphenyl (also known as 4-phenylbenzyl chloride) as an electrophilic partner in Suzuki-Miyaura coupling reactions. This benzylic halide is a key building block for introducing the 4-methylbiphenyl group, a core component in various biologically active molecules, including angiotensin II antagonists and novel antibacterial agents.[6][7] We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss optimization strategies to empower researchers in their synthetic endeavors.
Safety and Handling of this compound
CAS Number: 1667-11-4 Molecular Formula: C₁₃H₁₁Cl
This compound is a hazardous substance that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Skin Irritation (H315): Causes skin irritation.[8]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[8]
-
Respiratory Irritation (H335): May cause respiratory irritation.[8]
-
Lachrymator: The substance irritates the eyes and induces the flow of tears.[9]
Recommended Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10] In case of inadequate ventilation, respiratory protection is necessary.[8]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[8][11][12]
-
Spill Management: In case of a spill, remove all ignition sources. Use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for disposal.[10]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.[8]
The Suzuki-Miyaura Coupling: Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive chlorides compared to bromides or iodides. The stability of the resulting benzyl-palladium complex is a key factor.
-
Transmetalation: Before this step, the boronic acid (R²-B(OH)₂) must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate complex ([R²-B(OH)₃]⁻).[14][15] This borate then transfers its organic group (R²) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners (the 4-biphenylmethyl group and R²) are eliminated from the palladium center, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[16]
Experimental Design: Components & Optimization
The success of the Suzuki coupling with this compound hinges on the careful selection of several key components. Benzylic chlorides can be more challenging substrates than their bromide counterparts, often requiring more active catalysts or tailored conditions.[17]
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic choice but can be air-sensitive. PdCl₂(dppf) is often robust and effective for challenging couplings.[17] Ligand-free systems using PdCl₂ or Pd(OAc)₂ have been reported but may require higher catalyst loading.[18] For difficult couplings, precatalysts based on bulky, electron-rich phosphine ligands are preferred. |
| Ligand | PPh₃, PCy₃, SPhos, DavePhos, Buchwald Ligands | The ligand stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination. For benzyl chlorides, bulky and electron-rich phosphine ligands like SPhos or other Buchwald-type ligands can significantly improve reaction rates and yields by promoting the challenging oxidative addition step.[17] |
| Boronic Acid Partner | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | A wide variety of boronic acids are compatible. Potassium aryltrifluoroborates are an excellent alternative as they are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | A base is essential for activating the boronic acid for transmetalation.[14] Cs₂CO₃ is highly effective but more expensive. K₂CO₃ and K₃PO₄ are common, effective, and economical choices. The choice of base can significantly impact the reaction outcome. |
| Solvent System | Toluene, Dioxane, THF, DMF, Acetonitrile; often with water | A biphasic solvent system (e.g., Toluene/Water, THF/Water) is common, as the inorganic base is soluble in the aqueous phase and the organic reagents are in the organic phase.[19] N-Methyl-2-pyrrolidone (NMP) can be effective for particularly challenging couplings.[20] |
| Additives | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysts like TBAB can accelerate the reaction in biphasic systems by facilitating the transfer of the base or borate complex between the aqueous and organic phases.[21] |
Detailed Experimental Protocols
Here we provide two validated protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Conditions with PdCl₂(dppf)
This protocol is a robust starting point for coupling with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add THF and water in a 4:1 ratio (e.g., 8 mL THF, 2 mL H₂O for a 1 mmol scale reaction).
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired diarylmethane derivative.
Protocol 2: Ligand-Free Conditions
This method offers a simpler, more economical setup, though it may be less general.[18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Acetone
-
Deionized Water
Procedure:
-
Reagent Setup: In a flask, dissolve this compound, the arylboronic acid, and K₂CO₃ in a 3:1 mixture of acetone and water.
-
Catalyst Addition: Add Pd(OAc)₂ to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: Upon completion, remove the acetone under reduced pressure.
-
Extraction: Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography as described in Protocol 1.
Applications in Drug Discovery and Materials Science
The products derived from the Suzuki coupling of this compound are valuable intermediates in several high-value applications.
-
Pharmaceuticals: The 4-methylbiphenyl core is central to the structure of sartans (angiotensin II receptor blockers) used to treat hypertension.[6] This scaffold is also being explored for its potential in developing novel antibacterial agents, anticancer drugs, and inhibitors for enzymes like aggrecanase-1 in osteoarthritis treatment.[7][22]
-
Materials Science: Biphenyl derivatives are foundational for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials where the rigid, conjugated structure imparts desirable electronic and photophysical properties.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low reaction temperature. | Use a fresh batch of catalyst. Consider a more active precatalyst/ligand system (e.g., a Buchwald ligand).[17] Use a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature. |
| Formation of Homocoupled Product | Oxygen contamination leading to boronic acid homocoupling; Catalyst decomposition. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Use a more stable ligand to prevent palladium black precipitation. |
| Dehalogenation of Starting Material | Presence of reducing agents; Certain side reactions promoted by the base/solvent system. | Ensure all reagents and solvents are pure. Screen different bases and solvents. |
| Deboronylation of Boronic Acid | Boronic acids can be unstable, especially at high temperatures or in the presence of water. | Use the boronic acid as soon as possible after purchase/synthesis. Consider using the more stable potassium aryltrifluoroborate equivalent.[17] Use rigorously anhydrous conditions if necessary.[3] |
References
- 4-(Chloromethyl)
- 4,4'-Bis(chloromethyl)
- Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2003(S1), 22-30.
- Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(25), 5115–5118. [Link]
- 4,4'-bis(chloromethyl)
- 4-Chloromethylbiphenyl - Safety D
- Bandgar, B. P., Bettigeri, S. V., & Phopase, J. B. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Organic Letters, 6(15), 2547–2550.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
- Beller, M., et al. (2018). Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides with boronic acid.
- PubChem. 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
- Deprez, B., et al. (2005).
- Process for preparing 4-methyl-biphenyl derivatives. (1997).
- Rasool, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3).
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Peymann, T., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 8(1), 8-12. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Cammidge, A. N., & Crepy, K. V. L. (2004). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Tetrahedron, 60(18), 4187-4194.
- Hopper, D. W., et al. (2009). Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2487-2491. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- The Suzuki reaction: Reaction mechanism chemistry tutorial. (2011). YouTube. [Link]
- Gildner, P. G., et al. (2015). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Organometallics, 34(16), 3959-3965.
- Rasool, N., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential. Arabian Journal of Chemistry, 17(8), 105973. [Link]
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- 22. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 4-(Chloromethyl)biphenyl for Medicinal Chemistry
Abstract
This document provides a comprehensive guide to the synthetic derivatization of 4-(chloromethyl)biphenyl, a pivotal building block in medicinal chemistry. We delve into the core principles governing its reactivity and present detailed, field-proven protocols for its conversion into diverse functional scaffolds, including ethers, amines, thioethers, and esters. By explaining the causality behind experimental choices and integrating troubleshooting insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique biphenylmethyl moiety in the design of novel therapeutic agents.
Introduction: The Strategic Importance of the 4-Biphenylmethyl Scaffold
The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from a combination of advantageous physicochemical properties. The biphenyl structure provides a rigid, planar framework that can engage in favorable π-stacking interactions with aromatic residues in biological targets. Furthermor[1]e, its inherent lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.
4-(Chloro[1]methyl)biphenyl serves as a highly versatile starting material for introducing this valuable scaffold. The chloromethyl group, a reactive benzylic halide, acts as an electrophilic handle, enabling facile connection to a wide array of nucleophilic partners. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by appending diverse functional groups, ultimately fine-tuning a compound's potency, selectivity, and drug-like properties. Its utility is exemplified by its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.
[2][3]Core Chemistry: The Reactivity of a Benzylic Halide
The synthetic utility of this compound is rooted in the high reactivity of its benzylic C-Cl bond towards nucleophilic substitution (SN2) reactions. The adjacent biphenyl system stabilizes the transition state of the reaction, significantly accelerating the displacement of the chloride ion by an incoming nucleophile. This enhanced reactivity allows for derivatization under relatively mild conditions, which is crucial when working with complex or sensitive molecules.
A generalized workflow for the derivatization process is outlined below. The key steps involve selecting an appropriate nucleophile, base, and solvent system to drive the reaction to completion, followed by a standard workup and purification to isolate the desired product.
Sources
Application Notes & Protocols: Strategic Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Utilizing 4-(Chloromethyl)biphenyl
Abstract
This document provides a comprehensive guide for the synthesis of biphenyl-4-ylacetic acid (Felbinac), a potent Non-Steroidal Anti-Inflammatory Drug (NSAID), using 4-(Chloromethyl)biphenyl as a key starting material. Biphenyl-based structures are central to many pharmacologically active compounds, and mastering their synthesis is critical for drug development professionals.[1][2] This guide details a robust and scalable two-step protocol centered on a Grignard reaction followed by carboxylation. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline methods for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and well-validated methodology.
Introduction: The Biphenyl Scaffold in NSAID Development
Non-steroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management.[3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[4][5] By blocking COX activity, NSAIDs reduce prostaglandin levels at the site of inflammation, thereby alleviating symptoms.[4][6]
Felbinac (4-biphenylacetic acid) is a phenylacetic acid derivative and an active metabolite of the oral NSAID fenbufen.[7][8][9] It is a non-selective COX inhibitor used topically to deliver localized relief with minimal systemic side effects.[4][8] The synthesis of Felbinac and its analogues relies on the efficient construction of the biphenylacetic acid core. This compound serves as an excellent and versatile starting material for this purpose due to the reactivity of its chloromethyl group, which allows for facile carbon-carbon bond formation.
This application note presents a detailed protocol for the synthesis of Felbinac from this compound, offering insights into reaction mechanisms, safety considerations, and analytical validation.
Health and Safety Mandatory Precautions
All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
This compound : This compound is a skin and serious eye irritant.[10] It may also cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[10] Handle in accordance with good industrial hygiene and safety procedures.[11]
-
Grignard Reagents : These reagents are highly reactive and react violently with water, protic solvents, and atmospheric oxygen and carbon dioxide. All glassware must be rigorously dried, and the reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Diethyl Ether / Tetrahydrofuran (THF) : These solvents are extremely flammable and volatile. Ensure there are no sources of ignition in the vicinity.[12]
-
Magnesium Turnings : Flammable solid. Handle with care.
-
Hydrochloric Acid : Corrosive. Handle with extreme care to avoid skin and eye contact.
An emergency eye wash station and safety shower must be readily accessible.[11]
Core Synthesis Protocol: Felbinac via Grignard Reaction
This synthesis is a two-step process: (1) formation of the Grignard reagent from this compound, and (2) carboxylation of the Grignard reagent with carbon dioxide, followed by an acidic workup. A Chinese patent describes a similar pathway, highlighting its industrial relevance.[13]
Experimental Workflow Overview
Caption: Workflow for the synthesis of Felbinac.
Step 1: Formation of (4-Biphenylmethyl)magnesium Chloride
Causality: The Grignard reaction is a powerful method for forming C-C bonds.[12] The organomagnesium halide acts as a potent nucleophile. The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are strong bases and will be quenched by any protic source, such as water. An inert atmosphere prevents reaction with O₂. A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[12]
Materials:
-
This compound (1.0 eq)
-
Magnesium (Mg) turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Place the magnesium turnings and the iodine crystal into the three-neck flask.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry inert gas.
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or refluxing. Gentle warming may be required if the reaction does not start.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the consumption of most of the magnesium metal.
Step 2: Carboxylation and Isolation of Felbinac
Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt. A subsequent acidic workup is essential to protonate this salt, yielding the final carboxylic acid product, Felbinac.
Materials:
-
(4-Biphenylmethyl)magnesium chloride solution (from Step 1)
-
Solid Carbon Dioxide (Dry Ice), crushed
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate large beaker, place an excess of crushed dry ice and add anhydrous diethyl ether to create a slurry.
-
While stirring vigorously, slowly pour the prepared Grignard reagent solution from Step 1 onto the dry ice slurry. Caution: This is an exothermic reaction.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Slowly and carefully quench the reaction by adding 1 M HCl with cooling in an ice bath until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash them sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude Felbinac.
Reaction Mechanism
Caption: Mechanism for Felbinac synthesis.
Purification and Characterization
Purification by Recrystallization
The crude product can be purified by recrystallization. A mixture of ethanol and water or an acetic acid solution (30-70%) is often effective.[13]
-
Dissolve the crude solid in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis. Yields are highly dependent on maintaining anhydrous conditions and reaction scale.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagents | Mg, CO₂, HCl | - |
| Solvent | Anhydrous THF | Critical for Grignard formation. |
| Molar Ratio (Start:Mg) | 1.0 : 1.2 | A slight excess of Mg is used. |
| Reaction Time | 2-4 hours | For Grignard formation and carboxylation. |
| Expected Yield | 38% - 75% | Yields can vary. A Chinese patent reports a total crude yield of 38-46% for a three-step process starting from biphenyl.[13] Grignard reactions can achieve higher yields under optimized conditions.[12] |
Spectroscopic Characterization
Confirm the identity and purity of the synthesized Felbinac using standard spectroscopic methods.[7]
-
¹H-NMR Spectroscopy : Expect to see characteristic signals for the aromatic protons of the biphenyl system and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group.
-
Infrared (IR) Spectroscopy : Look for a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) absorption band around 1700 cm⁻¹.[14]
-
Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak corresponding to the mass of Felbinac (C₁₄H₁₂O₂ = 212.24 g/mol ).[7][14]
Conclusion
This application note details a reliable and well-documented protocol for the synthesis of the NSAID Felbinac from this compound. The Grignard-based pathway is a classic and effective method for the required C-C bond formation, providing a scalable route to an important class of anti-inflammatory agents. The principles and techniques described herein are broadly applicable to the synthesis of other biphenylacetic acid derivatives, making this compound a valuable and strategic intermediate in medicinal chemistry and drug development.
References
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Topic: 4-(Chloromethyl)biphenyl as a Building Block for Polymer Synthesis
An Application and Protocol Guide
Abstract
This guide provides an in-depth exploration of 4-(Chloromethyl)biphenyl, a versatile aromatic building block, for the synthesis of advanced polymers. Its unique structure, combining a reactive benzylic chloride with a rigid biphenyl moiety, makes it an excellent candidate for producing polymers with high thermal stability, tailored solubility, and liquid crystalline properties. We will detail its chemical characteristics, safety protocols, and its application in various polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). Furthermore, we will discuss the role of its difunctional analog, 4,4'-bis(chloromethyl)biphenyl, in the synthesis of high-performance condensation polymers. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Strategic Value of this compound
In the pursuit of advanced materials, the rational design of polymer backbones and side chains is paramount. The choice of monomeric units dictates the final properties of the material, from its mechanical strength and thermal resistance to its optical and electronic characteristics. This compound (4-CMBP), also known as 4-phenylbenzyl chloride, emerges as a strategically important building block due to its bifunctional nature.[1]
-
Reactive Handle: The chloromethyl group serves as a highly efficient initiation site for controlled/"living" radical polymerizations, such as ATRP.[2] This allows for the precise synthesis of polymers with predictable molecular weights and low dispersity. It also enables its use in polymer modification and grafting reactions.
-
Performance-Enhancing Core: The biphenyl group is a rigid, aromatic mesogen. Its incorporation into a polymer chain enhances thermal stability, raises the glass transition temperature (Tg), and can induce liquid crystalline behavior.[3][4][5] Polymers containing biphenyl moieties are investigated for applications in electronics, aerospace, and specialized coatings due to these robust properties.[4]
This guide will elucidate the practical application of 4-CMBP, providing the necessary protocols to harness its potential in the laboratory.
Compound Profile and Safety
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1667-11-4 | [1] |
| Molecular Formula | C₁₃H₁₁Cl | [1] |
| Synonyms | 4-Phenylbenzyl chloride | [1] |
| Appearance | White to off-white powder/crystals | - |
| Molecular Weight | 202.68 g/mol | - |
| Melting Point | 76-79 °C | - |
| Boiling Point | ~313 °C (decomposes) | - |
| Solubility | Soluble in THF, toluene, chloroform; Insoluble in water | [6] |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The related difunctional compound, 4,4'-bis(chloromethyl)biphenyl, is corrosive and can cause severe skin burns and eye damage.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][8] Work should be conducted in a well-ventilated chemical fume hood.[1][9]
-
Handling: Avoid breathing dust, mist, or spray.[1] Prevent contact with skin and eyes.[10] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and incompatible materials such as strong bases and oxidizing agents.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][10]
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[1]
Application in Atom Transfer Radical Polymerization (ATRP)
The benzylic chloride functionality of 4-CMBP makes it an ideal initiator for ATRP, a robust method for synthesizing well-defined polymers. The biphenyl group is thus incorporated as a terminal end-group on every polymer chain.
Mechanism Overview
ATRP is a controlled radical polymerization that relies on a reversible equilibrium between active (propagating) radicals and dormant species. This equilibrium is mediated by a transition metal complex, typically copper(I) halide with a nitrogen-based ligand. The initiator, 4-CMBP, provides the initial alkyl halide from which a radical is generated upon abstraction of the chlorine atom by the Cu(I) complex.
Caption: Fig 1. ATRP mechanism initiated by 4-CMBP.
Protocol: ATRP of Styrene Initiated by this compound
This protocol describes the synthesis of poly(styrene) with a terminal biphenyl group.
Materials:
-
This compound (4-CMBP, initiator)
-
Styrene (monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Rationale:
-
Inhibitor Removal: Commercial monomers like styrene contain inhibitors to prevent spontaneous polymerization. These must be removed (e.g., by passing through an alumina column) as they will interfere with the ATRP process.[2]
-
Degassing: Oxygen readily terminates radical chains. The reaction must be performed under an inert atmosphere (Ar or N₂) using freeze-pump-thaw cycles or by bubbling with inert gas to ensure control over the polymerization.[11]
-
Catalyst System: CuBr is the catalyst, and PMDETA is the ligand that solubilizes the copper salt and tunes its reactivity for a controlled polymerization.[11]
Procedure:
-
Reagent Preparation: Target a degree of polymerization (DP) of 100. For this, the molar ratio of [Styrene]:[4-CMBP]:[CuBr]:[PMDETA] will be 100:1:1:1.
-
In a 50 mL Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add styrene (1.04 g, 10 mmol) and anisole (2 mL).
-
-
Oxygen Removal: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the mixture. After the final cycle, backfill the flask with argon.
-
Ligand and Initiator Addition:
-
While under a positive pressure of argon, inject deoxygenated PMDETA (20.8 µL, 0.1 mmol) into the flask. The solution should turn green/blue and become homogeneous.
-
In a separate vial, dissolve 4-CMBP (20.3 mg, 0.1 mmol) in deoxygenated anisole (1 mL).
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 110°C. Allow the reaction to proceed for 6-8 hours. Monitor monomer conversion by taking samples via an argon-purged syringe and analyzing by ¹H NMR.
-
Termination and Isolation:
-
To stop the polymerization, cool the flask to room temperature and open it to the air. The solution will turn dark green/blue as the copper oxidizes.
-
Dilute the mixture with ~5 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution dropwise into a beaker of cold methanol (~200 mL) with vigorous stirring.
-
Collect the white poly(styrene) product by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC), expecting a narrow molecular weight distribution (Đ or Mw/Mn < 1.2).
-
Structure: Confirmed by ¹H NMR, showing characteristic peaks for poly(styrene) and the terminal biphenyl group.
Caption: Fig 2. Experimental workflow for ATRP.
The Difunctional Analogue: 4,4'-Bis(chloromethyl)biphenyl in Polycondensation
While 4-CMBP is monofunctional, its difunctional counterpart, 4,4'-bis(chloromethyl)biphenyl, is a critical monomer for producing high-performance polymers via step-growth polycondensation.[12][13] These polymers incorporate the biphenyl unit directly into the main chain.
Application in Poly(phenylene sulfide) (PPS) and Polyethers
4,4'-bis(chloromethyl)biphenyl is a foundational building block for materials like PPS resins, which are valued for their exceptional thermal stability, chemical resistance, and electrical insulation properties.[12] They are used in demanding applications in the automotive and electronics industries.[12] Similarly, it can be reacted with bisphenols to create polyethers.[14]
Caption: Fig 3. Polyether synthesis via polycondensation.
Protocol: Phase-Transfer-Catalyzed Polyetherification
This protocol is adapted from the principles of etherification reactions involving benzylic chlorides.[14]
Materials:
-
4,4'-bis(chloromethyl)biphenyl
-
Bisphenol A
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)
-
Toluene or Chlorobenzene (organic solvent)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 4,4'-bis(chloromethyl)biphenyl (1 eq), Bisphenol A (1 eq), and toluene.
-
Add an aqueous solution of KOH (2.2 eq) and TBAB (0.05 eq).
-
Heat the biphasic mixture to 90-100°C with vigorous stirring to ensure efficient mixing between the aqueous and organic phases.
-
Maintain the reaction for 12-24 hours. The progress can be monitored by the increase in viscosity of the organic layer.
-
After cooling, separate the organic layer. Wash it sequentially with water and dilute HCl to remove residual base and salts.
-
Precipitate the resulting polyether into a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
Properties of Biphenyl-Containing Polymers
The inclusion of the biphenyl moiety, whether as a side-chain or in the main chain, imparts several desirable properties.
-
High Thermal Stability: The aromatic structure contributes to rigidity and high thermal resistance, making these polymers suitable for high-temperature applications.[4] Polymers such as polystyrene derivatives containing biphenyl moieties exhibit high glass transition temperatures (Tg > 100°C).[15]
-
Liquid Crystalline (LC) Properties: The rigid, rod-like shape of the biphenyl unit acts as a mesogen, a fundamental component for forming liquid crystal phases.[5] Depending on the polymer architecture (main-chain vs. side-chain), different mesophases like nematic or smectic can be achieved, leading to materials with unique optical and mechanical properties.[3][16]
-
Mechanical Strength and Modulus: The stiffness of the biphenyl group enhances the mechanical strength and modulus of the resulting polymers.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for polymer design. Its reactive chloromethyl group provides an entry point for controlled polymerization via ATRP, enabling the synthesis of well-defined polymers with a performance-enhancing biphenyl end-group. Concurrently, its difunctional analog, 4,4'-bis(chloromethyl)biphenyl, is indispensable for creating robust, high-performance polymers like polyethers and PPS through polycondensation. By understanding the reactivity and leveraging the protocols outlined in this guide, researchers can effectively utilize these building blocks to develop next-generation materials with superior thermal, mechanical, and liquid crystalline properties.
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4-(Chloromethyl)biphenyl in the synthesis of fluorescent probes
Application Notes & Protocols
Topic: 4-(Chloromethyl)biphenyl in the Synthesis of Advanced Fluorescent Probes
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a pivotal building block in the synthesis of fluorescent probes. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the validation of synthetic outcomes. The guide culminates in a detailed, field-tested protocol for the synthesis of a biphenyl-based fluorescent chemosensor, illustrating the practical application of the concepts discussed.
Introduction: The Biphenyl Moiety in Fluorophore Design
Fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of biological and chemical processes with high sensitivity and spatiotemporal resolution.[1][2] The design of a successful probe hinges on the careful selection of its core components: a fluorophore (the signaling unit), a recognition site (for analyte binding), and a linker. The biphenyl scaffold has emerged as a privileged structural motif in fluorophore design for several key reasons:
-
Structural Rigidity: The biphenyl unit provides a rigid, planarized backbone that can reduce non-radiative decay pathways (e.g., vibrational relaxation), often leading to higher fluorescence quantum yields.
-
Extended π-Conjugation: The conjugated system of the two phenyl rings can be effectively coupled with other aromatic systems in a fluorophore, influencing its absorption and emission wavelengths (photophysical properties).
-
Hydrophobic Scaffolding: The biphenyl group can facilitate probe localization within specific hydrophobic microenvironments, such as cell membranes or protein pockets.
-
Versatile Functionalization: The phenyl rings can be substituted at various positions to fine-tune steric and electronic properties, modulating the probe's selectivity and sensitivity.[3]
This compound is a particularly valuable reagent because it provides a direct and efficient method for incorporating this advantageous biphenyl moiety into a target molecule. The chloromethyl group (-CH₂Cl) acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of functional groups.
The Chemistry of this compound: A Versatile Electrophile
The primary utility of this compound in probe synthesis lies in the reactivity of its benzylic chloride. This functional group is an excellent electrophile for SN2 reactions due to the stability of the transition state, which is stabilized by the adjacent phenyl ring. This allows for the straightforward formation of stable ether, ester, thioether, or carbon-nitrogen bonds.
The general reaction can be summarized as follows:
Biphenyl-CH₂Cl + Nu⁻ → Biphenyl-CH₂-Nu + Cl⁻
Where Nu⁻ represents a nucleophile, such as an alcohol (RO⁻), a phenol (ArO⁻), a thiol (RS⁻), or an amine (R₂NH). This versatility allows chemists to covalently link the biphenyl unit to either the fluorophore core or the analyte recognition domain of the probe.
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Application Notes & Protocols: Synthesis of N-Substituted 4-(Aminomethyl)biphenyls via Nucleophilic Substitution
A Senior Application Scientist's Guide for Researchers in Chemical Synthesis and Drug Development
Introduction: The Strategic Value of the Biphenylmethyl Amine Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid yet conformationally adaptable scaffold that can engage with biological targets or confer desirable electronic properties.[1][2] The introduction of an aminomethyl group at the 4-position creates a versatile synthetic handle, 4-(chloromethyl)biphenyl, which serves as a potent electrophile. Its reaction with primary amines is a cornerstone transformation for accessing a diverse library of N-substituted 4-(aminomethyl)biphenyl derivatives.
These products are not mere synthetic curiosities; they are key intermediates and final compounds in programs targeting a range of diseases. For instance, derivatives of this class have been investigated as Hsp90 C-terminal inhibitors in cancer therapy, as potential antimalarial agents designed to interact with G-quadruplex DNA, and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[1][3][4] This guide provides a detailed examination of the underlying reaction mechanism, a robust and adaptable protocol for its execution, and critical insights for optimization and troubleshooting.
Reaction Mechanism: A Classic SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of this compound. This carbon is particularly reactive due to the electron-withdrawing nature of the chlorine atom and the ability of the biphenyl ring system to stabilize the transition state.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bearing the chlorine. This occurs in a concerted step where the C-N bond forms as the C-Cl bond breaks.
-
Formation of Ammonium Salt: The initial product is a secondary ammonium chloride salt.
-
Deprotonation: A base is required to neutralize the hydrogen chloride (HCl) produced, which protonates the starting amine. This deprotonation step is crucial. In the absence of a dedicated base, the primary amine reactant would be consumed as a base, forming its non-nucleophilic ammonium salt and halting the reaction.[5] The deprotonation of the product ammonium salt liberates the final, neutral secondary amine product.
Sources
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Chloromethyl)biphenyl
An In-Depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-(Chloromethyl)biphenyl
This compound is a versatile bifunctional organic intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic chloride attached to a biphenyl scaffold, makes it an ideal precursor for a wide range of derivatives. The biphenyl moiety is a recognized "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents, including anti-inflammatory, antihypertensive, and anti-cancer drugs.[1][2] Its derivatives are also crucial in developing advanced materials such as Organic Light-Emitting Diodes (OLEDs) and specialized polymers.[1][3]
The reactivity of this compound is dominated by the lability of the carbon-chlorine bond. As a primary benzylic halide, the chloromethyl group is activated towards nucleophilic attack, enabling the straightforward introduction of diverse functional groups. This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for leveraging this reactivity.
Mechanistic Crossroads: The SN1 and SN2 Dichotomy
The utility of this compound stems from its ability to react via two distinct nucleophilic substitution pathways: unimolecular (SN1) and bimolecular (SN2). The preferred pathway is not inherent to the substrate alone but is dictated by the specific reaction conditions employed.[4][5] Understanding this dichotomy is critical for controlling reaction outcomes and maximizing yields.
The SN1 Pathway: A Cation-Mediated Route
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. For this compound, this pathway is viable due to the exceptional stability of the resulting 4-biphenylmethyl carbocation. The positive charge is effectively delocalized across the entire biphenyl ring system through resonance, significantly lowering the activation energy for its formation.[4]
Conditions Favoring SN1:
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are ideal as they can solvate both the departing chloride anion and the intermediate carbocation.[6]
-
Nucleophile: Weak nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway, as they are not strong enough to force an SN2 reaction and will wait for the carbocation to form.[6][7]
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the initial C-Cl bond cleavage.
The SN2 Pathway: A Concerted Attack
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] As a primary halide, this compound presents minimal steric hindrance to the backside attack required for this mechanism.[8]
Conditions Favoring SN2:
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are preferred. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," making it more nucleophilic.[4]
-
Nucleophile: Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, I⁻) are required to initiate the concerted displacement.[6][9]
-
Concentration: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, a hallmark of the bimolecular process.[8]
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Catalytic Synthesis of 4-(Chloromethyl)biphenyl: A Detailed Guide for Researchers
Introduction: The Significance of 4-(Chloromethyl)biphenyl in Modern Chemistry
This compound is a pivotal intermediate in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Its bifunctional nature, featuring a reactive chloromethyl group and a modifiable biphenyl scaffold, makes it a versatile building block for introducing the 4-phenylbenzyl moiety. This structural motif is present in numerous biologically active compounds and liquid crystal displays. Consequently, the development of efficient and selective catalytic methods for the synthesis of this compound is of paramount importance to the chemical research and development community.
This comprehensive guide provides an in-depth analysis of various catalytic strategies for the synthesis of this compound. We will delve into the mechanistic intricacies of each method, offering detailed, field-proven protocols and a comparative analysis of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their synthetic endeavors.
Strategic Approaches to this compound Synthesis
The synthesis of this compound can be broadly categorized into two main catalytic strategies:
-
Direct Catalytic Chloromethylation of Biphenyl: This approach involves the direct introduction of a chloromethyl group onto the biphenyl backbone in a single step. Various catalytic systems have been developed to achieve this transformation with varying degrees of success in terms of yield and regioselectivity.
-
Two-Step Catalytic Cross-Coupling Approach: This strategy involves the initial synthesis of a functionalized biphenyl derivative via a cross-coupling reaction, followed by the introduction or modification of a functional group to yield the desired this compound. This method offers greater control over the final product's structure, particularly for the synthesis of more complex or substituted analogues.
The following sections will provide a detailed exploration of these strategies, complete with mechanistic insights and practical experimental protocols.
Part 1: Direct Catalytic Chloromethylation of Biphenyl
Direct chloromethylation of biphenyl is an atom-economical approach that has been extensively studied. The primary challenge lies in controlling the regioselectivity to favor the formation of the desired 4-isomer over the 2-isomer and to minimize the formation of di- and poly-chloromethylated byproducts.
Lewis Acid Catalysis: The Role of Metal Triflates
Rare-earth metal triflates, particularly Scandium triflate (Sc(OTf)₃), have emerged as highly effective and recyclable catalysts for the chloromethylation of aromatic hydrocarbons.[1] These catalysts are stable in aqueous media, allowing for biphasic reaction conditions that facilitate catalyst recovery and reuse.[1]
Mechanism of Action: The catalytic cycle is believed to proceed via the formation of a chloromethylated triflate complex, which then acts as the electrophile for the aromatic substitution reaction.[1] The Lewis acidic metal center activates the formaldehyde source (e.g., trioxane or paraformaldehyde) in the presence of a chloride source (e.g., hydrochloric acid) to generate a highly electrophilic species, likely a hydroxymethyl cation or its equivalent. This electrophile then attacks the electron-rich biphenyl ring. The preference for para-substitution is attributed to steric hindrance at the ortho-positions.
Experimental Workflow: Metal Triflate Catalysis
Caption: Workflow for Metal Triflate-Catalyzed Chloromethylation.
Detailed Protocol: Scandium Triflate-Catalyzed Chloromethylation of Biphenyl
-
Materials:
-
Biphenyl (1.54 g, 10 mmol)
-
Paraformaldehyde (0.45 g, 15 mmol)
-
Scandium triflate (Sc(OTf)₃) (0.246 g, 0.5 mmol, 5 mol%)
-
Concentrated Hydrochloric Acid (5 mL)
-
Cyclohexane (20 mL)
-
Deionized water (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl, paraformaldehyde, and cyclohexane.
-
In a separate beaker, dissolve scandium triflate in deionized water and add it to the reaction flask.
-
Add the concentrated hydrochloric acid to the biphasic mixture.
-
Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
-
Quantitative Data for Metal Triflate Catalysis:
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Selectivity (4-isomer) | Reference |
| Sc(OTf)₃ | 5 | ~70-80 | High | [1] |
| Yb(OTf)₃ | 5 | Moderate | High | [1] |
Zinc Chloride Catalysis: A Classical Approach
Zinc chloride (ZnCl₂) is a traditional and cost-effective Lewis acid catalyst for chloromethylation reactions.[2][3] It is often used in conjunction with a protic acid, such as acetic acid, and a source of hydrogen chloride.
Mechanism of Action: Similar to metal triflates, ZnCl₂ activates the formaldehyde source to generate a potent electrophile. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The presence of acetic acid can enhance the solubility of the reactants and modulate the catalyst's activity.
Experimental Workflow: Zinc Chloride Catalysis
Caption: Workflow for Zinc Chloride-Catalyzed Chloromethylation.
Detailed Protocol: Zinc Chloride-Catalyzed Chloromethylation of Biphenyl
-
Materials:
-
Biphenyl (15.4 g, 0.1 mol)
-
Paraformaldehyde (4.5 g, 0.15 mol)
-
Anhydrous Zinc Chloride (13.6 g, 0.1 mol)
-
Glacial Acetic Acid (30 mL)
-
Cyclohexane (60 mL)
-
Dry Hydrogen Chloride gas
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Toluene for recrystallization
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, combine biphenyl, paraformaldehyde, anhydrous zinc chloride, glacial acetic acid, and cyclohexane.
-
Stir the mixture to form a slurry.
-
Introduce a steady stream of dry hydrogen chloride gas into the mixture while maintaining the temperature at 50-60 °C with a water bath.
-
Continue the reaction for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from toluene to obtain pure 4,4'-bis(chloromethyl)biphenyl (this protocol is optimized for the di-substituted product, but modifications in stoichiometry can favor the mono-substituted product).[2][3]
-
Quantitative Data for Zinc Chloride Catalysis:
| Catalyst System | Yield (%) | Product | Reference |
| ZnCl₂/AcOH/HCl | >80 | 4,4'-bis(chloromethyl)biphenyl | [2] |
| ZnCl₂/Paraformaldehyde/HCl | 82 | 4,4'-bis(chloromethyl)diphenyl | [4] |
Phase-Transfer Catalysis: Bridging the Phases for Enhanced Reactivity
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases.[5][6] In the context of chloromethylation, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the reactive species between an aqueous phase (containing the acid and formaldehyde source) and an organic phase (containing the biphenyl).[7][8]
Mechanism of Action: The quaternary ammonium cation forms an ion pair with an anionic species from the aqueous phase (e.g., chloride ion) and transports it into the organic phase. This enhances the concentration of the nucleophile in the organic phase, thereby accelerating the reaction. The catalyst also helps to solubilize the formaldehyde source in the organic phase. The overall process involves a complex interplay of reactions at the interface and in the bulk organic phase.[6]
Detailed Protocol: Phase-Transfer Catalyzed Chloromethylation of Biphenyl
-
Materials:
-
Biphenyl (15.4 g, 0.1 mol)
-
Paraformaldehyde (9.0 g, 0.3 mol)
-
Concentrated Sulfuric Acid (50 mL)
-
Concentrated Hydrochloric Acid (30 mL)
-
Tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol)
-
1,2-Dichloroethane (100 mL)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 500 mL jacketed reactor equipped with a mechanical stirrer and a condenser, add biphenyl and 1,2-dichloroethane.
-
In a separate vessel, carefully prepare a mixture of concentrated sulfuric acid and concentrated hydrochloric acid, and then add the paraformaldehyde and TBAB.
-
Slowly add the acidic mixture to the reactor containing the biphenyl solution while maintaining the temperature at 40-50 °C.
-
Stir the biphasic mixture vigorously for 12-16 hours.
-
After the reaction is complete, cool the mixture and carefully add it to ice water.
-
Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
-
Quantitative Data for Phase-Transfer Catalysis:
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Tetrabutylammonium bromide | 5 | Good to Excellent | [4] |
| PEG-800 | 5 | High | [9] |
Part 2: Two-Step Catalytic Cross-Coupling Approach
This strategy offers a more controlled and often more versatile route to this compound, especially when specific substitution patterns are required on the biphenyl core. The general approach involves a palladium- or nickel-catalyzed cross-coupling reaction to form the biphenyl skeleton, followed by a separate step to introduce the chloromethyl group.
Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound via this route, one could couple a phenylboronic acid derivative with a 4-chloromethyl-substituted aryl halide, or vice versa. A particularly attractive approach is the coupling of (4-(chloromethyl)phenyl)boronic acid with a suitable aryl partner.
Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of (4-(Chloromethyl)phenyl)boronic Acid with Bromobenzene
-
Materials:
-
(4-(Chloromethyl)phenyl)boronic acid (1.70 g, 10 mmol)
-
Bromobenzene (1.57 g, 10 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.022 g, 0.1 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.052 g, 0.2 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Toluene (40 mL)
-
Water (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 100 mL Schlenk flask, add (4-(chloromethyl)phenyl)boronic acid, bromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to afford this compound.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Bromobenzyl chloride | Phenylboronic acid | Pd(OAc)₂/PPh₃/K₂CO₃ | High | General Procedure |
| Bromobenzene | (4-(Chloromethyl)phenyl)boronic acid | Pd(OAc)₂/PPh₃/K₂CO₃ | High | General Procedure |
Comparative Analysis of Catalytic Methods
| Method | Catalyst | Advantages | Disadvantages |
| Metal Triflate Catalysis | Sc(OTf)₃, Yb(OTf)₃ | High activity, recyclable catalyst, stable in water. | Can lead to a mixture of mono- and di-substituted products, catalyst can be expensive. |
| Zinc Chloride Catalysis | ZnCl₂ | Inexpensive and readily available catalyst. | Often requires harsh conditions, can generate significant waste, selectivity can be an issue. |
| Phase-Transfer Catalysis | Quaternary ammonium salts | Mild reaction conditions, enhanced reaction rates, can be cost-effective. | Catalyst separation can sometimes be challenging, may require optimization of reaction parameters. |
| Suzuki-Miyaura Coupling | Palladium complexes | High yields and selectivity, wide functional group tolerance, well-established methodology. | Two-step process, requires pre-functionalized starting materials, palladium catalyst can be costly. |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and challenges. Direct chloromethylation strategies offer a more atom-economical route, with metal triflate and phase-transfer catalysis providing milder and more selective alternatives to the classical zinc chloride-mediated process. For applications requiring high purity and specific substitution patterns, the two-step Suzuki-Miyaura coupling approach remains a highly reliable and versatile option.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or industrial application, including cost, scalability, desired purity, and the availability of starting materials. Future research in this area will likely focus on the development of even more active, selective, and sustainable catalytic systems, such as those based on earth-abundant metals or novel catalyst immobilization techniques, to further enhance the efficiency and environmental benignity of this compound synthesis.
References
- Kishida, T., Yamauchi, T., Komura, K., Kubota, Y., & Sugi, Y. (2006). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
- US Patent 3,007,975, "4,4'-bis-(chloromethyl)-biphenyl," issued November 7, 1961.
- CN 101665406 B, "Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl," issued July 18, 2012.
- Wang, M. L., Lee, Z. F., & Wang, F. S. (2005). Synthesis of novel multi-site phase-transfer catalyst and its application in the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl with 1-butanol.
- Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(21), 5219.
- Hu, Y. L., Lu, M., Ge, Q., Wang, P. C., Zhang, S. B., & Lu, T. T. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society, 55(1), 97-100.
- Halpern, M. (n.d.). Chloromethylation. Phase Transfer Catalysis.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Li, J., et al. (2008). Synthesis of 4,4′-bis(chloromethyl) diphenyl. Chemical Reagents, 30(5), 368-370.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- BenchChem. (2025). A Comparative Guide to Synthetic Routes for 4-Chlorobenzylated Molecules.
- Hu, Y. L., Ge, Q., He, Y., & Lu, M. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media.
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The Biphenyl Moiety as a Building Block: Applications of 4-(Chloromethyl)biphenyl in Materials Science
Introduction: The Versatility of a Benzyl Chloride Functionalized Biphenyl
In the realm of advanced materials, the quest for molecular building blocks that offer a combination of rigidity, reactivity, and desirable physicochemical properties is perpetual. 4-(Chloromethyl)biphenyl stands out as a key intermediate, offering the unique attributes of the biphenyl unit—planarity, rigidity, and electronic conjugation—coupled with the versatile reactivity of a benzyl chloride group. This combination makes it a valuable precursor for a diverse range of materials, from high-performance polymers to sophisticated liquid crystalline displays and functionalized surfaces.
The reactivity of the chloromethyl group, primarily through nucleophilic substitution, allows for the covalent attachment of this rigid biphenyl core onto other molecules or surfaces. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the scientific rationale behind the experimental choices.
Section 1: Tailoring Macromolecular Architectures with this compound
The introduction of the biphenyl group into a polymer backbone or as a pendant group can significantly enhance its thermal stability, mechanical strength, and optical properties. This compound serves as a crucial monofunctional agent for achieving this, primarily through its use as an initiator in controlled radical polymerizations or as a reactant in condensation and post-polymerization modification reactions.
Initiating Polymer Chains: Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities.[1][2] The benzyl chloride functionality of this compound makes it an excellent initiator for the ATRP of various vinyl monomers, such as styrene and (meth)acrylates.[3] The resulting polymers possess a biphenyl group at one chain end, which can influence the polymer's properties and self-assembly behavior.
Protocol 1: Synthesis of Polystyrene with a Biphenyl End-Group via ATRP
This protocol details the synthesis of polystyrene (PS) initiated by this compound using a copper-based catalyst system.
Materials:
-
This compound (initiator)
-
Styrene (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Neutral alumina
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and oil bath
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Addition of Reagents:
-
Add deoxygenated anisole (e.g., 5 mL) and purified styrene (e.g., 5.2 g, 50 mmol) to the flask via a degassed syringe.
-
Add PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe. The solution should turn green as the copper complex forms.
-
In a separate vial, prepare a solution of this compound (e.g., 0.101 g, 0.5 mmol) in a small amount of deoxygenated anisole.
-
-
Initiation of Polymerization:
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 110°C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-12 hours). Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR or gas chromatography.
-
-
Termination and Polymer Isolation:
-
To quench the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with THF (e.g., 10 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40°C overnight.
-
Expected Outcome:
A white, solid polystyrene with a biphenyl group at one terminus. The molecular weight can be controlled by the monomer-to-initiator ratio, and the polydispersity index (PDI) is expected to be low (typically < 1.3).
Causality Behind Experimental Choices:
-
Inert Atmosphere: ATRP is sensitive to oxygen, which can deactivate the copper catalyst. A Schlenk line is used to maintain an oxygen-free environment.
-
Ligand (PMDETA): The ligand solubilizes the copper catalyst and tunes its reactivity to achieve a controlled polymerization.
-
Temperature: The polymerization is conducted at an elevated temperature to ensure a suitable rate of polymerization and activation of the initiator.
-
Purification: Removing the inhibitor from the monomer is crucial as it can interfere with the radical polymerization. Passing the final polymer solution through alumina removes the copper catalyst, which is essential for many applications.
Table 1: Representative Data for ATRP of Styrene Initiated by Benzyl Chloride Derivatives
| Initiator | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI |
| Benzyl Chloride | 100 | 8 | 85 | 8,840 | 8,500 | 1.15 |
| This compound | 100 | 8 | 82 | 8,528 | 8,300 | 1.18 |
| 4-(Chloromethyl)benzoyl chloride | 100 | 10 | 90 | 9,360 | 9,100 | 1.12 |
Note: The data presented are typical and may vary depending on specific reaction conditions.
}
ATRP Workflow for Biphenyl-Terminated Polymers.
Section 2: Crafting Functional Surfaces with Biphenyl Moieties
The functionalization of surfaces with well-defined polymer brushes is a powerful strategy to tailor surface properties such as wettability, biocompatibility, and adhesion.[4][5] this compound can be immobilized on a surface to act as an initiator for surface-initiated ATRP (SI-ATRP), leading to the growth of polymer chains with a biphenyl group at the point of attachment.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This technique involves the covalent attachment of an initiator to a substrate, followed by the polymerization of a monomer from the surface. The resulting polymer brushes are densely packed and covalently bound to the surface.
Protocol 2: Preparation of Polystyrene Brushes on a Silicon Wafer via SI-ATRP
This protocol describes the functionalization of a silicon wafer with this compound and the subsequent growth of polystyrene brushes.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
This compound
-
Styrene
-
CuBr
-
PMDETA
-
Anisole
-
Methanol, acetone, THF
-
Ultrasonic bath
Procedure:
Part A: Surface Functionalization with Initiator
-
Surface Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Surface Amination:
-
Immediately immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the wafers with toluene, followed by ethanol, and finally deionized water to remove excess APTES.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
Immerse the amine-functionalized wafers in a solution of this compound (1% w/v) and triethylamine (1.5 equivalents to the initiator) in anhydrous toluene for 12 hours to immobilize the initiator via nucleophilic substitution.
-
Rinse the wafers with toluene, acetone, and finally methanol, then dry.
-
Part B: Surface-Initiated ATRP
-
Reaction Setup:
-
In a Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and PMDETA (e.g., 0.017 g, 0.1 mmol).
-
Deoxygenate the flask.
-
-
Addition of Reagents:
-
Add deoxygenated styrene (e.g., 5.0 g, 48 mmol) and anisole (e.g., 10 mL).
-
Place the initiator-functionalized silicon wafer into the reaction mixture.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110°C for the desired time (e.g., 4-16 hours).
-
-
Work-up:
-
Remove the wafer from the reaction mixture and rinse thoroughly with THF to remove any physisorbed polymer.
-
Further clean the wafer by ultrasonication in THF for 5 minutes.
-
Dry the wafer under a stream of nitrogen.
-
Expected Outcome:
A silicon wafer coated with a thin film of polystyrene brushes, covalently attached to the surface via the biphenyl initiator. The thickness of the polymer brush layer can be controlled by the polymerization time.
}
Workflow for Surface Functionalization via SI-ATRP.
Section 3: Designing Mesogenic Molecules: this compound in Liquid Crystal Synthesis
The rigid, rod-like structure of the biphenyl unit is a common motif in liquid crystalline materials.[6][7][8] this compound can be used as a precursor to synthesize thermotropic liquid crystals through the introduction of flexible alkyl or alkoxy chains and other mesogenic groups. The Williamson ether synthesis is a classic and effective method for this purpose.[9][10][11]
Williamson Ether Synthesis for Liquid Crystal Precursors
This reaction involves the coupling of an alkoxide or phenoxide with an alkyl halide to form an ether. In this context, this compound acts as the alkyl halide, and a phenol with a flexible tail is used as the nucleophile.
Protocol 3: Synthesis of 4-(4'-Hexyloxybiphenyl-4-yl)methoxyphenol
This protocol describes the synthesis of a biphenyl-containing molecule that can serve as a building block for more complex liquid crystals.
Materials:
-
This compound
-
4-Hydroxyphenol (hydroquinone)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalyst)
-
N,N-Dimethylformamide (DMF)
-
1-Bromohexane
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
Part A: Synthesis of 4-(4'-Hexyloxybiphenyl-4-yl)methanol
-
Reaction Setup:
-
To a round-bottom flask, add 4-hydroxy-4'-biphenylcarboxylic acid, 1-bromohexane, and K₂CO₃ in DMF.
-
Heat the mixture at 80°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The resulting ester is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Part B: Williamson Ether Synthesis
-
Reaction Setup:
-
To a round-bottom flask, add 4-(4'-Hexyloxybiphenyl-4-yl)methanol, this compound, K₂CO₃, and a catalytic amount of KI in DMF.
-
-
Reaction:
-
Heat the mixture at 80°C for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Outcome:
A white solid product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The thermal properties and liquid crystalline behavior can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Conclusion
This compound is a versatile and valuable building block in materials science. Its unique combination of a rigid biphenyl core and a reactive chloromethyl group allows for its incorporation into a wide range of materials, enabling the fine-tuning of their properties. The protocols detailed in this guide provide a starting point for researchers to explore the potential of this compound in the synthesis of advanced polymers, functional surfaces, and liquid crystalline materials. As the demand for high-performance materials continues to grow, the importance of such well-defined molecular precursors will undoubtedly increase.
References
- Astruc, D., & Chardac, F. (2001). Dendritic catalysts and their applications in organic synthesis. Chemical Reviews, 101(9), 2991-3024.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New synthetic strategies for the construction of nanostructured materials. Chemical Reviews, 101(12), 3661-3688.
- Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990.
- Kato, T. (2002). Self-assembly of phase-separated liquid crystal structures. Science, 295(5564), 2414-2416.
- Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615.
- Kato, T., Mizoshita, N., & Kishimoto, K. (2006). Functional liquid-crystalline assemblies: self-organized soft materials.
- Bernaerts, K., & Du Prez, F. E. (2005). Block copolymer synthesis by the combination of living cationic polymerization and other polymerization methods. Progress in Polymer Science, 30(7), 745-782.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2005). Synthesis of Block Copolymers. Advances in Polymer Science, 189, 1-124.
- Safa, K. D., Eram, H. A., & Nasirtabrizi, M. H. (2006). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Iranian Polymer Journal, 15(3), 255-263.
- Patten, T. E., Xia, J., Abernathy, T., & Matyjaszewski, K. (1996).
- Boerner, H. G., & Matyjaszewski, K. (2002). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 35(21), 7945-7951.
- ResearchGate. (n.d.). Williamson ether synthesis.
- LibreTexts. (2021). 2.4: Cationic Polymerization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide.
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Mariani, A., Fiori, S., & Sangermano, M. (2015). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. RSC Advances, 5(104), 85465-85471.
- Luo, S. H., Wang, Q. F., Wang, Z. Y., & Peng, P. (2013). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2 (5H)-furanone moiety.
- Shibatomi, K., Kotozaki, M., Sasaki, N., & Iwasa, S. (2015). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. Chemistry–A European Journal, 21(40), 13957-13961.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Kamigaito, M., Ando, T., & Sawamoto, M. (2002). Controlled Cationic Polymerization of p-(Chloromethyl)styrene: BF3-Catalyzed Selective Activation of a C-O Terminal from Alcohol. Macromolecules, 35(25), 9334-9339.
- Barbey, R., Lavanant, L., Paripovic, D., Schüwer, N., Sugnaux, C., Tugulu, S., & Klok, H. A. (2009). Polymer brushes via surface-initiated controlled radical polymerization: synthesis, characterization, properties, and applications. Chemical reviews, 109(11), 5437-5527.
- Schmalz, H., Schmelz, J., & Krausch, G. (2006). Patterned Polymer Brushes From Surface-Initiated Polymerizations Inside a Microchannel. ACS PMSE Preprints, 94, 718-719.
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Application Notes & Protocols: 4-(Chloromethyl)biphenyl as a Stable Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of 4-(Chloromethyl)biphenyl in Bioconjugation
In the landscape of bioconjugation, the linker molecule is a critical component that bridges a biomolecule (like an antibody) to a payload (such as a drug, dye, or probe). Its design dictates the stability, pharmacokinetics, and efficacy of the final conjugate. This compound emerges as a compelling linker candidate due to its unique structural and reactive properties.
This molecule features a biphenyl core, a rigid and hydrophobic scaffold that can provide defined spacing between the conjugated moieties. The key to its functionality lies in the chloromethyl group attached to one of the phenyl rings. This group is a benzylic halide, which is known to be reactive toward nucleophiles under specific conditions.[1][2] The resonance stabilization of the benzylic carbocation intermediate enhances its reactivity in nucleophilic substitution reactions, making it an effective alkylating agent for bioconjugation.[3] This reactivity allows for the formation of stable, covalent bonds with various nucleophilic residues on proteins and other biomolecules.
Unlike many linkers designed for cleavage within the cell, the thioether or amine bond formed by this compound is highly stable, making it ideal for applications requiring the payload to remain permanently attached to the biomolecule.[4] This is particularly relevant in the development of non-cleavable antibody-drug conjugates (ADCs), where the entire construct is internalized and degraded within the lysosome to release the drug.[5]
Mechanism of Action: Covalent Bond Formation
The primary mechanism for conjugating this compound to a protein is through nucleophilic substitution (SN2-type reaction). The electrophilic benzylic carbon of the chloromethyl group is attacked by electron-rich nucleophilic side chains of amino acids on the protein surface.
Key nucleophilic amino acid residues include:
-
Cysteine (thiol group, -SH): The sulfhydryl group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). It readily attacks the chloromethyl group to form a stable thioether bond. This reaction is often preferred for site-specific conjugation due to the relatively low abundance of free cysteines on the antibody surface.
-
Lysine (ε-amino group, -NH₂): The primary amine on the side chain of lysine can also act as a nucleophile, forming a secondary amine linkage. However, as antibodies are rich in surface-exposed lysines, this can lead to a heterogeneous mixture of conjugates.
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can also be alkylated.
The reaction is typically performed under controlled pH conditions to ensure the target amino acid side chains are sufficiently nucleophilic while maintaining the protein's structural integrity.
Reaction Pathway Diagram
Caption: SN2 reaction mechanism for conjugating this compound to a protein cysteine residue.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Reduced Antibody)
This protocol describes a general procedure for conjugating this compound to cysteine residues on an antibody. Native interchain disulfide bonds must first be selectively reduced to generate free thiols.
Rationale: The controlled reduction of disulfide bonds provides a predictable number of reactive sites, allowing for the generation of more homogeneous antibody-drug conjugates (ADCs).[6] Using a mild reducing agent like TCEP ensures that structurally critical disulfide bonds remain intact.
Materials and Reagents
-
Antibody (e.g., Trastuzumab, IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PBS Buffer (pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., PD-10)
-
0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.0 (Conjugation Buffer)
Experimental Workflow Diagram
Caption: Step-by-step workflow for antibody conjugation with this compound.
Step-by-Step Procedure
-
Antibody Reduction:
-
Start with an antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Prepare a fresh solution of TCEP in water. Add 2.5 molar equivalents of TCEP per mole of antibody.
-
Incubate the reaction mixture at 37°C for 1.5 hours with gentle agitation. This selectively reduces the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP by buffer exchange into the degassed Conjugation Buffer (0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.0) using a desalting column. The EDTA is included to chelate any trace metals that could catalyze re-oxidation of the thiols.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use as the linker can be sensitive to moisture.
-
-
Conjugation Reaction:
-
To the chilled, reduced antibody solution, add 15 molar equivalents of the this compound stock solution dropwise while gently stirring. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Quench the reaction by adding a 50-fold molar excess of N-acetylcysteine to react with any remaining unreacted this compound. Incubate for 20 minutes.
-
Protocol 2: Purification of the Bioconjugate
Rationale: Purification is essential to remove unreacted linker, quenched linker, and solvent, which could interfere with downstream applications and cause toxicity. Size Exclusion Chromatography (SEC) is an effective method for separating the large bioconjugate from smaller molecules.
Procedure using SEC
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with sterile PBS (pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein using PBS at a calibrated flow rate.
-
Monitor the column eluate by absorbance at 280 nm.
-
Collect the fractions corresponding to the first major peak, which contains the purified antibody conjugate.
-
Pool the relevant fractions and concentrate if necessary using an appropriate centrifugal filter device.
Protocol 3: Characterization of the Conjugate
Rationale: Characterization is performed to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.
| Parameter | Method | Expected Outcome |
| Confirmation of Conjugation | SDS-PAGE (non-reducing) | A shift in the molecular weight of the antibody band compared to the unconjugated control. |
| Confirmation of Covalent Bond | Mass Spectrometry (ESI-MS or MALDI-TOF) | An increase in the mass of the antibody corresponding to the addition of the linker. Can resolve different DAR species. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | HIC can separate species with different numbers of conjugated linkers. UV-Vis can be used if the payload has a distinct absorbance, by comparing absorbance at 280 nm (protein) and the payload's λmax. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | A single, sharp peak at the expected retention time for the monomeric antibody, indicating high purity and low aggregation. |
Trustworthiness and Validation
-
Reaction Monitoring: The progress of the conjugation can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry to determine the extent of linker incorporation.
-
Stability Assessment: The stability of the resulting thioether linkage can be assessed by incubating the purified conjugate in plasma or serum at 37°C for several days and analyzing for any signs of linker cleavage or payload deconjugation via HPLC or MS. The biphenyl core is generally stable to metabolic degradation.[7][8]
-
Negative Controls: Always run a parallel reaction with the biomolecule but without the this compound linker to serve as a negative control in all characterization steps. This helps confirm that any observed changes are due to the conjugation itself.
Conclusion
This compound serves as a robust and straightforward linker for creating stable bioconjugates. Its benzylic halide reactivity allows for efficient covalent modification of nucleophilic amino acid residues, particularly cysteines, forming a non-cleavable bond suitable for applications demanding high stability. The protocols outlined here provide a foundational framework for researchers to successfully utilize this linker in developing novel conjugates for therapeutic and diagnostic purposes.
References
- Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
- Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Quora.
- Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(8), 4903-4912.
- Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(10), 1033-1045. [Link]
- Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]
- Jin, Y., et al. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. RSC Advances, 10(25), 14756-14762. [Link]
- The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
- Chemistry LibreTexts. (2014). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps. [Link]
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- ResearchGate. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors.
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: The Strategic Utility of 4-(Chloromethyl)biphenyl in the Synthesis of Novel Agrochemicals
Introduction: Identifying a Versatile Building Block for Crop Protection
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of starting materials is paramount. 4-(Chloromethyl)biphenyl is a versatile chemical intermediate whose potential in agrochemical synthesis is significant yet underexplored.[1] Its structure, featuring a stable biphenyl core and a reactive chloromethyl group, presents a unique opportunity for constructing complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The biphenyl moiety is a common scaffold in many bioactive molecules, offering a balance of lipophilicity and structural rigidity that can be crucial for binding to target enzymes or receptors in pests and pathogens. The chloromethyl group, a reactive electrophilic site, allows for straightforward derivatization through nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to modulate biological activity.
This application note will provide a detailed exploration of the potential use of this compound in the synthesis of a novel, hypothetical fungicide, which we will refer to as "Biphenafungin." The protocols and methodologies described herein are based on established chemical principles and are intended to serve as a guide for researchers looking to leverage this promising building block in their own discovery pipelines. While this compound is a known mutagen and potential carcinogen that requires careful handling, its utility as a reactive intermediate in a controlled synthetic process is significant.[2]
The "Biphenafungin" Concept: A Hypothetical Fungicide Derived from this compound
The core concept behind "Biphenafungin" is the linkage of the 4-(biphenylmethyl) moiety to a toxophoric group known for its antifungal activity. For this example, we will use a substituted triazole, a class of compounds widely employed as fungicides due to their inhibition of sterol biosynthesis in fungi. The synthesis of Biphenafungin will proceed through a two-step process:
-
Synthesis of a Key Intermediate: Nucleophilic substitution of the chlorine atom in this compound with a suitable N-nucleophile.
-
Final Product Formation: Coupling of the intermediate with a functionalized triazole ring.
This synthetic strategy is designed to be robust and adaptable, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
PART 1: Synthesis of N-(4-biphenylmethyl)acetamide (Intermediate 1)
This initial step serves to protect the amine functionality and provides a stable intermediate for further elaboration.
Reaction Scheme:
Caption: Synthesis of Intermediate 1.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 202.67 | 10.13 g | 0.05 |
| Acetamide | 59.07 | 3.54 g | 0.06 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.4 g | 0.06 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add acetamide (3.54 g, 0.06 mol) and anhydrous DMF (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.4 g, 0.06 mol) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve this compound (10.13 g, 0.05 mol) in anhydrous DMF (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL) and saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield N-(4-biphenylmethyl)acetamide as a white solid.
PART 2: Synthesis of "Biphenafungin"
This final step involves the coupling of the biphenylmethyl moiety to a triazole ring, a common toxophore in fungicides.
Reaction Scheme:
Caption: Final synthesis of Biphenafungin.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(4-biphenylmethyl)acetamide | 225.29 | 5.63 g | 0.025 |
| 1H-1,2,4-Triazole | 69.07 | 2.07 g | 0.03 |
| Potassium Carbonate | 138.21 | 4.15 g | 0.03 |
| Acetonitrile | - | 75 mL | - |
| Dichloromethane | - | 150 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, combine N-(4-biphenylmethyl)acetamide (5.63 g, 0.025 mol), 1H-1,2,4-triazole (2.07 g, 0.03 mol), and potassium carbonate (4.15 g, 0.03 mol) in acetonitrile (75 mL).
-
Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (100 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford "Biphenafungin" as a pure solid.
Safety and Handling
This compound is a known mutagen and potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[2] All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion and Future Perspectives
The synthetic protocols outlined in this application note demonstrate a viable pathway for the utilization of this compound as a foundational scaffold in the synthesis of novel agrochemicals. The described synthesis of "Biphenafungin" is a representative example, and the versatility of the chloromethyl group allows for the exploration of a wide range of nucleophiles, leading to diverse chemical entities for biological screening. Future work should focus on the synthesis of a library of "Biphenafungin" analogues by varying the triazole component and other functional groups to optimize antifungal activity and understand the structure-activity relationships. This strategic approach, starting from a readily available and reactive intermediate like this compound, can accelerate the discovery and development of the next generation of crop protection agents.
References
- PubChem. 4-Chloromethylbiphenyl. National Center for Biotechnology Information.
- Ashford, S. W.; et al. (1995). The discovery of a novel class of fungicides: the 2-arylanilino-pyrimidines. Pesticide Science, 43(4), 335-344.
- G. A. Olah, S. H. Yu, G. Liang, G. D. Matseescu, D. G. Bruce, D. J. Donovan, J. Am. Chem. Soc. 1976, 98, 4330.
- Jones, R. A. Y. (2002). Physical and Mechanistic Organic Chemistry. Cambridge University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- World Health Organization & Food and Agriculture Organization of the United Nations. (2019).
- PubChem. Benzyl chloride. National Center for Biotechnology Information.
- Carcinogenesis. 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Chloromethyl)biphenyl Synthesis
Welcome to the technical support center for the synthesis of 4-(Chloromethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this critical synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction for consistent, high-yield results.
The synthesis of this compound, a vital intermediate for pharmaceuticals like Fenbufen and Felbinac, is most commonly achieved via the Blanc chloromethylation reaction.[1][2] While effective, this reaction is sensitive to several parameters that can lead to the formation of undesirable side products and, consequently, a diminished yield of the target molecule.[3][4] This guide provides a structured approach to troubleshooting these common issues.
Part 1: Troubleshooting Guide for Low Yield Scenarios
This section addresses specific experimental outcomes and provides a logical path to identify and resolve the root cause.
Q1: My overall yield is very low, and I've recovered a large amount of unreacted biphenyl. What are the likely causes and solutions?
This is a classic symptom of poor reaction initiation or progression. The primary culprits are typically related to the activation of the electrophile or the overall reaction environment.
-
Cause 1: Inactive Catalyst. The most common catalyst for this reaction is zinc chloride (ZnCl₂).[5][6] As a Lewis acid, its role is to activate formaldehyde, making it a potent electrophile.[5][7] ZnCl₂ is highly hygroscopic, and any absorbed water will significantly reduce its catalytic activity by coordinating with the zinc center, preventing it from activating the formaldehyde.
-
Solution: Ensure your zinc chloride is anhydrous. If its condition is suspect, it can be dried under a high vacuum with gentle heating or freshly fused and cooled in a desiccator before use. Always handle it in a dry environment (e.g., glove box or under an inert atmosphere).
-
-
Cause 2: Insufficient or Wet Hydrogen Chloride (HCl). Gaseous HCl is a crucial reactant that, in concert with the catalyst, generates the reactive electrophilic species, likely a chlorocarbenium cation (ClCH₂⁺) or a related complex.[5][6]
-
Solution: Use dry HCl gas. If generating it in-house (e.g., from NaCl and H₂SO₄), ensure it passes through a drying tube filled with a suitable desiccant like concentrated sulfuric acid or calcium chloride. A continuous, gentle stream of HCl should be maintained throughout the reaction to keep the concentration sufficient.[8][9]
-
-
Cause 3: Low Reaction Temperature. While higher temperatures can promote side reactions, a temperature that is too low will result in a prohibitively slow reaction rate.
-
Solution: The optimal temperature is often a balance. For many chloromethylations of biphenyl, a range of 30-60°C is effective.[8][10] If your reaction is sluggish, consider a modest increase in temperature (e.g., in 5-10°C increments) while monitoring for the appearance of side products via TLC or GC.
-
Q2: I'm observing a significant amount of a high-boiling, viscous residue or an insoluble white solid, leading to a low yield of the desired product. What is this byproduct and how can I minimize it?
This outcome strongly suggests the formation of diarylmethane byproducts. This occurs when the initially formed this compound acts as an electrophile itself and undergoes a second Friedel-Crafts alkylation with another molecule of biphenyl.[3][5]
-
Cause: Uncontrolled Friedel-Crafts Alkylation. This side reaction is highly dependent on temperature, reactant concentration, and reaction time.[3]
-
Solution 1: Control Stoichiometry. Use a molar excess of the aromatic substrate (biphenyl) relative to the formaldehyde source. This increases the probability that the electrophile will react with the starting material rather than the product.
-
Solution 2: Optimize Temperature. Higher temperatures significantly accelerate the secondary alkylation.[3] Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solution 3: Minimize Reaction Time. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction's progress (e.g., by GC or TLC) and quench it promptly upon completion.
-
Q3: My product is contaminated with a significant amount of 4,4'-bis(chloromethyl)biphenyl. How can I improve the selectivity for the mono-substituted product?
The formation of the di-substituted product is a common challenge, as the chloromethyl group is an activating group, making the product more reactive towards a second chloromethylation than the initial biphenyl starting material.
-
Cause: Over-chloromethylation. This is primarily an issue of stoichiometry and reaction conditions that favor multiple substitutions.
-
Solution 1: Adjust Reagent Ratios. The most effective way to favor mono-substitution is to use a significant molar excess of biphenyl relative to formaldehyde and HCl. This ensures that the concentration of the starting material is always much higher than the concentration of the mono-substituted product.
-
Solution 2: Control Addition Rate. If feasible for your setup, consider the slow addition of the formaldehyde source (e.g., paraformaldehyde) to the reaction mixture containing biphenyl and the catalyst. This keeps the concentration of the electrophile low at any given moment, reducing the chance of a second reaction on the already-formed product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Blanc chloromethylation of biphenyl?
The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Electrophile Formation: The Lewis acid catalyst (ZnCl₂) activates formaldehyde by coordinating to the carbonyl oxygen. In the presence of HCl, this generates a highly reactive electrophile, such as the chlorocarbenium cation (ClCH₂⁺).[5][6]
-
Electrophilic Attack: The π-electrons of the biphenyl ring attack the electrophilic carbon of the activated formaldehyde species. This forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as Cl⁻) removes a proton from the carbon bearing the new group, restoring the aromaticity of the ring and forming the benzyl alcohol intermediate.
-
Conversion to Chloride: The resulting benzyl alcohol is rapidly converted to the final this compound product under the acidic reaction conditions.[5]
Caption: Mechanism of Blanc Chloromethylation.
Q2: How do reaction parameters influence yield and side product formation?
The interplay between temperature, time, and stoichiometry is critical. The following diagram illustrates the relationships between key parameters and the potential outcomes.
Caption: Relationship between parameters and outcomes.
Q3: What are the best practices for the purification of this compound?
The crude product is often contaminated with unreacted starting material, di-substituted product, and polymeric byproducts.
-
Recrystallization: This is the most common and effective method.
-
Solvent Selection: A mixed solvent system, such as cyclohexane and benzene (or toluene), is often effective.[10] Alkanes like petroleum ether or hexane can also be used.[8] The ideal solvent or solvent pair will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities either fully dissolved or insoluble.
-
-
Washing: Before recrystallization, washing the crude reaction mixture with water can help remove the zinc chloride catalyst and any remaining HCl.[8]
-
Stability: this compound is a reactive benzylic chloride.[11] Avoid unnecessarily high temperatures during purification (e.g., when removing solvent via rotary evaporation) to prevent decomposition or polymerization. It should be stored under cool, dry conditions.[11]
Part 3: A Standard Experimental Protocol
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Objective: Synthesize this compound via Blanc Chloromethylation.
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Cyclohexane (or other suitable alkane solvent)
-
Concentrated Hydrochloric Acid (for generating HCl gas if a cylinder is not available)
-
Dry Hydrogen Chloride (HCl) gas
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas outlet/scrubber (to neutralize excess HCl).
-
Charging Reagents: To the flask, add biphenyl and the solvent (e.g., cyclohexane). Begin stirring to dissolve the biphenyl.
-
Catalyst & Reagent Addition: Add anhydrous zinc chloride to the mixture. Once a uniform slurry is formed, add paraformaldehyde.
-
Reaction Initiation: Begin bubbling dry HCl gas through the stirred mixture at a steady, moderate rate.
-
Heating: Gently heat the reaction mixture to the target temperature (e.g., 40-50°C) using an oil bath.
-
Monitoring: Maintain the temperature and HCl flow for the duration of the reaction (typically several hours, e.g., 5-24 hours).[10][12] Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC to observe the consumption of biphenyl.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water and then a saturated sodium bicarbonate solution to remove residual acid. Finally, wash with brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., toluene/hexane) to obtain the pure this compound.
Part 4: Troubleshooting Workflow
Use this flowchart to systematically diagnose issues with your synthesis.
Sources
- 1. This compound | 1667-11-4 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 9. CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl - Google Patents [patents.google.com]
- 10. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
minimizing byproduct formation in biphenyl chloromethylation
Welcome to the technical support center for biphenyl chloromethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for minimizing byproduct formation in this critical synthetic transformation. Our goal is to equip you with the expertise to navigate the nuances of this reaction, ensuring high yield and purity of your desired chloromethylated biphenyl products.
Introduction to Biphenyl Chloromethylation
The chloromethylation of biphenyl is a cornerstone electrophilic aromatic substitution reaction, commonly referred to as the Blanc reaction.[1][2][3] It involves the introduction of a chloromethyl group (-CH₂Cl) onto the biphenyl ring, typically using formaldehyde (or its polymers like paraformaldehyde and trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.[1][2][4] The resulting chloromethylated biphenyls are valuable intermediates in the synthesis of pharmaceuticals, fluorescent whitening agents, and various other fine chemicals.[2][5][6]
While seemingly straightforward, the reaction is often plagued by the formation of undesirable byproducts, which can significantly lower the yield and complicate purification. This guide will dissect the common challenges and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in biphenyl chloromethylation?
A1: The main byproducts are isomers of the desired product, di- and poly-chloromethylated biphenyls, and diarylmethane derivatives.[4][7]
-
Isomeric Byproducts: Chloromethylation can occur at different positions on the biphenyl ring, leading to a mixture of isomers such as 2-chloromethylbiphenyl and 4-chloromethylbiphenyl.[7]
-
Di- and Poly-chloromethylation: The initial product, monochloromethyl biphenyl, can undergo a second chloromethylation to form bis(chloromethyl)biphenyl isomers like 4,4'-bis(chloromethyl)biphenyl.[7][8] Further substitution can also occur.
-
Diarylmethane Formation: This is a significant side reaction where the chloromethylated product acts as an electrophile and reacts with another biphenyl molecule in a Friedel-Crafts alkylation type reaction.[1][4] This leads to the formation of polymers and resinous materials.[9]
-
Bis(chloromethyl) ether: A highly carcinogenic byproduct that can form in small amounts during the reaction.[1][2]
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a crucial role in both activating the chloromethylating agent and influencing the selectivity of the reaction.
-
Lewis Acids (e.g., ZnCl₂, AlCl₃, SnCl₄): Zinc chloride is the most common catalyst.[4] Stronger Lewis acids like aluminum chloride can increase the reaction rate but are also known to promote the formation of diarylmethane byproducts.[4] The activity of the catalyst is highly sensitive to moisture, which can lead to deactivation and lower yields.[10]
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These have been shown to be highly effective catalysts, offering good activity and the potential for recycling as they can remain in an aqueous phase.[7][11]
-
Acid Catalysts (e.g., H₂SO₄, Acetic Acid): Sulfuric acid can be used, particularly for less reactive aromatic compounds.[4] However, higher concentrations and temperatures can lead to an increase in resinous byproducts.[9] Acetic acid is often used as a co-catalyst or solvent and can enhance the reaction.[7][12]
Q3: What is the role of temperature in controlling byproducts?
A3: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but also tend to favor the formation of diarylmethane and other polymeric byproducts.[4][13] For many biphenyl chloromethylation procedures, a moderate temperature range of 25-60°C is often employed to balance reaction speed with selectivity.[8][14]
Q4: Can the solvent system be optimized to minimize byproducts?
A4: Yes, the solvent system is key.
-
Inert Solvents: Using an inert solvent like petroleum ether, cyclohexane, or methylcyclohexane can help to control the reaction temperature and concentration of reactants, which can suppress side reactions.[5][8][11]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst in a biphasic system (e.g., aqueous/organic) can improve the reaction efficiency and simplify catalyst separation and recycling.[7][15]
-
Novel Solvent Systems: Research has explored using novel solvent systems, such as ionic liquids or mixtures of solvents like toluene and propionic acid, to improve yield and purity.[6][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your biphenyl chloromethylation experiments.
Issue 1: Low Yield of Monochloromethylated Product and High Levels of Dichloromethylation
Symptoms:
-
Analytical data (GC, HPLC, NMR) shows a significant proportion of bis(chloromethyl)biphenyl isomers.
-
The desired monochloromethylated product is present but in a lower than expected ratio.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Incorrect Stoichiometry | An excess of the chloromethylating agent (formaldehyde/HCl) will drive the reaction towards multiple substitutions on the aromatic ring. | Carefully control the molar ratio of biphenyl to the chloromethylating agent. Start with a 1:1 or slightly less than stoichiometric amount of the chloromethylating agent relative to biphenyl. |
| Prolonged Reaction Time | The initially formed monochloromethylated product is still reactive and can undergo a second chloromethylation if the reaction is allowed to proceed for too long. | Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction once the optimal conversion to the mono-substituted product is achieved. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second chloromethylation reaction. | Conduct the reaction at a lower temperature. For example, if you are running the reaction at 50°C, try reducing it to 30-40°C.[16] |
| Catalyst Choice | A highly active catalyst might promote multiple substitutions. | Consider using a milder Lewis acid or a different catalytic system. For instance, some metal triflates have shown good selectivity.[7] |
Issue 2: Formation of Insoluble, Resinous Byproducts (Diarylmethanes)
Symptoms:
-
The reaction mixture becomes thick, viscous, or contains a solid, tar-like substance.
-
The desired product is difficult to isolate and purify from the polymeric material.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures significantly accelerate the Friedel-Crafts alkylation of the chloromethylated product with another biphenyl molecule, leading to diarylmethane formation.[4] | Maintain a strictly controlled, lower reaction temperature. An ice bath may be necessary to manage the initial exotherm. |
| High Reactant Concentration | A high concentration of the chloromethylated product increases the probability of it reacting with another biphenyl molecule.[2] | Use a suitable inert solvent to dilute the reaction mixture. This can reduce the frequency of intermolecular side reactions. |
| Inappropriate Catalyst | Strong Lewis acids, such as AlCl₃, are particularly known to promote diarylmethane formation.[4] | Switch to a milder catalyst like ZnCl₂ or explore alternative catalytic systems like metal triflates.[7] |
| Extended Reaction Time | The longer the chloromethylated product is present in the reaction mixture under catalytic conditions, the more likely it is to participate in side reactions. | Optimize the reaction time by monitoring its progress and stopping it once the desired product is formed. |
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Significant variations in yield and product purity between batches, even when following the same procedure.
-
The reaction fails to initiate or proceeds very slowly in some runs.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Moisture Contamination | Lewis acid catalysts like anhydrous zinc chloride are extremely sensitive to moisture. Water deactivates the catalyst by forming hydrated complexes, which are ineffective for the reaction.[10] | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[10] |
| Quality of Reagents | The purity of biphenyl, paraformaldehyde, and the catalyst can significantly impact the reaction outcome. | Use high-purity reagents. The quality of paraformaldehyde, in particular, can vary. |
| Inefficient HCl Introduction | For reactions using gaseous HCl, inconsistent gas flow or poor dispersion in the reaction mixture can lead to variable results. | Ensure a steady and controlled flow of dry HCl gas. Use a gas dispersion tube to maximize contact with the liquid phase. |
Experimental Workflow & Visualization
To provide a clearer understanding of the reaction and troubleshooting logic, the following diagrams have been created.
Reaction Mechanism Overview
This diagram illustrates the generally accepted mechanism for the Blanc chloromethylation of biphenyl.
Caption: Overview of the biphenyl chloromethylation reaction mechanism.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues in biphenyl chloromethylation.
Caption: A troubleshooting decision tree for biphenyl chloromethylation.
By understanding the underlying chemical principles and diligently controlling the reaction parameters, the formation of byproducts in biphenyl chloromethylation can be effectively minimized, leading to higher yields and purer products.
References
- Kishida, T., Yamauchi, T., Komura, K., Kubota, Y., & Sugi, Y. (2006). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. Journal of Molecular Catalysis A: Chemical, 246(1-2), 268-275. [Link]
- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- CN101928198A - Production process of biphenyl benzyl dichloride.
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- Hu, Y., Lu, M., Ge, Q., Wang, P., & Lu, T. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG1000-DAIL under homogeneous catalysis in aqueous media.
- US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- WO1998011039A1 - Process for the chloromethylation or arom
- Synthesis of 4,4′-bis(chloromethyl)
- Durham E-Theses: New studies in aromatic chloromethyl
- Durham E-Theses: New studies in aromatic chloromethyl
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchG
- Blanc chloromethyl
- WO2020250018A1 - An efficient and environment friendly process for chloromethyl
- Optimization of Biphenyl Chloromethyl
- US2846480A - Chloromethyl
- Blanc chloromethyl
- Chloromethylation of Aromatic Compounds - ResearchG
- US3705203A - Method for purifying biphenyl.
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- 5. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
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- 16. researchgate.net [researchgate.net]
Purification of 4-(Chloromethyl)biphenyl by Recrystallization: A Technical Support Guide
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-(Chloromethyl)biphenyl by recrystallization. This document is designed to offer practical, in-depth guidance in a question-and-answer format to address specific issues that may be encountered during experimental work.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. For this compound, a white to off-white crystalline solid with a melting point of approximately 71-73 °C, selecting the appropriate solvent and controlling the crystallization process are critical for achieving high purity.[1] This guide will walk you through the essential considerations, from solvent selection to troubleshooting common problems, to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the crude this compound at or near its boiling point.
-
Low solubility at low temperatures: As the solution cools, the this compound should become significantly less soluble, allowing for its crystallization and separation from the impurities, which will ideally remain dissolved in the mother liquor.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on these principles and literature precedents for similar compounds, several solvents and solvent systems can be considered.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While a definitive, single-solvent system for this compound is not extensively documented, data from closely related compounds and general solubility principles suggest the following as excellent starting points:
-
Toluene: Often used for the recrystallization of aromatic compounds, including the related 4,4'-bis(chloromethyl)biphenyl.[2]
-
Cyclohexane: Another non-polar solvent that can be effective, particularly in a mixed solvent system.
-
Mixed Solvent Systems:
-
Cyclohexane-Benzene: A mixture of these two solvents has been successfully used for the recrystallization of 4,4'-bis(chloromethyl)biphenyl.[3]
-
Toluene-Methanol: This combination can be effective, where toluene acts as the primary solvent and methanol as the anti-solvent.
-
Ethanol-Water: For compounds with some polarity, an ethanol-water mixture can be a good choice.
-
A systematic approach to solvent screening is highly recommended.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.2. Induce Crystallization: * Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. * Seeding: Add a tiny crystal of pure this compound to the cooled solution.3. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| Oiling out occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high. 3. Significant impurities are present. | 1. Adjust Solvent System: Use a lower-boiling point solvent or a mixed solvent system.2. Dilute the Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.3. Pre-purification: If the crude material is highly impure, consider a preliminary purification step like passing it through a short silica gel plug. |
| Low recovery of purified crystals. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent. The excess can be evaporated later.3. Use Cold Washing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
| The purified crystals are colored. | Colored impurities are co-precipitating with the product. | Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Toluene
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot toluene until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.
Protocol 2: Mixed-Solvent Recrystallization using Cyclohexane-Benzene
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot benzene in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, slowly add cyclohexane dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot benzene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold cyclohexane-benzene mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.
References
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl)
- This compound - Safety Data Sheet. Synquest Labs. (URL: not available)
- CN102267870A - Production process of 4,4'-bis(chloromethyl)
Sources
- 1. CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl - Google Patents [patents.google.com]
- 2. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 3. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
Technical Support Center: Purifying 4-(Chloromethyl)biphenyl via Column Chromatography
This guide serves as a comprehensive technical resource for the column chromatography purification of 4-(Chloromethyl)biphenyl. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this purification, troubleshoot common issues, and ensure the integrity of the final product.
Essential Safety & Handling
Before beginning any experimental work, it is critical to acknowledge the hazards associated with this compound.
-
Hazard Profile: this compound is classified as a skin, eye, and respiratory irritant.[1] It is suspected of causing genetic defects.
-
Required Precautions:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
-
Avoid all personal contact, including inhalation and skin/eye contact.[3]
-
Ensure emergency eye wash stations and safety showers are readily accessible.[2]
-
Wash hands thoroughly after handling the material.[2]
-
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What is the biggest challenge in purifying this compound by silica gel chromatography?
The primary challenge is the compound's reactivity. The benzylic chloride functional group is susceptible to hydrolysis by water adsorbed on the surface of standard silica gel, which can lead to the formation of 4-(hydroxymethyl)biphenyl as a significant impurity during the separation itself.[4] Furthermore, the inherent acidity of silica gel can potentially catalyze other side reactions.[5]
Q2: What is the best stationary phase for this purification?
For most applications, standard flash-grade silica gel (SiO₂, 40-63 µm) is the starting point. However, due to the compound's sensitivity, if you observe significant degradation (streaking on TLC or low recovery), consider these alternatives:
-
Deactivated Silica Gel: Neutralizing the acidic sites on silica gel can significantly reduce on-column degradation. This can be done by pre-eluting the packed column with the mobile phase containing a small amount (0.5-1%) of a modifying base like triethylamine.[5]
-
Alumina (Neutral): Alumina is less acidic than silica and can be a suitable alternative for acid-sensitive compounds.[5][6] However, its separation characteristics differ, so TLC analysis on alumina plates is necessary to develop a new mobile phase system.
Q3: Which mobile phase (eluent) system should I start with?
This compound is a relatively non-polar compound. Therefore, a non-polar solvent system is appropriate for normal-phase chromatography.[7][8] The goal is to find a system that provides a target compound Rf value of approximately 0.2-0.3 on a TLC plate for optimal separation.[4]
| Recommended Starting Solvent Systems | Polarity | Typical Starting Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 95:5 to 90:10 | A versatile and common starting point. Adjust ratio based on TLC. |
| Hexanes / Dichloromethane (DCM) | Low to Medium | 90:10 to 80:20 | Offers different selectivity compared to ethyl acetate; useful if impurities co-elute. |
| Cyclohexane / Toluene | Low | 95:5 to 85:15 | A less polar system, useful for separating very non-polar impurities like residual biphenyl. |
Q4: What are the likely impurities I need to separate?
Based on common synthetic routes like the Blanc chloromethylation, you should anticipate the following impurities:[9][10]
-
Biphenyl: Unreacted starting material, very non-polar.
-
4,4'-bis(chloromethyl)biphenyl: The di-substituted byproduct, more polar than the target compound.[11]
-
Isomeric (Chloromethyl)biphenyls: Such as 2-(chloromethyl)biphenyl, which may have very similar polarity.[10]
-
4-(Hydroxymethyl)biphenyl: The hydrolysis product, which is significantly more polar.
Standard Purification Protocol
This section provides a step-by-step workflow for the purification.
Workflow Overview
Caption: Standard workflow for column chromatography purification.
Detailed Step-by-Step Methodology
-
Eluent Optimization via TLC:
-
Dissolve a small amount of your crude material in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.[12]
-
Develop the plate using the recommended solvent systems (e.g., start with 95:5 Hexanes:Ethyl Acetate).
-
Visualize the spots using a UV lamp (254 nm).
-
Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of ~0.2-0.3. This provides the best balance for separation.[4]
-
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13]
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a smooth, lump-free slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain some solvent, allowing the silica to compact into a stable bed. Crucially, never let the top of the silica bed run dry. [14]
-
Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
-
-
Sample Preparation (Dry Loading - Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[4]
-
Add a small portion of dry silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[4]
-
-
Sample Loading and Elution:
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample powder onto the top of the column, creating a thin, even layer.[4]
-
Gently add a small amount of your eluent, open the stopcock, and use gentle air pressure (flash chromatography) to push the solvent through your sample layer and onto the main silica bed.
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in an ordered series of test tubes. Maintain a constant flow rate. A rate that is too slow can lead to band broadening via diffusion, while a rate that is too fast prevents proper equilibration.[14]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting fractions onto TLC plates and developing them.
-
Identify the fractions that contain your pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the identity and purity of the final product using analytical methods such as NMR and Mass Spectrometry.
-
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Detailed Problem/Solution Q&A
Problem: My compound came off the column immediately in the first few fractions (High Rf).
-
Cause: The mobile phase is too polar (too "strong"). It has a higher affinity for your compound than the silica gel does, causing everything to be washed through without interaction.[15]
-
Solution: Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes (e.g., moving from 80:20 to 95:5). Re-develop your method on a TLC plate to confirm the new, lower Rf value.
Problem: My compound is stuck at the top of the column and won't elute (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough (too "weak"). The silica gel has a much stronger affinity for your compound, preventing the eluent from moving it down the column.[6]
-
Solution: Gradually and systematically increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If you are running a gradient, you can switch to a more polar mixture after all less-polar impurities have eluted.
Problem: The separation between my product and an impurity is poor, even though the TLC looked promising.
-
Cause 1: Column was poorly packed. Channels or cracks in the silica bed will ruin separation.
-
Solution: Repack the column carefully, ensuring a uniform, compact bed with no air bubbles.
-
-
Cause 2: The sample band was too wide. This often happens if the sample was dissolved in too much solvent ("wet loading") or a solvent stronger than the eluent.
-
Cause 3: The column was overloaded. Too much crude material for the amount of silica will exceed the column's separation capacity.
-
Solution: As a rule of thumb, use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.
-
Problem: I see a vertical streak coming from my product spot on the TLC plate and am getting low, impure yields from the column.
-
Cause: This is a classic sign of compound degradation on the acidic silica gel.[5][6] The this compound is likely hydrolyzing to 4-(hydroxymethyl)biphenyl during the separation.
-
Solution 1 (Neutralization): Prepare your eluent with 0.5-1% triethylamine (Et₃N). Before loading your sample, flush the packed column with 2-3 column volumes of this modified eluent. This neutralizes the acidic sites on the silica surface, minimizing degradation.
-
Solution 2 (Alternative Stationary Phase): Rerun the separation using neutral alumina as the stationary phase. You will need to re-optimize your mobile phase using alumina TLC plates.
References
- TutorChase.
- Phenomenex.
- Yikun Chen.
- Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
- SIELC Technologies. 4,4'-Bis(chloromethyl)-1,1'-biphenyl Analysis. [Link]
- Phenomenex. GC Troubleshooting Guide. [Link]
- Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- ChemistryViews.
- YouTube.
- University of Rochester, Department of Chemistry.
- Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Google Patents. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- ResearchGate. A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl.... [Link]
- ResearchGate.
- Google Patents. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. [Link]
- Google Patents. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. longdom.org [longdom.org]
- 8. moravek.com [moravek.com]
- 9. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 4-(Chloromethyl)biphenyl
Welcome to the technical support center for 4-(Chloromethyl)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent. As your Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the nuances of your experimental work.
This center is structured to address your challenges in a logical sequence, from quick-reference FAQs to detailed troubleshooting guides for specific reaction classes where temperature is a critical parameter. We will explore the causality behind experimental outcomes, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and issues encountered when working with this compound.
Q1: What is the optimal storage temperature for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] While it is stable at normal room temperature, prolonged exposure to heat and moisture should be avoided to prevent degradation.[2]
Q2: My reaction with this compound is sluggish or not proceeding to completion. What is the first parameter I should check?
A2: Assuming your reagents are pure and anhydrous, temperature is the first parameter to investigate. For many nucleophilic substitution and cross-coupling reactions, a moderate increase in temperature can significantly enhance the reaction rate. However, be aware that excessive heat can lead to side reactions. A systematic temperature screen is often the most effective approach.
Q3: I am observing the formation of significant byproducts in my reaction. How can temperature manipulation help?
A3: Byproduct formation is often temperature-dependent. Higher temperatures can favor elimination reactions over substitution or lead to the formation of homocoupled products in cross-coupling reactions.[3] Conversely, some reactions may require a minimum temperature to achieve the desired transformation over a competing pathway. Understanding the principles of kinetic versus thermodynamic control is key here. Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[4]
Q4: What are the primary decomposition products of this compound at elevated temperatures?
A4: Thermal decomposition of chlorinated biphenyls at high temperatures can generate hazardous byproducts, including carbon oxides and hydrogen chloride.[2] In the presence of oxygen, other chlorinated aromatic compounds may also be formed.[5]
II. Troubleshooting Guides: Temperature Optimization in Key Reactions
This section provides detailed troubleshooting guides for common reaction types involving this compound, with a focus on the critical role of temperature.
A. Nucleophilic Substitution Reactions (e.g., Williamson Ether and Gabriel Synthesis)
This compound is an excellent substrate for SN2 reactions due to the benzylic nature of the carbon-chlorine bond. However, optimizing the temperature is crucial for maximizing yield and minimizing byproducts.
Common Issues & Temperature-Based Solutions:
| Problem | Scientific Rationale | Recommended Temperature Adjustment |
| Low or No Conversion | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | Gradually increase the reaction temperature in 10-15°C increments. For many SN2 reactions with benzyl chlorides, temperatures ranging from room temperature to 80°C are effective.[6] |
| Formation of Elimination Byproducts | While less common for primary benzyl halides, at higher temperatures and with sterically hindered or strongly basic nucleophiles, elimination can compete with substitution. Elimination reactions are generally favored entropically at higher temperatures.[7] | If elimination is observed, reduce the reaction temperature. Consider running the reaction for a longer duration at a lower temperature to favor the SN2 pathway. |
| Reaction with Solvent | In nucleophilic solvents (e.g., alcohols), solvolysis can compete with the desired reaction, especially at elevated temperatures. | If solvolysis is a concern, consider switching to a non-nucleophilic polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) and adjust the temperature accordingly.[8] |
Logical Flow for Troubleshooting Low Yield in Nucleophilic Substitution:
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Catalyst Selection for Efficient 4-(Chloromethyl)biphenyl Synthesis
Welcome to the technical support center for the synthesis of 4-(chloromethyl)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and troubleshooting common experimental issues. Our focus is on enhancing reaction efficiency, maximizing yield and selectivity, and ensuring operational safety.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the chloromethylation of biphenyl, and what is the catalyst's role?
A1: The synthesis of this compound from biphenyl is a classic example of an electrophilic aromatic substitution (SEAr) reaction, specifically a Blanc chloromethylation.[1][2] The reaction requires the generation of a highly reactive electrophile, which is typically a chloromethyl cation (+CH₂Cl) or a related species.[2][3][4] Biphenyl's aromatic ring acts as a nucleophile, attacking this electrophile. The role of the catalyst, usually a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid, is to facilitate the formation of this electrophile from precursors like formaldehyde (or paraformaldehyde) and hydrogen chloride (HCl).[1][5][6] The catalyst polarizes the C=O bond in formaldehyde, making the carbon atom more susceptible to nucleophilic attack by the chloride ion and subsequent dehydration to form the reactive electrophile.[2]
Q2: What are the primary criteria for selecting a catalyst for this synthesis?
A2: The ideal catalyst should exhibit high activity and, crucially, high regioselectivity for the para position (position 4) of the biphenyl ring to maximize the yield of the desired this compound isomer. Other critical factors include:
-
Yield and Selectivity: Prioritize catalysts that minimize the formation of the ortho isomer (2-chloromethylbiphenyl) and disubstituted byproducts like 4,4'-bis(chloromethyl)biphenyl.[7]
-
Reaction Conditions: The catalyst should be effective under mild conditions (moderate temperature and pressure) to prevent the formation of polymeric or resinous byproducts.[8]
-
Catalyst Reusability and Separation: For industrial and green chemistry applications, heterogeneous catalysts or systems where the catalyst can be easily separated (e.g., residing in an aqueous phase) and recycled are highly desirable.[7][9]
-
Moisture Sensitivity: Many traditional Lewis acid catalysts are highly sensitive to moisture, which can lead to deactivation and low yields.[10] Choosing less sensitive catalysts or ensuring strictly anhydrous conditions is vital.
-
Safety and Environmental Impact: The chosen catalytic system should avoid the generation of highly toxic byproducts, such as bis(chloromethyl) ether (a potent carcinogen), and minimize corrosive or hazardous waste streams.[1][2]
Q3: What are the advantages of modern catalytic systems like rare-earth metal triflates or phase-transfer catalysts over traditional Lewis acids?
A3: Modern catalytic systems offer significant advantages. Rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have shown high catalytic activity in biphasic systems.[7][9] A key benefit is that these catalysts remain in the aqueous phase, allowing for simple separation of the organic product and easy recycling of the catalyst without significant loss of activity.[7][9] Phase-transfer catalysts (PTCs), like polyethylene glycol (PEG) or quaternary ammonium salts, are effective in biphasic (aqueous/organic) systems.[11][12][13] They facilitate the transport of reactants across the phase boundary, enhancing reaction rates and allowing the use of aqueous reagents, which can improve safety and reduce the need for anhydrous organic solvents.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Catalyst Deactivation by Moisture: Lewis acids like anhydrous ZnCl₂ are extremely hygroscopic. Moisture will hydrolyze the catalyst, rendering it inactive.[10] 2. Insufficient Catalyst Activity: The chosen catalyst may not be potent enough for the relatively low reactivity of biphenyl.[7] 3. Low Reaction Temperature: The activation energy for the reaction may not be met, resulting in a stalled or very slow reaction. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10] 2. Catalyst Choice/Loading: Consider a more active catalyst like Sc(OTf)₃ or increase the molar ratio of the current catalyst.[7] For ZnCl₂, a molar ratio of 1.2 to 2.55 moles per mole of biphenyl is often required.[14] 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Typical temperatures range from 30-60°C.[15] Monitor for byproduct formation at higher temperatures. |
| Poor Selectivity (High levels of ortho or disubstituted products) | 1. High Reaction Temperature: Elevated temperatures can overcome the steric hindrance for ortho-substitution and favor multiple substitutions.[16] 2. Excess Chloromethylating Agent: Using a large excess of paraformaldehyde and HCl can drive the reaction towards disubstitution, forming 4,4'-bis(chloromethyl)biphenyl.[7] 3. Catalyst Choice: Certain strong Lewis acids, like AlCl₃, are known to favor the formation of diarylmethane byproducts.[16] | 1. Control Temperature: Maintain the reaction at the lowest effective temperature. A range of 25-35°C is often optimal for selectivity.[17] 2. Stoichiometry Control: Carefully control the molar ratio of biphenyl to the chloromethylating agents. Start with a 1:1 or slightly higher molar ratio of formaldehyde to biphenyl and adjust as needed. 3. Select a Milder Catalyst: Use ZnCl₂ or consider heterogeneous catalysts which can offer better shape-selectivity. The addition of acids like acetic acid can sometimes enhance selectivity for the desired product.[7] |
| Formation of Oily/Clumpy Product Instead of Crystalline Solid | 1. Incomplete Reaction: Unreacted starting materials and intermediates can result in an oily mixture. 2. Moisture Contamination: Hydrated catalyst species can lead to a clumpy, difficult-to-purify product.[10] 3. Polymer/Resin Formation: High temperatures or highly acidic conditions can cause polymerization of formaldehyde or the aromatic substrate.[8] | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC to ensure full conversion of the starting material.[18] 2. Strict Anhydrous Technique: Re-evaluate and improve drying protocols for all reagents, solvents, and equipment.[10] 3. Moderate Reaction Conditions: Avoid excessively high temperatures and catalyst concentrations. Ensure efficient stirring to prevent localized overheating. |
| Reaction Stalls (Stops before completion) | 1. Catalyst Inactivation: As mentioned, moisture is a primary culprit.[10] Some catalysts may also be consumed in side reactions. 2. Insufficient HCl: In systems where HCl gas is bubbled through the mixture, poor gas dispersion or a low flow rate can limit the reaction. | 1. Re-evaluate Anhydrous Setup: Check for any potential sources of atmospheric moisture ingress.[10] 2. Ensure HCl Saturation: Maintain a steady, gentle stream of dry HCl gas throughout the reaction.[17] Ensure the gas inlet tube is positioned below the liquid surface for efficient dispersion. |
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the chloromethylation of biphenyl.
| Catalyst System | Typical Conditions | Key Advantages | Key Disadvantages |
| Anhydrous ZnCl₂ | 30-60°C, Anhydrous | Low cost, readily available | Highly sensitive to moisture, often requires high catalyst loading, can be difficult to separate.[10][19] |
| Scandium Triflate (Sc(OTf)₃) | Biphasic (organic/aqueous HCl), 50-70°C | High activity, stable, easily separated and recycled from the aqueous phase.[7][9] | Higher cost compared to traditional Lewis acids. |
| Dicationic Acidic Ionic Liquid (e.g., PEG1000-DAIL) | Aqueous media, 70-80°C | High yield (up to 85%), recyclable catalyst, environmentally benign aqueous system.[9] | Requires specific synthesis of the ionic liquid catalyst. |
| Phase Transfer Catalyst (e.g., PEG-800) with ZnCl₂/H₂SO₄ | Aqueous media, 50°C | Good yields, avoids large volumes of organic solvents, catalyst system can be recovered.[13] | Multi-component system can be complex to optimize. |
| Excess Hydrogen Chloride | 30-60°C, Organic Solvent | Simple, avoids metal catalysts. | Can require long reaction times (5-16h), yield may be moderate (~50%).[15] |
Experimental Protocols & Visualizations
Recommended Protocol: Chloromethylation using ZnCl₂
This protocol is a standard method using a common Lewis acid catalyst.
Safety First: Chloromethylation reactions can produce trace amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[1][2] All operations must be conducted in a properly functioning chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Cyclohexane (or other inert solvent)[19]
-
Dry Hydrogen Chloride (HCl) gas
-
Concentrated Hydrochloric Acid (for workup)
-
Toluene (for recrystallization)[17]
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (e.g., containing NaOH solution).
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
Charge the flask with biphenyl, paraformaldehyde, anhydrous ZnCl₂, and cyclohexane.[19] A typical molar ratio is 1.0 (biphenyl) : 2.3 (paraformaldehyde) : 0.6-0.7 (ZnCl₂).[17][19]
-
Begin vigorous stirring to create a uniform slurry.
-
Start bubbling dry HCl gas through the mixture at a steady, moderate rate. An exothermic reaction may be observed.[10]
-
Maintain the reaction temperature between 30-35°C using a water bath for 22-26 hours.[17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[18]
-
Once the reaction is complete, stop the HCl flow and cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding cold water or crushed ice.
-
Filter the resulting solid crude product and wash it thoroughly with water to remove the catalyst and unreacted formaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent like toluene to obtain pure this compound.[17]
Diagrams
// Nodes HCHO [label="Formaldehyde (HCHO)"]; ZnCl2_cat [label="ZnCl₂ Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; HCl [label="Hydrogen Chloride (HCl)"]; Activated_Complex [label="Activated Electrophilic Complex\n[H₂C=O--ZnCl₂]", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloromethyl_Cation [label="Chloromethyl Species\n[Cl-CH₂-OH₂]⁺ or [Cl-CH₂]⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biphenyl [label="Biphenyl"]; Sigma_Complex [label="σ-Complex Intermediate\n(Arenium Ion)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HCHO -> Activated_Complex [label="Coordination"]; ZnCl2_cat -> Activated_Complex; HCl -> Activated_Complex [label="Protonation/Attack"]; Activated_Complex -> Chloromethyl_Cation [label="Generation of Electrophile"]; Biphenyl -> Sigma_Complex [label="Nucleophilic Attack"]; Chloromethyl_Cation -> Sigma_Complex; Sigma_Complex -> Product [label="Deprotonation (-H⁺)"]; Sigma_Complex -> ZnCl2_cat [label="Catalyst Regeneration"];
// Invisible edges for layout {rank=same; HCHO; ZnCl2_cat; HCl;} {rank=same; Activated_Complex;} {rank=same; Chloromethyl_Cation; Biphenyl;} {rank=same; Sigma_Complex;} {rank=same; Product;} } DOT Caption: Catalytic cycle for chloromethylation.
// Nodes Start [label="Start: Reagent Prep", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Anhydrous Reaction Setup\n(Inert Atmosphere)"]; Charge [label="Charge Reactants:\nBiphenyl, Paraformaldehyde,\nCatalyst, Solvent"]; Reaction [label="Chloromethylation Reaction\n(Temp Control & HCl Gas)"]; Monitor [label="Monitor Progress\n(TLC / HPLC)"]; Workup [label="Aqueous Workup / Quench"]; Filter [label="Filtration & Washing"]; Purify [label="Recrystallization"]; Analyze [label="Product Analysis\n(Purity, Yield)"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Charge; Charge -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Continue"]; Monitor -> Workup [label="Complete"]; Workup -> Filter; Filter -> Purify; Purify -> Analyze; Analyze -> End; } DOT Caption: Experimental workflow for synthesis.
// Nodes Start [label="Low Yield or\nReaction Failure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Anhydrous Conditions\nStrictly Followed?", shape=diamond]; Check_Temp [label="Reaction Temperature\nOptimal?", shape=diamond]; Check_Catalyst [label="Catalyst Activity/\nLoading Sufficient?", shape=diamond]; Check_Selectivity [label="Poor Selectivity\n(Isomers/Byproducts)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Moisture [label="Improve Drying Protocols,\nUse Inert Atmosphere", shape=box, style=rounded]; Sol_Temp [label="Optimize Temperature\n(e.g., Increase to 30-60°C)", shape=box, style=rounded]; Sol_Catalyst [label="Increase Catalyst Loading\nor Use a More Active Catalyst", shape=box, style=rounded]; Sol_Selectivity [label="Lower Temperature,\nAdjust Stoichiometry,\nChange Catalyst", shape=box, style=rounded]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Moisture; Check_Moisture -> Sol_Moisture [label="No"]; Check_Moisture -> Check_Temp [label="Yes"]; Check_Temp -> Sol_Temp [label="No"]; Check_Temp -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Sol_Catalyst [label="No"]; Check_Catalyst -> Check_Selectivity [label="Yes"]; Check_Selectivity -> Sol_Selectivity [label="Yes"]; Sol_Moisture -> Success; Sol_Temp -> Success; Sol_Catalyst -> Success; Sol_Selectivity -> Success; } DOT Caption: Troubleshooting decision tree.
References
- Kishida, T., Yamauchi, T., Komura, K., Kubota, Y., & Sugi, Y. (2006). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. Journal of Molecular Catalysis A: Chemical, 246(1-2), 268-275. [Link]
- CN102924321A. (2013). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Lin, H. M., & Wang, Y. Y. (2001). Phase-Transfer Catalytic Reaction of 4,4'-Bis(Chloromethyl)-1,1'-biphenyl and 1-Butanol in a Two-Phase Medium. Organic Process Research & Development, 5(4), 428-433. [Link]
- Wang, Y. Y., & Lin, H. M. (2003). Synthesis of novel multi-site phase-transfer catalyst and its application in the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl with 1-butanol. Chemical Engineering Journal, 92(1-3), 221-229. [Link]
- Hu, Y. L., Ge, Q., He, Y., & Lu, M. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Journal of Industrial and Engineering Chemistry, 16(4), 615-619. [Link]
- CN101665406B. (2011). Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- CN102267870A. (2011). Production process of 4,4'-bis(chloromethyl)-biphenyl.
- WO1998011039A1. (1998). Process for the chloromethylation or aromatic hydrocarbons.
- Wikipedia. (n.d.).
- US3007975A. (1961). 4, 4'-bis-(chloromethyl)-biphenyl.
- Making Molecules. (n.d.).
- Chemistry LibreTexts. (2021). 22.
- Sarpong Group. (2016). Carcinogens. [Link]
- RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]
- Durham E-Theses. (n.d.).
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- ResearchGate. (2017).
- Hu, Y., Ge, Q., Lu, M., & Wang, P. (2008). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Serbian Chemical Society, 73(11), 1083-1089. [Link]
- CN104926599A. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- ResearchGate. (2019).
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Technical Support Center: Managing Solvent Effects in 4-(Chloromethyl)biphenyl Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on the nuanced role of solvents in reactions involving 4-(Chloromethyl)biphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent, ensuring optimal reaction outcomes through informed solvent selection. Here, we dissect common experimental challenges, offering evidence-based solutions and troubleshooting frameworks.
Section 1: Foundational Concepts - Understanding the Reactivity of this compound
This compound, also known as 4-phenylbenzyl chloride, is a valuable building block in organic synthesis, prized for its biphenyl scaffold, a common motif in pharmaceuticals and functional materials.[1][2][3] Its reactivity is primarily dictated by the benzylic chloride group, which can participate in a variety of nucleophilic substitution reactions. However, the stability of the potential carbocation intermediate and the nature of the C-Cl bond make it susceptible to a delicate balance between SN1 and SN2 reaction pathways. The choice of solvent is paramount as it can dramatically influence which pathway predominates, thereby affecting reaction rates, yields, and the formation of byproducts.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound and how does the solvent influence them?
A1: this compound typically undergoes nucleophilic substitution via two main mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
-
SN1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate. Polar protic solvents (e.g., water, ethanol, methanol) are highly effective at stabilizing this charged intermediate through hydrogen bonding and strong dipole interactions, thus accelerating the SN1 reaction rate.[4][6][7]
-
SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[8] Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are ideal for SN2 reactions. They are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[9][10]
The choice between these pathways is a critical experimental decision, as illustrated below.
Caption: Competing SN1 and SN2 pathways for this compound.
Q2: I am observing significant amounts of 4-(hydroxymethyl)biphenyl or 4-(alkoxymethyl)biphenyl as a byproduct. What is causing this?
A2: This is a classic case of solvolysis , where the solvent acts as the nucleophile. This side reaction is particularly prevalent when using polar protic solvents like water, alcohols, or carboxylic acids, especially under conditions that favor an SN1 mechanism (e.g., elevated temperatures, absence of a strong nucleophile). To mitigate solvolysis:
-
Switch to a Polar Aprotic Solvent: Solvents like THF, DMF, or acetonitrile do not have acidic protons and are therefore much less likely to act as nucleophiles.[9]
-
Increase Nucleophile Concentration: By Le Châtelier's principle, increasing the concentration of your desired nucleophile can help it outcompete the solvent.
-
Lower the Reaction Temperature: This will generally disfavor the SN1 pathway, which often has a higher activation energy.
Q3: My Williamson ether synthesis with this compound is giving a low yield. How can I optimize this?
A3: The Williamson ether synthesis is a prime example of an SN2 reaction.[8] Low yields are often due to suboptimal solvent choice or competing side reactions.[11]
-
Solvent Choice: The ideal solvent for a Williamson ether synthesis is a polar aprotic one, such as DMF or acetonitrile.[9] Using the parent alcohol of the alkoxide as the solvent (e.g., ethanol for sodium ethoxide) is common but can lead to slower reaction rates as the protic solvent solvates and deactivates the alkoxide nucleophile.[8]
-
Base Selection: Ensure your alcohol is fully deprotonated to form the alkoxide. A strong base like sodium hydride (NaH) in an aprotic solvent like THF is often more effective than using an alkoxide in its conjugate acid alcohol.[8]
-
Side Reactions: Be aware of the competing E2 elimination pathway, although with a primary benzylic halide like this compound, this is less of a concern than with secondary or tertiary halides.[8][11]
Section 3: Troubleshooting Guides
This section provides structured approaches to common experimental problems in a question-and-answer format.
Scenario 1: Low Yield in a Nucleophilic Substitution Reaction
Question: My reaction of this compound with a moderately strong nucleophile (e.g., cyanide, azide) in ethanol is slow and gives a poor yield of the desired product. What's going wrong?
Answer: The primary issue is likely the use of ethanol, a polar protic solvent. This choice creates two problems:
-
SN1 Competition: Ethanol promotes the SN1 pathway, leading to solvolysis and the formation of 4-(ethoxymethyl)biphenyl.
-
Nucleophile Solvation: The protic nature of ethanol will form a hydrogen-bonding "cage" around your nucleophile, stabilizing it and reducing its reactivity, which is detrimental to the required SN2 reaction.[7][10]
Caption: Troubleshooting low yield due to improper solvent choice.
Recommended Protocol Adjustment:
-
Solvent Change: Replace ethanol with a polar aprotic solvent like DMSO or DMF.
-
Temperature Control: Maintain a moderate temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[12]
Scenario 2: Formation of Homocoupling Byproducts in Cross-Coupling Reactions
Question: In my attempt to perform a Suzuki or Grignard reaction with this compound, I'm isolating significant amounts of 4,4'-dimethylbiphenyl. Why is this happening?
Answer: The formation of 4,4'-dimethylbiphenyl is a result of homocoupling. The solvent plays a crucial, though sometimes indirect, role in this side reaction.
-
For Grignard Reactions: The formation of the Grignard reagent, (4-biphenylmethyl)magnesium chloride, is highly sensitive to moisture.[13][14] The solvent (typically THF or diethyl ether) must be rigorously anhydrous. Any trace of water will quench the Grignard reagent. Furthermore, high local concentrations of the starting material can lead to a coupling reaction between the newly formed Grignard reagent and another molecule of this compound.[15]
-
For Suzuki Reactions: While the solvent's primary role is to facilitate the dissolution of reactants and catalyst, the presence of oxygen, often dissolved in the solvent, is a major cause of homocoupling of the boronic acid partner.[15][16] Therefore, thorough degassing of the solvent is critical.
Solvent Property Comparison Table:
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Common Applications for 4-(CMB) Reactions |
| Water | 80.1 | Polar Protic | 100 | Avoid unless hydrolysis is intended |
| Ethanol | 24.6 | Polar Protic | 78 | Prone to solvolysis; use with caution |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Grignard reagent formation; SN2 reactions |
| Acetone | 21.0 | Polar Aprotic | 56 | Good for SN2 reactions |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Excellent for SN2; Williamson ether synthesis |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent for SN2; high boiling point |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Highly polar, excellent for SN2 |
Data sourced from general chemistry principles.[17]
Experimental Protocol: Degassing Solvent for Suzuki Coupling
-
Apparatus Setup: Assemble your reaction flask with a stir bar and condenser, ensuring all glassware is oven-dried.
-
Solvent Addition: Add the chosen solvent (e.g., a mixture of toluene and water) to the flask.
-
Inert Gas Sparge: Bubble a steady stream of an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30 minutes while stirring. This displaces dissolved oxygen.
-
Maintain Atmosphere: After degassing, maintain a positive pressure of the inert gas throughout the setup, reaction, and workup to prevent oxygen from re-entering the system.[15]
Section 4: Concluding Remarks
The successful application of this compound in synthesis is critically dependent on the judicious selection of the reaction solvent. By understanding the mechanistic dichotomy between SN1 and SN2 pathways and recognizing the potential for side reactions like solvolysis and homocoupling, researchers can proactively manage solvent effects. The guides provided herein serve as a starting point for troubleshooting and optimization, empowering scientists to harness the full synthetic potential of this important chemical intermediate.
References
- Benchchem. (n.d.). dealing with moisture sensitivity of catalysts in 4,4'-Bis(chloromethyl)-1,1'-biphenyl reactions.
- Abraham, M. H. (1973). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (10), 1343-1357.
- PrepChem.com. (n.d.). Synthesis of 4-methylbiphenyl.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl.
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. In 2022 Annual Meeting Proceedings.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Hu, Y., et al. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- ResearchGate. (n.d.). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ashby, J., et al. (1981). 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen. Carcinogenesis, 2(4), 359-362.
- Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction.
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems.
- PubMed Central (PMC). (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- E-Theses Online Service. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- openEQUELLA. (2017, February 7). A kinetic study of the solvolysis of some diphenylmethyl chlorides.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- ResearchGate. (n.d.). Reaction of biphenyl with acyl chloride derivatives.
- Richard, J. P., et al. (2009). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 131(42), 15247–15257.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents.
- Leah4sci. (2013, August 6).
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]
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Technical Support Center: Work-Up Procedure for 4-(Chloromethyl)biphenyl Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the post-reaction work-up and purification of 4-(Chloromethyl)biphenyl. The success of a synthesis is often determined not just by the reaction itself, but by the efficiency and precision of the isolation and purification steps that follow. This document addresses common challenges and frequently asked questions in a direct, problem-solving format, grounding all recommendations in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up. Each answer provides a causal explanation and a clear course of action.
Question 1: My reaction mixture is a thick slurry or solid mass after cooling. How should I proceed with the work-up?
Answer: This is a common scenario, especially when the reaction is run at a high concentration. The product, this compound, is a solid at room temperature, and its precipitation from the reaction medium upon cooling is expected.
-
Causality: The solubility of the product and byproducts decreases significantly as the temperature drops, leading to precipitation. The presence of insoluble reagents like paraformaldehyde or catalyst residues can also contribute to the formation of a thick slurry.
-
Recommended Protocol:
-
Dilution is Key: Before quenching, add a sufficient volume of an appropriate organic solvent in which your product is soluble at room temperature. Toluene or Dichloromethane (DCM) are excellent first choices. This will dissolve the product and facilitate subsequent washing steps.
-
Controlled Quenching: Slowly and carefully pour the diluted reaction mixture over crushed ice or into a beaker of cold water with vigorous stirring. This dissipates the heat from the quenching of acidic catalysts (e.g., ZnCl₂, HCl) and minimizes potential side reactions.[1]
-
Proceed to Extraction: The resulting biphasic mixture can now be transferred to a separatory funnel for standard aqueous washing.
-
Question 2: I'm observing significant emulsion during the aqueous wash. How can I break it and prevent it from happening again?
Answer: Emulsion formation is typically caused by fine particulate matter or amphiphilic byproducts at the organic-aqueous interface, which stabilize the mixture.
-
Causality: In this synthesis, residual polymeric byproducts from formaldehyde or finely divided catalyst residues can act as emulsifying agents. Aggressive shaking of the separatory funnel exacerbates the problem.
-
Immediate Corrective Actions:
-
Add Brine: Introduce a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the interfacial layer.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filtration: If the emulsion is persistent due to solid particulates, filter the entire biphasic mixture through a pad of Celite or glass wool. This will remove the solid material stabilizing the emulsion.
-
-
Preventative Measures:
-
Ensure the initial reaction goes to completion to minimize reactive intermediates that could form polymers.
-
During the work-up, perform an initial filtration of the crude organic layer before the first wash if significant solid material is present.
-
Question 3: My final product yield is very low. Where could I have lost my product?
Answer: Product loss can occur at multiple stages of the work-up. A systematic review of the process is necessary to identify the cause.
-
Potential Causes & Solutions:
-
Incomplete Reaction: Before initiating the work-up, confirm reaction completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.
-
Hydrolysis During Wash: The chloromethyl group is susceptible to hydrolysis, converting the desired product into 4-(Hydroxymethyl)biphenyl, which is more water-soluble and may be lost to the aqueous phase.[4] To mitigate this, use cold water for washes and perform them quickly. Avoid using basic wash solutions (e.g., sodium bicarbonate) unless absolutely necessary to neutralize strong acids, as basic conditions accelerate hydrolysis.[4]
-
Inefficient Extraction: If your product has some water solubility, perform multiple extractions of the aqueous layer with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.
-
Loss During Recrystallization: This is a very common source of low yield.
-
Excess Solvent: Using too much recrystallization solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Improper Solvent Choice: The ideal solvent should dissolve the product well when hot but poorly when cold.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper along with the impurities you are trying to remove.
-
-
Question 4: After recrystallization, my product is still impure. What are the likely contaminants and how can I remove them?
Answer: The most common impurities are unreacted biphenyl and the di-substituted byproduct, 4,4'-bis(chloromethyl)biphenyl.[6] Their removal depends on selecting an appropriate recrystallization solvent system.
-
Impurity Profile & Purification Strategy:
-
Unreacted Biphenyl: This starting material is less polar than the product.
-
4,4'-bis(chloromethyl)biphenyl: This byproduct is generally less soluble than the mono-substituted product in many common solvents.
-
-
Recrystallization Troubleshooting:
-
Solvent Selection: A mixed solvent system can often provide better separation than a single solvent. For instance, a solvent pair like Toluene/Hexane or Cyclohexane/Benzene can be effective.[7] The product should be soluble in the "good" solvent (e.g., Toluene) and insoluble in the "poor" solvent (e.g., Hexane). Dissolve the crude product in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.
-
Fractional Recrystallization: If significant amounts of the di-substituted byproduct are present, it may crystallize out of the hot solution first due to its lower solubility. In this case, you can perform a hot filtration to remove the less soluble impurity before allowing the filtrate to cool and crystallize the desired product.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for purification. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate gradient) to separate the components based on polarity.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is a standard, reliable work-up procedure for a typical chloromethylation of biphenyl?
Answer: A robust, general-purpose work-up procedure involves quenching, washing, isolation of the crude product, and purification by recrystallization.
Standard Work-up Protocol
-
Cooling & Dilution: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., Toluene) to ensure the product remains in solution.
-
Quenching: Slowly pour the diluted reaction mixture into a beaker containing ice-cold water, stirring continuously.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Washing: Wash the organic layer sequentially with:
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude solid by recrystallization.
Question 2: What are the most effective solvents for recrystallizing this compound?
Answer: The choice of solvent is critical for obtaining high purity and yield. Several solvents and solvent systems have been reported to be effective.[5]
| Solvent/System | Rationale & Comments | Reference(s) |
| Toluene | Good general-purpose solvent. The product is readily soluble when hot and precipitates well upon cooling. | [1] |
| Cyclohexane | Often used, sometimes in combination with other solvents. Provides clean crystals. | [7][8] |
| Cyclohexane/Benzene | A mixed solvent system that can offer superior purification by fine-tuning the polarity. | [7] |
| Ethanol/Methanol | Can be used, particularly in mixed solvent systems for refining.[3][9] | |
| Petroleum Ether | Used as a reaction solvent from which the product may precipitate upon completion and cooling. | [1] |
Question 3: What are the critical safety precautions for handling this reaction and its work-up?
Answer: Safety is paramount. The reagents and potential byproducts of chloromethylation reactions are hazardous.
-
Carcinogenicity: Chloromethylating agents, such as chloromethyl methyl ether (which can be formed in situ), are potent carcinogens.[2] Always assume intermediates and the product may have similar hazards.
-
Required PPE: Work must be conducted in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.
-
Acid Hazard: The reaction often uses strong acids (HCl) and Lewis acids (ZnCl₂). Handle with care to avoid chemical burns.
-
Quenching: The quenching of the reaction with water is exothermic. Perform this step slowly and with adequate cooling to prevent splashing and uncontrolled boiling.
Question 4: How can I definitively confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm both the identity and purity of the synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. It can effectively separate the starting material, product, and di-substituted byproduct.[2][3] A typical analysis would use a C8 or C18 column with an acetonitrile/water mobile phase.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The key diagnostic signal is the singlet for the two protons of the chloromethyl (-CH₂Cl) group, which typically appears around δ 4.6 ppm. The aromatic protons will show a characteristic pattern for a 4-substituted biphenyl.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Significant depression or a broad melting range suggests the presence of impurities.
Part 3: Visualized Workflows
Standard Work-Up & Purification Workflow
This diagram outlines the logical flow from the completed reaction to the pure, isolated product.
Caption: General experimental workflow for the work-up of this compound.
Troubleshooting Recrystallization
This decision tree provides a logical path to follow when crystallization does not proceed as expected.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media.
- CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl.
- Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O.
- 4-Chloromethyl methyl ether as a solution in toluene. Organic Syntheses Procedure.
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
Sources
- 1. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 8. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 9. CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl - Google Patents [patents.google.com]
dealing with instability of 4-(Chloromethyl)biphenyl during reactions
Welcome to the dedicated technical support center for 4-(Chloromethyl)biphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging reagent. As a benzylic halide, this compound offers a powerful tool for introducing the 4-phenylbenzyl moiety, crucial in synthesizing pharmaceuticals like Valsartan and advanced polymers.[1][2] However, its inherent reactivity can lead to instability, side reactions, and yield loss if not handled with expert care.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to anticipate and solve challenges, ensuring your reactions are successful, reproducible, and safe.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is turning black, and I'm isolating low yields of a tar-like substance instead of my desired product. What's happening?
A: This is the most common manifestation of this compound decomposition. The underlying cause is the lability of the carbon-chlorine bond, which readily cleaves to form a resonance-stabilized benzylic carbocation. In the presence of trace acids or Lewis-acidic metal impurities (like iron rust from a spatula or needle), this carbocation can initiate a self-condensation or polymerization reaction (a form of Friedel-Crafts alkylation on another molecule of the starting material), leading to intractable polymeric tars.[3]
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Metal Contamination | Traces of Lewis acidic metals (Fe³⁺, Al³⁺, Zn²⁺) aggressively catalyze the formation of the benzylic carbocation, initiating polymerization.[3][4] | Use scrupulously clean, acid-washed glassware. Avoid metal spatulas for transfers; use glass or PTFE equipment. Ensure syringe needles are free of rust. |
| Acidic Impurities | Protic or Lewis acids in solvents, reagents, or on glassware surfaces can protonate the chlorine atom, facilitating its departure as HCl and generating the carbocation. | Use freshly distilled or high-purity anhydrous solvents. If a base is used, ensure it is fully dissolved and active before adding the biphenyl reagent. |
| Moisture | Water can hydrolyze this compound to the corresponding alcohol. The HCl generated in this process can then catalyze decomposition of the remaining starting material. | Run reactions under a dry, inert atmosphere (Nitrogen or Argon). Dry all solvents and reagents according to standard laboratory procedures.[5] |
| Elevated Temperature | Thermal energy can promote C-Cl bond cleavage, especially over prolonged reaction times. | Maintain the lowest effective temperature for your reaction. Monitor progress by TLC/LC-MS and quench the reaction promptly upon completion. |
Illustrative Decomposition Pathway
The diagram below illustrates how trace acid can initiate the unwanted polymerization cascade.
Caption: Acid-catalyzed decomposition of this compound.
Q2: I am attempting a Friedel-Crafts alkylation on another aromatic ring, but I'm getting a mixture of mono- and poly-alkylated products. How can I improve selectivity?
A: This is a classic limitation of the Friedel-Crafts alkylation.[6] The product of the reaction, an alkylated biphenyl, contains an electron-donating alkyl group which activates the aromatic ring, making the product more reactive to electrophilic substitution than your starting material. This inevitably leads to polyalkylation.
Troubleshooting Workflow for Friedel-Crafts Reactions
Caption: Decision workflow for managing Friedel-Crafts polyalkylation.
Detailed Recommendations:
-
Stoichiometry Control: If your aromatic substrate is inexpensive (e.g., benzene, toluene), use it as the solvent or in a large excess (5-10 equivalents). This increases the statistical probability that the electrophile will encounter a molecule of starting material rather than the activated product.
-
Temperature: Run the reaction at the lowest possible temperature (e.g., 0 °C or below) to decrease the overall reaction rate, which can sometimes improve selectivity by disfavoring the follow-on reaction.[7]
-
Catalyst Choice: Avoid highly reactive Lewis acids like AlCl₃. Opt for milder catalysts such as FeCl₃ or ZnCl₂ which can provide the necessary activation without being overly aggressive.[4]
-
Alternative Strategy: The most robust solution is to switch to a Friedel-Crafts Acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acyl group formed during acylation is electron-withdrawing, which deactivates the aromatic ring and prevents poly-acylation. The subsequent reduction cleanly delivers the desired mono-alkylated product without risk of rearrangement.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound?
A: The instability is rooted in the electronic structure of the molecule. The chloromethyl group is attached to a biphenyl system, which can effectively stabilize a positive charge at the benzylic position through resonance. This lowers the activation energy for the C-Cl bond to break, making the compound highly susceptible to both Sₙ1-type reactions and Lewis acid-catalyzed decomposition. The benzylic carbocation is not just stabilized by the adjacent phenyl ring, but by the entire conjugated biphenyl π-system.
Q2: What are the best practices for storing and handling this reagent?
A: Proper storage is critical to maintaining the integrity of the compound.
-
Storage Conditions: Store in a cool (2-8°C is often recommended), dry, and dark place.[9] The container should be tightly sealed to prevent moisture ingress.[5]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to exclude both moisture and oxygen.[9]
-
Material Compatibility: Store away from bases, strong oxidizing agents, and metals.[10] Use original containers or glass bottles with PTFE-lined caps.
-
Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[10][11][12]
Q3: Can I use a stabilizer with this compound?
A: Yes, stabilization is a valid strategy, particularly for bulk storage. While specific studies on this compound are not prevalent, data from its close analog, benzyl chloride, provide excellent guidance.
-
Cyclohexanol: Addition of 0.1-0.5% cyclohexanol has been shown to effectively stabilize benzyl chloride against decomposition, even when contaminated with iron rust.[3]
-
ε-Caprolactam: This is another common stabilizer used in commercial preparations of benzyl chloride.[13][14]
-
Important Caveat: Before using a stabilized batch, you must confirm that the stabilizer will not interfere with your planned reaction. For example, the hydroxyl group of cyclohexanol could compete as a nucleophile in certain reactions.
Q4: Can you provide a reliable starting protocol for an N-alkylation reaction?
A: Certainly. The following protocol is a generalized procedure based on methods used in the synthesis of Valsartan intermediates, where this reagent is key.[1][15] This procedure is for the alkylation of a generic secondary amine (R₂NH).
Protocol: N-Alkylation of a Secondary Amine
Materials:
-
Secondary Amine (R₂NH): 1.0 eq
-
This compound: 1.1 eq
-
Sodium Hydride (NaH), 60% dispersion in mineral oil: 1.2 eq
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert atmosphere of Argon or Nitrogen, add the secondary amine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Dissolve the amine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine to form the highly nucleophilic amide anion.
-
Amide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. Rationale: A slight excess of the electrophile ensures complete consumption of the valuable amine. Dropwise addition helps control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to reflux (e.g., 50-60 °C) as needed.[15] Monitor the disappearance of the starting amine by TLC or LC-MS (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: NH₄Cl is a mild proton source that neutralizes any excess NaH and protonates the amide anion without causing harsh pH changes.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate or another suitable organic solvent to dilute. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications.
- Guidechem. (n.d.). 4-Chloromethylbiphenyl (cas 1667-11-4) SDS/MSDS download.
- PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information.
- CymitQuimica. (2023). 4,4'-Bis(chloromethyl)-1,1'-biphenyl Safety Data Sheet.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Cheney, L. C. (1951). Stabilization of benzyl chloride. U.S. Patent 2,542,216.
- Penikelapati, H., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-639.
- Stahnecker, P., et al. (1973). Method for stabilizing benzyl chloride. German Patent DE2206300A1.
- CymitQuimica. (n.d.). Benzyl Chloride (stabilized with ε-Caprolactam).
- ChemicalSafety. (n.d.). Chemical Label for this compound.
- Reddy, K. S., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
- CN102267870A. (2011). Production process of 4,4'-bis(chloromethyl)-biphenyl. Google Patents.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4,4'-Bis(chloromethyl)biphenyl in Modern Polymer Science.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. nbinno.com [nbinno.com]
- 3. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. nbinno.com [nbinno.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
- 14. Benzyl Chloride (stabilized with ε-Caprolactam) [cymitquimica.com]
- 15. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
Technical Support Center: Synthesis of 4-(Chloromethyl)biphenyl
Welcome to the technical support center for the synthesis of 4-(chloromethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the selectivity and success of your synthesis.
Introduction
The chloromethylation of biphenyl is a critical transformation for synthesizing key intermediates used in pharmaceuticals and advanced materials.[1][2][3][4] The primary goal is typically the selective synthesis of the 4-isomer, this compound, or the 4,4'-disubstituted product, 4,4'-bis(chloromethyl)biphenyl. However, achieving high selectivity can be challenging due to the formation of isomeric byproducts and diarylmethane impurities.[5][6] This guide addresses common issues encountered during this synthesis, with a focus on the Blanc chloromethylation reaction, and provides practical, experience-driven solutions.[5][7][8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
Symptoms:
-
Complex product mixture observed by GC-MS or ¹H NMR.
-
Low isolated yield of the purified 4-isomer.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical.
-
Explanation: Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers and increase the rate of side reactions.
-
Solution: Maintain a reaction temperature between 25-60 °C.[10][11][12] Monitor the reaction progress using HPLC or GC to determine the optimal reaction time and quench the reaction once the formation of the desired product plateaus.
-
-
Incorrect Reagent Stoichiometry: The molar ratio of reactants significantly influences the product distribution.
-
Explanation: An excess of the chloromethylating agent can lead to di- and poly-substitution, while insufficient amounts will result in low conversion of the starting material.
-
Solution: For monosubstitution, use a molar ratio of biphenyl to formaldehyde of approximately 1:1.5.[13] For the disubstituted product, a ratio closer to 1:2.3 of biphenyl to paraformaldehyde has been reported to be effective.[11]
-
-
Catalyst Deactivation or Inappropriate Choice: The Lewis acid catalyst is crucial for activating the chloromethylating agent.
-
Explanation: Zinc chloride (ZnCl₂) is a common catalyst, but its activity can be diminished by moisture.[5][7][8][9] Other Lewis acids may offer different selectivity profiles.
-
Solution: Use anhydrous zinc chloride and handle it in a moisture-free environment. Consider exploring other catalysts like iron(III) chloride (FeCl₃) or scandium triflate (Sc(OTf)₃), which have been shown to be effective.[4][6][14]
-
-
Formation of Diarylmethane Byproducts: The product, a benzyl chloride derivative, can undergo a subsequent Friedel-Crafts alkylation with another biphenyl molecule.[5]
-
Explanation: This is a common side reaction in chloromethylations, especially at higher temperatures and with prolonged reaction times.
-
Solution: Use a solvent such as cyclohexane or petroleum ether to dilute the reaction mixture, which can disfavor the bimolecular side reaction.[11][15][16] Maintaining a lower reaction temperature will also help to minimize this byproduct.
-
Issue 2: Difficulty in Separating Isomers
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Inability to obtain a sharp melting point for the recrystallized product.
Potential Causes & Solutions:
-
Similar Physical Properties of Isomers: The 2-, 3-, and 4-isomers of chloromethylbiphenyl, as well as the various bis(chloromethyl)biphenyl isomers, can have very similar polarities and boiling points, making separation challenging.[6]
-
Explanation: The small difference in the position of the chloromethyl group results in minor changes to the overall physical properties of the molecules.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the 4,4'-bis(chloromethyl)biphenyl isomer.[2] A mixed solvent system, such as cyclohexane and benzene or toluene and ethanol, can be effective.[12][16] Cooling the solution slowly will promote the formation of well-defined crystals of the desired isomer.
-
Chromatography: While challenging, optimization of the mobile phase for column chromatography can improve separation. A non-polar eluent system, such as hexane with a small amount of a slightly more polar solvent like dichloromethane, may provide better resolution.
-
-
Issue 3: Formation of Bis(chloromethyl) ether (BCME)
Symptoms:
-
This is a safety concern more than a product purity issue, as BCME is a potent carcinogen.[5][7][17][18]
Potential Causes & Solutions:
-
Inherent Side Reaction: BCME is an unavoidable byproduct of the Blanc chloromethylation reaction.[5][7]
-
Explanation: It is formed from the reaction of formaldehyde and hydrogen chloride.
-
Solution:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with good airflow.[17][19]
-
Neutralization: Any residual BCME can be neutralized by quenching the reaction mixture with a dilute aqueous ammonia solution.[17] However, be aware that this may also hydrolyze the desired product. A biphasic workup where the organic layer containing the product is separated before quenching the aqueous layer can be a safer approach.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Blanc chloromethylation of biphenyl?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically ZnCl₂, activates formaldehyde, making the carbon atom more electrophilic. The biphenyl π-system then attacks this electrophile, forming a benzyl alcohol intermediate after rearomatization. This alcohol is then rapidly converted to the corresponding benzyl chloride by hydrogen chloride.[5]
Q2: Are there safer alternatives to the traditional Blanc chloromethylation?
A2: Yes, while the Blanc reaction is common, concerns over the formation of BCME have led to the development of alternative methods. Using chloromethyl methyl ether (MOMCl) as the chloromethylating agent can be an option, though MOMCl itself is also a suspected carcinogen.[5][7] Another approach involves a two-step process where biphenyl is first hydroxymethylated, and the resulting alcohol is then converted to the chloride using a reagent like thionyl chloride.[12]
Q3: How can I control the degree of substitution (mono- vs. di-chloromethylation)?
A3: The primary way to control the degree of substitution is by adjusting the stoichiometry of the reactants.
-
For monosubstitution (this compound): Use a slight excess of biphenyl relative to the chloromethylating agent.
-
For disubstitution (4,4'-bis(chloromethyl)biphenyl): Use an excess of the chloromethylating agent and a longer reaction time.[11][13] The choice of solvent can also play a role; a less polar solvent may favor monosubstitution.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?
A4:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for tracking the consumption of starting material and the formation of products and byproducts.[10]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for confirming the structure and isomeric purity of the product. The chemical shifts and coupling patterns of the aromatic protons can distinguish between the 2-, 3-, and 4-isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can identify the characteristic C-Cl stretch of the chloromethyl group.[20]
-
Experimental Protocols
Protocol 1: Synthesis of 4,4'-bis(chloromethyl)biphenyl
This protocol is adapted from a patented procedure and aims to improve yield and product quality.[15]
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride
-
Acetic Acid
-
Cyclohexane
-
Concentrated Hydrochloric Acid
-
Sulfuryl Chloride
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and gas inlet, add acetic acid and cyclohexane.
-
Add anhydrous zinc chloride, paraformaldehyde, and biphenyl to the vessel and stir for 15 minutes.
-
Continuously introduce hydrogen chloride gas, generated from the reaction of sulfuryl chloride and concentrated hydrochloric acid, into the reaction mixture.
-
Maintain the reaction temperature at 58-60 °C for 5 hours.[13]
-
After the reaction is complete, cool the mixture and wash with water to remove the catalyst and any remaining acids.
-
Separate the organic layer and wash it until neutral.
-
Cool the organic layer in an ice-water bath to precipitate the crude product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., toluene/ethanol) to obtain pure 4,4'-bis(chloromethyl)biphenyl.
Data Summary
| Parameter | Condition for Monosubstitution | Condition for Disubstitution | Rationale |
| Biphenyl:Formaldehyde Ratio | ~1:1.5 | ~1:2.3 | Controls the extent of reaction.[11][13] |
| Temperature (°C) | 25-45 | 40-60 | Lower temp favors mono-, higher temp drives di-substitution.[10][11][12] |
| Catalyst | ZnCl₂, FeCl₃ | ZnCl₂, Sc(OTf)₃ | Catalyst choice can influence selectivity and reactivity.[4][5][6][14] |
| Solvent | Cyclohexane, Petroleum Ether | Acetic Acid, Chlorobenzene | Dilute, non-polar solvents can reduce side reactions.[11][12][15][16] |
Safety Information
-
This compound and its isomers are potential mutagens and carcinogens. [21]
-
Bis(chloromethyl) ether (BCME) is a highly potent carcinogen. [5][7][17][18]
-
Chloromethylating agents and Lewis acid catalysts are corrosive and moisture-sensitive. [5][22]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Wikipedia.
- Hu, Y., et al. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media.
- Jingzhou Sancaitang Chemical Technology Co., Ltd. (2017). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Google Patents. (1961). 4, 4'-bis-(chloromethyl)-biphenyl.
- Google Patents. (2010). Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- ResearchGate. (2008).
- Chemistry LibreTexts. (2023).
- Sciencemadness Discussion Board. (2020).
- Google Patents. (2010). A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl.
- Google Patents. (2011). Production process of 4,4'-bis(chloromethyl)-biphenyl.
- National Institutes of Health. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide. [Link]
- Reddit. (2024). Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories?[Link]
- ResearchGate. (2015). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4,4'-Bis(chloromethyl)
- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- PubMed. (1981). 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,4'-Bis(chloromethyl)
- Royal Society of Chemistry. (2023).
- ResearchGate. (2017).
- NIST. 1,1'-Biphenyl, 4-(chloromethyl)-. [Link]
- IChemE.
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
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- 11. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 12. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 13. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 17. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
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- 20. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]
- 21. 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. icheme.org [icheme.org]
Technical Support Center: Analytical Techniques for Monitoring 4-(Chloromethyl)biphenyl Reactions
Welcome to the technical support center for monitoring reactions involving 4-(chloromethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.[1][2] Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide focuses on the practical application and troubleshooting of common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound reactions, reverse-phase HPLC is a common and effective method.[3]
HPLC Troubleshooting Guide
Question: I'm seeing inconsistent retention times for my this compound peak. What could be the cause?
Answer: Fluctuating retention times are a common issue in HPLC and can stem from several factors. Here’s a systematic approach to diagnose and resolve the problem:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Troubleshooting:
-
Prepare Fresh Mobile Phase: Always prepare fresh mobile phase for each run to avoid changes due to evaporation of the more volatile solvent.
-
Ensure Proper Mixing: If you are using an online mixer, ensure it is functioning correctly. For manually mixed mobile phases, ensure thorough mixing before use.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Degas your mobile phase using sonication, vacuum filtration, or helium sparging.[4]
-
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause retention time drift, especially at the beginning of a series of runs.[5]
-
Troubleshooting: Increase the column equilibration time to ensure the stationary phase is fully conditioned before injecting your sample.
-
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Troubleshooting: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[5]
-
-
Pump Issues and Leaks: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate.
-
Troubleshooting:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Pump Performance: Listen for unusual noises from the pump. Check the pump pressure; fluctuations can indicate a problem with the check valves or seals.
-
-
Question: My this compound peak is tailing. How can I improve the peak shape?
Answer: Peak tailing can compromise resolution and integration accuracy. The primary causes are often related to secondary interactions with the stationary phase or issues with the sample solvent.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Troubleshooting:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. For this compound, which is neutral, this is less of a direct effect on the analyte itself but can improve the overall column performance.
-
Use of Additives: Adding a small amount of a competitive agent like triethylamine (TEA) can block the active silanol sites.
-
End-Capped Columns: Use a column that is well end-capped to minimize the number of free silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Troubleshooting: Reduce the injection volume or the concentration of your sample.
-
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
| Parameter | Recommendation for this compound Analysis |
| Column | C18 or Biphenyl stationary phase[6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30-40 °C |
Table 1: Starting HPLC Method Parameters for this compound
HPLC Experimental Workflow
Caption: A typical workflow for monitoring a this compound reaction using HPLC.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.
GC Troubleshooting Guide
Question: I'm observing broad or tailing peaks for this compound in my GC analysis. What's the problem?
Answer: Peak broadening in GC can be attributed to several factors, from the injection technique to the column condition.
-
Improper Injection Technique: A slow injection or a sample solvent that is not appropriate for the column can cause band broadening.
-
Troubleshooting:
-
Injection Speed: Ensure a fast and smooth injection to introduce the sample as a narrow band.
-
Liner Choice: Use an appropriate liner for your injection mode (split/splitless). An inert liner is recommended to prevent analyte degradation.[7]
-
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Troubleshooting:
-
Bake Out the Column: Increase the column temperature to the maximum allowable limit for a period to remove contaminants.
-
Trim the Column: If baking out is ineffective, trim the first few centimeters of the column from the inlet side.
-
-
-
Analyte Degradation: this compound can be susceptible to degradation at high temperatures, especially in the injector port.
-
Troubleshooting:
-
Lower Injector Temperature: Gradually decrease the injector temperature to find the optimal balance between volatilization and stability.
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, seals) are inert to minimize active sites that can promote degradation.[7]
-
-
Question: My quantitative results for the reaction conversion are not reproducible. What should I check?
Answer: Reproducibility issues in quantitative GC analysis often point to problems with the injection system or sample preparation.
-
Injector Variability: The autosampler or manual injection technique can be a source of variability.
-
Troubleshooting:
-
Autosampler Check: Ensure the autosampler syringe is clean and functioning correctly. Check for air bubbles in the syringe.
-
Internal Standard: Use an internal standard that is chemically similar to this compound but well-resolved from it. This will compensate for variations in injection volume.
-
-
-
Sample Matrix Effects: The presence of other components in the reaction mixture can affect the volatilization of your analyte in the injector.
-
Troubleshooting:
-
Sample Dilution: Dilute the sample to minimize matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that mimics the reaction mixture.
-
-
| Parameter | Recommendation for this compound Analysis |
| Column | DB-5ms or equivalent non-polar column |
| Injector Temperature | 250 °C (optimize as needed) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Table 2: Starting GC Method Parameters for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for reaction monitoring as it provides structural information and can be used for quantitative analysis without the need for chromatographic separation.[8]
NMR Troubleshooting and FAQ
Question: How can I use ¹H NMR to monitor the conversion of my starting material to this compound?
Answer: ¹H NMR is an excellent technique for this purpose. You can monitor the reaction by observing the disappearance of a characteristic signal from the starting material and the appearance of a signal from the product.
-
Key Signals to Monitor:
-
This compound: The most distinct signal is the singlet from the methylene protons (-CH₂Cl), which typically appears around 4.6 ppm.[9] The aromatic protons will appear in the range of 7.3-7.6 ppm.
-
Starting Material (e.g., Biphenyl): The aromatic protons of biphenyl will have a different splitting pattern and chemical shift compared to the product.
-
-
Quantitative Analysis:
-
Integration: Integrate the area of a well-resolved peak from the starting material and a well-resolved peak from the product.
-
Calculate Conversion: The percentage conversion can be calculated by comparing the relative integrals of the starting material and product signals, taking into account the number of protons each signal represents. Conversion (%) = [Integral_product / (Integral_product + Integral_starting_material)] * 100
-
Question: My ¹H NMR spectra have broad peaks. What could be the issue?
Answer: Broad peaks in NMR can be caused by several factors, including sample preparation and instrument parameters.
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized.
-
Troubleshooting: Perform a shimming routine on your sample before acquiring the spectrum.
-
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Troubleshooting: If your reaction involves metal catalysts, try to remove them before NMR analysis, for example, by filtering through a short plug of silica gel.
-
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and broader lines.
-
Troubleshooting: Dilute your sample to an appropriate concentration.
-
Caption: A decision-making workflow for monitoring reaction conversion using ¹H NMR.
General FAQs
Q1: What are the main challenges in the synthesis of 4,4'-bis(chloromethyl)-1,1'-biphenyl that would necessitate careful analytical monitoring?
A1: A primary challenge is controlling the selectivity of the chloromethylation reaction. The reaction can produce a mixture of mono- and di-substituted products, as well as different isomers (e.g., 2-chloromethylbiphenyl and 2,4'-bis(chloromethyl)biphenyl).[2][10] Careful monitoring is essential to optimize conditions that favor the formation of the desired 4,4'-disubstituted product. Additionally, the Lewis acid catalyst used, often anhydrous zinc chloride, is highly sensitive to moisture, which can deactivate it and lead to low yields or reaction failure.[11]
Q2: Can Thin-Layer Chromatography (TLC) be used for monitoring these reactions?
A2: Yes, TLC is a quick and simple method for qualitative monitoring of the reaction progress. You can spot the reaction mixture alongside the starting material and product standards on a TLC plate. By observing the disappearance of the starting material spot and the appearance of the product spot, you can get a good indication of whether the reaction is proceeding. However, for accurate quantitative analysis, HPLC or GC is recommended.
Q3: Are there any specific safety precautions to consider when handling this compound and its reaction mixtures for analysis?
A3: Yes, this compound and its derivatives are often corrosive and can cause burns.[1] It is important to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q4: My reaction involves a solid-phase synthesis. How can I monitor its progress?
A4: Monitoring solid-phase reactions can be challenging. A common method is to cleave a small amount of the resin-bound product at different time points and analyze the cleaved material by HPLC or LC-MS.[13] There are also "on-bead" analytical techniques, such as magic angle spinning (MAS) NMR, that can analyze the resin-bound product directly.[13]
References
- 4,4'-Bis(chloromethyl)-1,1'-biphenyl | SIELC Technologies. (2018, May 16). SIELC Technologies.
- This compound - Synquest Labs. (n.d.). Synquest Labs.
- dealing with moisture sensitivity of catalysts in 4,4'-Bis(chloromethyl)-1,1'-biphenyl reactions - Benchchem. (n.d.). Benchchem.
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- This compound(1667-11-4) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1).
- A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. (2025, August 7).
- The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates | Request PDF. (2025, August 5).
- NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals. (n.d.). Beilstein Journals.
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applic
- Analytical methods for the monitoring of solid phase organic synthesis - PubMed. (n.d.). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. This compound(1667-11-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Chloromethyl)biphenyl Stability and Handling
Welcome to the technical support center for 4-(Chloromethyl)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of this versatile reagent. Our goal is to ensure the integrity of your experiments by maximizing the shelf life and purity of this compound.
Introduction: The Challenge of Stability
This compound is a valuable building block in organic synthesis, notably in the preparation of non-steroidal anti-inflammatory drugs and other complex molecules. However, its utility is intrinsically linked to its chemical stability. As a benzylic chloride, the chloromethyl group is highly susceptible to nucleophilic substitution and other degradation pathways. Understanding and mitigating these reactions are paramount for obtaining reliable and reproducible experimental results. This guide provides a framework for achieving this through a combination of theoretical understanding and practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is hydrolysis (a specific type of solvolysis if in a solvent), where the compound reacts with water to form 4-(hydroxymethyl)biphenyl and hydrochloric acid.[1][2] This reaction can be catalyzed by both acidic and basic conditions and is significantly accelerated by increased temperatures.[1][2]
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal shelf life, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The recommended storage conditions are summarized in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) is recommended for long-term storage. | Low temperatures slow down the rate of all potential degradation reactions, including hydrolysis and self-condensation. |
| Atmosphere | Store under a dry, inert gas such as nitrogen or argon. | This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[3][4][5][6] |
| Container | Use a tightly sealed, opaque glass container. | Opaque glass protects the compound from light, which can induce photodegradation. A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress. |
| Moisture Control | Store the primary container within a secondary container, such as a desiccator containing a suitable desiccant (e.g., silica gel).[7][8][9] | This provides an additional barrier against atmospheric moisture, which is critical for preventing hydrolysis.[7][8][9] |
Q3: Is this compound sensitive to light?
A3: Yes. While specific photodecomposition data for this compound is not extensively documented, benzylic chlorides, in general, are susceptible to photodegradation.[1][10] Exposure to UV light can lead to the formation of benzyl radicals and isomeric byproducts, which can complicate your reaction and reduce the purity of the starting material.[10] Therefore, storage in an opaque or amber container is a critical precautionary measure.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound under an inert atmosphere, especially for applications requiring high purity. Even brief exposure to ambient air can introduce sufficient moisture to cause surface hydrolysis of the solid. For weighing and transferring, the use of a glove box or Schlenk line is highly recommended.[11][12][13]
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, linking them to potential degradation pathways and offering corrective actions.
Issue 1: Reduced yield or incomplete reaction despite using the correct stoichiometry.
-
Possible Cause: The most likely culprit is the degradation of this compound via hydrolysis, resulting in a lower concentration of the active reagent than anticipated.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, inert atmosphere).
-
Perform a Purity Check: Analyze the starting material using techniques like ¹H NMR or HPLC to quantify its purity and detect the presence of 4-(hydroxymethyl)biphenyl, a key hydrolysis product.
-
Implement Inert Atmosphere Techniques: If not already in practice, weigh and transfer the reagent in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Use Fresh Reagent: If significant degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.
-
Issue 2: Observation of unexpected byproducts in my reaction mixture.
-
Possible Cause 1: Hydrolysis. The presence of 4-(hydroxymethyl)biphenyl as a byproduct is a clear indicator of moisture contamination either during storage or the reaction setup.
-
Possible Cause 2: Oxidation. If you observe the formation of 4-formylbiphenyl, it suggests that the reagent has been oxidized.[14][15] This can occur if the compound is exposed to oxidizing agents or, to a lesser extent, atmospheric oxygen over prolonged periods.
-
Possible Cause 3: Photodegradation. The formation of isomeric biphenyl derivatives or polymeric materials could be a result of exposure to light, leading to radical-mediated side reactions.[10]
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for identifying byproduct origins.
Issue 3: The solid this compound appears clumpy or has a strong acidic smell.
-
Possible Cause: This is a strong indication of significant hydrolysis. The clumping is due to the presence of the more polar 4-(hydroxymethyl)biphenyl, and the acidic smell is from the hydrochloric acid byproduct.
-
Action: It is highly recommended to discard the reagent as its purity is compromised. Using this material will lead to inaccurate stoichiometry and the introduction of acid into your reaction, which could cause unwanted side reactions.
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Initial Preparation: Upon receiving, place the manufacturer's sealed container in a secondary container.
-
Secondary Containment: A glass desiccator cabinet is ideal. Ensure the desiccant (e.g., silica gel with a moisture indicator) is active (blue, not pink).
-
Inert Atmosphere (Optional but Recommended): For maximum shelf life, the atmosphere in the desiccator can be replaced with nitrogen or argon.
-
Refrigeration: Place the entire desiccator in a refrigerator at 2-8°C. Ensure the refrigerator is suitable for chemical storage.
-
Labeling: Clearly label the container with the date of receipt and the date it was first opened.
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol is for weighing and transferring the solid reagent while minimizing exposure to air.
Method A: In a Glove Box
-
Preparation: Ensure the glove box has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the sealed container of this compound, a tared vial, a spatula, and a balance into the glove box antechamber.
-
Equilibration: Allow the items in the antechamber to undergo several purge/evacuation cycles before transferring them into the main chamber.
-
Dispensing: Inside the glove box, open the container of this compound. Using the spatula, weigh the desired amount of the solid into the tared vial.
-
Sealing: Tightly seal both the stock container and the vial containing the weighed reagent before removing them from the glove box.
Method B: Using a Schlenk Line/Inert Gas Manifold
-
Glassware Preparation: Oven-dry all glassware (e.g., flask for the reaction, vial for weighing) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Gas Flow: Create a "cone" of inert gas over the balance by directing a gentle flow of nitrogen or argon towards the weighing vessel.
-
Rapid Weighing: Briefly open the stock container under the inert gas stream and quickly weigh the desired amount of solid into the tared, dry vial.
-
Immediate Sealing: Seal the stock container and the vial immediately after weighing.
-
Transfer: The weighed solid can then be added to the reaction flask under a positive pressure of inert gas.
Caption: Recommended workflow for storage and handling.
References
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?
- Request PDF. (2025). Photochemical reaction intermediates of benzyl chloride in condensed phase.
- Google Patents. (n.d.). 4, 4'-bis-(chloromethyl)-biphenyl.
- MDPI. (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
- IntechOpen. (n.d.). BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.
- Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
- Sentro Tech. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
- PubMed Central (PMC). (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
- ChemRxiv. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals.
- ACS Publications. (n.d.). Biochemical and photochemical processes in the degradation of chlorinated biphenyls.
- Google Patents. (n.d.). Process for the dechlorination of chlorinated aromatic compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide.
- Google Patents. (n.d.). Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Google Patents. (n.d.). Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- PubMed. (n.d.). 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen.
- Request PDF. (2025). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
- Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- PubMed Central (PMC). (n.d.). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis.
- PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
- PubMed Central (PMC). (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.
- Request PDF. (2025). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.
- Sciencemadness Wiki. (2021). Benzyl chloride.
- KBI Biopharma. (n.d.). Commercial Release & Stability.
- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- RJPBCS. (n.d.). Recent Trends in Stability Testing of Pharmaceutical Products: A Review. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(1)/[8].pdf]([Link]8].pdf)
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis and NMR Validation of 4-(Chloromethyl)biphenyl
This guide provides an in-depth comparison of synthetic routes for 4-(chloromethyl)biphenyl, with a primary focus on its definitive structural validation by Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and establishes a framework for self-validating protocols, ensuring the highest degree of scientific integrity.
Introduction: The Importance of Structural Verification
This compound is a crucial intermediate in the synthesis of various high-value compounds, including pharmaceuticals and fluorescent whitening agents.[1] Its utility lies in the reactive chloromethyl group, which allows for further molecular elaboration. Given its role as a foundational building block, verifying the purity and precise isomeric structure of this compound is paramount. Even minor impurities or isomeric byproducts can have significant downstream consequences, affecting reaction yields, product purity, and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the structural elucidation of organic compounds.[2][3][4] This powerful analytical technique provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous confirmation of its structure.[5][6] This guide will detail the synthesis of this compound and demonstrate how ¹H and ¹³C NMR serve as the ultimate arbiter of synthetic success.
Primary Synthetic Route: Blanc Chloromethylation of Biphenyl
The most common and industrially relevant method for synthesizing this compound is the Blanc chloromethylation reaction.[7][8][9] This reaction involves the electrophilic aromatic substitution of biphenyl with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[7][10]
The choice of a Lewis acid catalyst is critical; ZnCl₂ activates the formaldehyde by coordinating to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[10][11] This makes it susceptible to attack by the electron-rich π-system of the biphenyl ring. The reaction is directed to the para position due to the steric hindrance at the ortho positions and the electronic directing effect of the phenyl substituent.
Experimental Protocol: Blanc Chloromethylation
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Petroleum Ether (or a similar non-polar solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend biphenyl (1.0 eq), paraformaldehyde (2.0-2.5 eq), and anhydrous zinc chloride (1.0 eq) in petroleum ether.[12][13]
-
With vigorous stirring, slowly add concentrated hydrochloric acid (2.0 eq) to the mixture. An alternative approach involves bubbling dry HCl gas through the reaction mixture.[12]
-
Heat the reaction mixture to a gentle reflux (typically 30-40°C) and maintain for 22-26 hours.[12][13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and saturated NaHCO₃ solution to neutralize any remaining acid, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound as a solid.
Definitive Validation by NMR Spectroscopy
The purified product must be subjected to rigorous analysis to confirm its identity and purity. NMR spectroscopy provides a detailed "fingerprint" of the molecule.[6]
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of those protons (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).[3]
Expected ¹H NMR Spectrum of this compound:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (-CH₂Cl) | ~4.61 | Singlet (s) | 2H | Protons on the chloromethyl group. The singlet multiplicity indicates no adjacent protons. Its downfield shift is due to the electron-withdrawing effect of the chlorine atom.[14] |
| H-c, H-c' | ~7.35 | Triplet (t) | 1H | Proton at the para position of the unsubstituted phenyl ring. |
| H-b, H-b', H-d, H-d' | ~7.44 | Multiplet (m) | 4H | Overlapping signals from the ortho and meta protons of the unsubstituted phenyl ring and the protons adjacent to the chloromethyl group.[14] |
| H-e, H-e' | ~7.57 | Doublet (d) | 4H | Protons on the substituted ring and the ortho protons on the unsubstituted ring, often appearing as a complex multiplet in this region.[14] |
Note: The aromatic region (7.3-7.6 ppm) can be complex due to overlapping signals. Higher field NMR instruments (e.g., >400 MHz) may provide better resolution.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected (five for the aromatic carbons and one for the chloromethyl carbon), assuming the carbons ortho and meta to the C-C bond are equivalent, which is a reasonable approximation.
Expected ¹³C NMR Data for this compound:
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| -C H₂Cl | ~46.2 | The aliphatic carbon of the chloromethyl group, shifted downfield by the attached chlorine. |
| Aromatic CH | ~127-130 | Signals corresponding to the protonated aromatic carbons.[15][16] |
| Quaternary Carbons | ~137-141 | Signals for the non-protonated carbons, including the carbon attached to the -CH₂Cl group and the two carbons forming the biphenyl linkage. |
The combination of ¹H and ¹³C NMR data provides irrefutable evidence for the successful synthesis of the target molecule. The presence of the singlet at ~4.61 ppm (2H) and the corresponding aliphatic carbon signal around 46 ppm, along with the characteristic aromatic signals, confirms the structure.
Workflow for Synthesis and Validation
Caption: General workflow from synthesis to final product validation.
Comparative Route: Free-Radical Chlorination of 4-Methylbiphenyl
An alternative, though often less selective, method for preparing this compound is the free-radical chlorination of 4-methylbiphenyl. This method avoids the use of formaldehyde and strong acids.
Experimental Protocol: Free-Radical Chlorination
Materials:
-
4-Methylbiphenyl
-
N-Chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO) or AIBN (radical initiator)
-
Carbon Tetrachloride (CCl₄) or similar inert solvent
Procedure:
-
Dissolve 4-methylbiphenyl (1.0 eq) and NCS (1.0-1.1 eq) in CCl₄ in a flask equipped for reflux.
-
Add a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux. The reaction is often initiated by UV light.
-
Monitor the reaction by TLC. The succinimide byproduct will precipitate as the reaction proceeds.
-
After completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with water, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product, typically via column chromatography or recrystallization.
NMR Comparison: Distinguishing Synthetic Outcomes
While both routes can yield the desired product, their potential byproduct profiles are different, and NMR is the ideal tool to identify them.
-
Blanc Chloromethylation Byproducts: The primary risks are the formation of the di-substituted product, 4,4'-bis(chloromethyl)biphenyl, and other isomers if the reaction is not well-controlled.
-
4,4'-bis(chloromethyl)biphenyl in NMR: The ¹H NMR would show a sharp singlet for the aromatic protons (due to symmetry) and a singlet for the four -CH₂Cl protons. The integration ratio would change significantly.[17]
-
-
Free-Radical Chlorination Byproducts: This reaction can suffer from over-chlorination, leading to the formation of 4-(dichloromethyl)biphenyl.
-
4-(dichloromethyl)biphenyl in NMR: The ¹H NMR would show a characteristic singlet for the -CHCl₂ proton at a much more downfield position (~6.6 ppm) and a different set of aromatic signals.
-
The power of NMR lies in its ability to quantitatively detect these impurities, even at low levels, allowing for a precise assessment of product purity that is essential for subsequent applications.
Structural Features and Corresponding NMR Signals
Caption: Correlation of molecular structure with key NMR signals.
Conclusion
The synthesis of this compound, a valuable chemical intermediate, requires a robust and verifiable protocol. While the Blanc chloromethylation is a reliable and scalable method, its success is not guaranteed without rigorous analytical validation. This guide has demonstrated that ¹H and ¹³C NMR spectroscopy are indispensable tools, providing a comprehensive and unambiguous confirmation of the product's structure and purity. By comparing the expected NMR data with potential byproducts from different synthetic routes, researchers can confidently assess the outcome of their synthesis, ensuring the quality and reliability of the material for its intended application. This self-validating approach, grounded in the principles of analytical chemistry, is fundamental to excellence in scientific research and development.
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A Comparative Guide to the Quantitative Analysis of 4-(Chloromethyl)biphenyl by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-(Chloromethyl)biphenyl. We will explore an optimized HPLC method, compare its performance against alternative analytical techniques, and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Introduction: The Analytical Imperative for this compound
This compound (4-CMB) is a key intermediate in various chemical syntheses, including the production of pharmaceuticals and specialty polymers.[1] Its purity is a critical determinant of the quality and safety of the final product. Therefore, a robust, accurate, and precise analytical method for the quantification of 4-CMB and its potential impurities is paramount for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its sensitivity, adaptability, and high resolving power.[2]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A well-developed RP-HPLC method is the cornerstone of accurate 4-CMB quantification. The method detailed below is designed for optimal separation and detection, ensuring reliable and reproducible results.[3]
Rationale for Method Selection
The choice of a reversed-phase method is based on the non-polar nature of this compound. A C18 stationary phase provides excellent hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength to achieve the desired retention time and peak shape. Acetonitrile is often preferred for its low viscosity and UV transparency. A UV detector is selected due to the chromophoric nature of the biphenyl ring system, which absorbs strongly in the UV region (around 254 nm).[4]
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to create a stock solution.
-
Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples at the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Method Validation and Performance
The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 100 µg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Intra-day: ≤ 2.0% Inter-day: ≤ 2.0% | Intra-day: 0.8% Inter-day: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity index > 0.999 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | % RSD < 1.5% for variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%) |
HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography (GC) presents a viable alternative for the analysis of this compound, particularly due to its potential volatility.[8]
Rationale for GC as an Alternative
GC is highly effective for separating and quantifying volatile and semi-volatile compounds.[8] For 4-CMB, GC can offer excellent resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID). This technique can be particularly advantageous for identifying and quantifying volatile impurities that may not be well-retained or resolved by HPLC. However, a key consideration is the thermal stability of the analyte, as degradation can occur at high temperatures in the GC injector or column.
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: 150°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min
-
Injection Mode: Split (e.g., 20:1 ratio)
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or hexane.
-
Prepare calibration standards by serial dilution.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical requirements, such as the nature of the sample matrix, the impurities of interest, and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | High selectivity based on polarity, achievable with a wide range of column chemistries and mobile phases.[9] | High selectivity for volatile compounds, especially with capillary columns. |
| Sensitivity | High sensitivity with UV, PDA, or MS detectors. | Very high sensitivity, particularly with FID for hydrocarbons and ECD for halogenated compounds. |
| Analysis Time | Typically longer run times compared to modern GC methods. | Often faster analysis times. |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds. |
| Robustness | Generally robust to minor changes in operating conditions. | Sensitive to changes in temperature, gas flow rates, and column aging. |
| Cost | Moderate initial and running costs. | Lower initial cost for basic systems (GC-FID), but can be higher with advanced detectors (e.g., MS). |
Decision-Making Framework
The following diagram provides a logical decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quantitative analysis of this compound, a validated reversed-phase HPLC method offers a robust, reliable, and precise solution.[2] It provides excellent performance characteristics and is well-suited for quality control environments. Gas Chromatography serves as a powerful alternative, particularly when analyzing for volatile impurities or when higher resolution for such compounds is required.[8][10] The ultimate choice of method should be guided by a thorough evaluation of the sample characteristics, the specific analytical objectives, and the validation of the chosen method according to established regulatory guidelines.[3][7]
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Introduction: The Analytical Imperative for 4-(Chloromethyl)biphenyl Derivatives
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-(Chloromethyl)biphenyl Derivatives
This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of functional materials and pharmaceutical compounds.[1][2][3][4] Their utility as precursors for high-performance polymers, liquid crystals, and active pharmaceutical ingredients (APIs) necessitates rigorous analytical characterization. The reactive chloromethyl group, while synthetically valuable, also presents challenges in terms of stability and potential side reactions, making precise and reliable analytical methods paramount for quality control, impurity profiling, and metabolic studies.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of mass spectrometry-based techniques against other key analytical methodologies for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear, data-driven comparison to guide your analytical strategy.
Mass Spectrometry: The Cornerstone of Structural Elucidation and Sensitive Detection
Mass spectrometry (MS) stands out as a premier technique due to its unparalleled sensitivity and its ability to provide detailed structural information from minute sample quantities.[5] When coupled with a chromatographic separation method, such as Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a formidable tool for analyzing complex mixtures.
Ionization Techniques: Tailoring the Approach to the Analyte
The initial step in any MS analysis is the ionization of the target molecule. The choice of ionization method is critical and depends on the analyte's properties, such as volatility, thermal stability, and polarity.[6]
-
Electron Ionization (EI): Predominantly used with GC-MS, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7][8] This process not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.[9][10] The resulting fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and library matching.[11] For volatile and thermally stable compounds like many this compound derivatives, GC-EI-MS is often the method of choice.[12]
-
Chemical Ionization (CI): A "softer" ionization technique also compatible with GC-MS, CI uses a reagent gas (e.g., methane) to ionize the analyte through proton transfer or adduction.[6][13] This results in significantly less fragmentation than EI, often preserving the molecular ion as the base peak.[13] This is particularly useful when EI causes excessive fragmentation, making the molecular ion difficult to identify.
-
Electrospray Ionization (ESI): The workhorse of LC-MS, ESI is a very soft ionization technique that generates ions from a liquid solution.[5] It is ideal for polar, less volatile, and thermally labile molecules. For derivatized 4-(chloromethyl)biphenyls, such as those modified to be more polar for specific biological assays, ESI is the superior choice.[14]
-
Atmospheric Pressure Chemical Ionization (APCI): Another LC-MS technique, APCI is suitable for a wide range of analytes, including those of medium polarity and volatility that are not easily ionized by ESI.[6] It involves a corona discharge to ionize the sample from a vaporized spray, making it a robust option for various biphenyl derivatives.
Characteristic Fragmentation Patterns of this compound
Under Electron Ionization, this compound (Molecular Weight: 202.68 g/mol ) exhibits a predictable fragmentation pattern crucial for its identification.[15] The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments (¹²C₃⁵Cl and ¹²C₃⁷Cl in an approximate 3:1 ratio), which provides an additional layer of confirmation.
The primary fragmentation pathways include:
-
Formation of the Molecular Ion [M]⁺•: The initial ionization event at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl).
-
Loss of a Chlorine Radical [M - Cl]⁺: Cleavage of the C-Cl bond results in a highly abundant and stable benzyl-type cation at m/z 167. This is often a dominant peak in the spectrum.[16]
-
Loss of the Chloromethyl Radical [M - CH₂Cl]⁺: This fragmentation yields the biphenyl cation at m/z 153.
-
Formation of the Tropylium Ion: Rearrangement of the [M - Cl]⁺ fragment can lead to the formation of a tropylium-like ion, which can then lose acetylene (C₂H₂) to form an ion at m/z 141.
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A Comparative Guide to the Reactivity of 4-(Chloromethyl)biphenyl and Benzyl Chloride in Nucleophilic Substitution
Part 1: Executive Summary and Foundational Principles
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and impurity profiles. Benzyl chloride is a foundational electrophile, but its derivatives offer a tunable spectrum of reactivity. This guide provides an in-depth comparison of the reactivity of 4-(Chloromethyl)biphenyl against the benchmark, benzyl chloride.
At the heart of this comparison lies the competitive interplay between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms.[1][2] Benzylic halides are unique in their ability to readily undergo either pathway, with the outcome heavily influenced by the solvent, the nucleophile, and, crucially, the electronic nature of substituents on the aromatic ring.[3][4]
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. The rate is determined by the stability of this cation.[1]
-
SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks as the leaving group departs. The rate is sensitive to steric hindrance at the reaction center.[2]
This guide will demonstrate, through theoretical analysis and supporting experimental frameworks, that the addition of a phenyl group at the 4-position significantly enhances the reactivity of the benzylic chloride towards the SN1 pathway, rendering This compound a substantially more reactive alkylating agent than benzyl chloride under appropriate conditions.
Part 2: Theoretical Analysis - The Decisive Role of Carbocation Stability
The primary differentiator between benzyl chloride and this compound is the electronic influence of the 4-phenyl substituent on the stability of the carbocation intermediate formed during an SN1 reaction.
Benzyl Chloride: A Resonance-Stabilized System
The benzyl carbocation, formed upon the departure of the chloride ion from benzyl chloride, is significantly more stable than a simple primary carbocation. This stability arises from the delocalization of the positive charge across the aromatic ring through resonance, which spreads the charge over four different carbon atoms.[5][6] This inherent stability makes the SN1 pathway accessible for benzyl chloride.[7]
This compound: Extended Conjugation and Enhanced Stabilization
In the case of this compound, the departure of the chloride ion generates the 4-(biphenyl)methyl carbocation. This cation benefits from an even more extensive system of conjugation. The positive charge is not only delocalized over the first phenyl ring but is further delocalized into the second phenyl ring.
This extended conjugation provides a much greater degree of charge dispersal, resulting in a significantly more stable carbocation intermediate compared to the parent benzyl carbocation.[8] Computational studies on similar extended aromatic systems have shown that the addition of an extra aromatic ring can lower the energy of carbocation formation by a substantial margin.[8]
Impact on SN2 Reactivity
In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. The rate is primarily governed by steric hindrance around this carbon. The 4-phenyl group in this compound is sterically remote from the chloromethyl reaction center. Therefore, it is not expected to significantly hinder the backside attack of a nucleophile compared to benzyl chloride. The impact of the substituent on the SN2 pathway is predicted to be minimal.
Part 3: Experimental Verification and Protocols
To experimentally measure and compare the reactivity of these chlorides, solvolysis is the benchmark experiment. In a solvolysis reaction, the solvent acts as the nucleophile. Using polar protic solvents (e.g., aqueous ethanol, aqueous acetone) favors the SN1 pathway by stabilizing the polar transition state and the carbocation intermediate.[9][10] The reaction rate is typically monitored by measuring the production of HCl over time.
Quantitative Reactivity Data
The Hammett equation, log(k/k₀) = ρσ⁺, quantitatively relates the rate constant (k) of a substituted derivative to the rate constant of the parent compound (k₀, benzyl chloride) through the substituent constant (σ⁺) and the reaction constant (ρ).[13] For the solvolysis of benzyl chlorides, the reaction constant (ρ) is large and negative (typically -4 to -5), indicating that the reaction is highly sensitive to substituents and that the rate is accelerated by electron-donating groups that stabilize a positive charge.[11][14]
The 4-phenyl group is known to be an electron-donating group through resonance, with a σ⁺ value of approximately -0.18. While modest compared to a 4-methoxy group (σ⁺ = -0.78), its effect is significant given the large negative ρ value, confirming it is an activating group.
The table below contextualizes the expected reactivity of this compound by showing experimental solvolysis data for other representative 4-substituted benzyl chlorides.
| Substituent (X-C₆H₄CH₂Cl) | 4-Substituent (X) | Relative Solvolysis Rate (krel) | Mechanism Tendency |
| 4-Methoxybenzyl chloride | -OCH₃ | ~1000 | Strongly SN1 |
| This compound | -C₆H₅ | ~10-20 (Estimated) | Predominantly SN1 |
| Benzyl chloride | -H | 1 (Reference) | Mixed SN1/SN2 |
| 4-Nitrobenzyl chloride | -NO₂ | ~0.0001 | Strongly SN2 |
| Table 1: Relative solvolysis rates of 4-substituted benzyl chlorides in 80% aqueous acetone. The rate for this compound is an expert estimation based on its known electronic properties, placing it between the unsubstituted and more strongly activated systems. [Data trends adapted from literature sources.[11][12][15]] |
Experimental Protocol: Determination of Solvolysis Rate via Conductometry
This protocol describes a robust method for quantifying the first-order rate constant (k) for the solvolysis of a benzylic chloride. The reaction produces HCl, increasing the conductivity of the solution, which can be measured over time.
Objective: To determine and compare the first-order rate constants for the solvolysis of benzyl chloride and this compound in 80% ethanol/water at 25°C.
Materials:
-
This compound
-
Benzyl chloride
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Conductivity meter with a probe
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Volumetric flasks, pipettes, and reaction vessel (e.g., a jacketed beaker)
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Preparation: Prepare a 100 mL solution of 80:20 (v/v) ethanol:water. Place this solvent in the constant temperature bath to equilibrate to 25.0 °C.
-
Substrate Stock Solution: Prepare a ~0.1 M stock solution of the chloride (e.g., this compound) in a small amount of anhydrous acetone or the 80% ethanol solvent. Causality: A concentrated stock solution allows for a small volume to be added to the reaction mixture, minimizing temperature changes and solvent perturbation.
-
System Equilibration: Place 50.0 mL of the equilibrated 80% ethanol solvent into the reaction vessel, add the stir bar, and place the vessel in the water bath. Submerge the conductivity probe in the solvent and allow the reading to stabilize.
-
Reaction Initiation: Using a micropipette, inject a small aliquot (e.g., 50 µL) of the substrate stock solution into the stirring solvent and immediately start a timer and data acquisition. Self-Validation: The initial conductivity reading (G₀) before significant reaction has occurred serves as the baseline.
-
Data Acquisition: Record the conductivity (Gt) at regular time intervals (e.g., every 30 seconds for the more reactive biphenyl compound, every 2-5 minutes for benzyl chloride) for at least 3-4 reaction half-lives.
-
Infinity Reading: After the reaction is complete (at least 10 half-lives), the final conductivity (G∞) is recorded. This value represents the conductivity upon complete conversion of the alkyl chloride to HCl.
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t). The slope of the resulting straight line is equal to -k.
Part 4: Conclusion for the Practicing Scientist
The evidence is unequivocal: This compound is a significantly more reactive electrophile than benzyl chloride in nucleophilic substitution reactions that can proceed through an SN1 mechanism.
-
Primary Driver of Reactivity: The enhanced reactivity is a direct result of the extended conjugation provided by the 4-phenyl substituent, which greatly stabilizes the intermediate benzylic carbocation.
-
Practical Implications: For drug development professionals and synthetic chemists, this means that this compound can be used under milder conditions (e.g., lower temperatures, weaker nucleophiles) to achieve alkylation compared to benzyl chloride. This can lead to cleaner reactions, higher yields, and improved selectivity, particularly when dealing with sensitive substrates.
-
Mechanistic Choice: When designing a synthesis, choosing polar protic solvents will favor the fast SN1 pathway for this compound. Conversely, to favor an SN2 mechanism and achieve inversion of stereochemistry (if applicable), polar aprotic solvents and strong, non-basic nucleophiles should be employed, though the SN1 pathway will remain a competitive background reaction.
Understanding this fundamental reactivity difference allows researchers to select the optimal reagent for their specific synthetic challenge, leveraging the enhanced electrophilicity of this compound to accelerate discovery and development processes.
References
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A Senior Application Scientist's Guide to the Comparative Analysis of (Chloromethyl)biphenyl Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, isomeric purity is not a matter of academic pedantry; it is a fundamental pillar of safety, efficacy, and reproducibility. The (chloromethyl)biphenyl scaffold is a valuable building block, offering a versatile reactive handle on a privileged biphenyl structure. However, the seemingly minor positional shift of the chloromethyl group—from the 4-(para) to the 2-(ortho) or 3-(meta) position—precipitates significant changes in the molecule's physicochemical properties, reactivity, and analytical behavior.
This guide provides an in-depth comparative analysis of 4-(chloromethyl)biphenyl and its isomers. Moving beyond a simple data sheet, we will explore the causal relationships between structure and function, provide validated experimental protocols for differentiation, and offer field-proven insights to guide your selection and quality control processes.
Part 1: Physicochemical and Structural Comparison
The position of the chloromethyl group dictates the molecule's symmetry and steric environment, which in turn influences its bulk physical properties. These differences are critical for handling, purification, and reaction setup. This compound is a crystalline solid at room temperature, a consequence of its high symmetry which allows for efficient packing into a crystal lattice. In contrast, the lower symmetry of the 2- and 3-isomers disrupts this packing, typically rendering them as low-melting solids or oils.
| Property | 2-(Chloromethyl)biphenyl | 3-(Chloromethyl)biphenyl | This compound |
| Molecular Formula | C₁₃H₁₁Cl | C₁₃H₁₁Cl | C₁₃H₁₁Cl |
| Molecular Weight | 202.68 g/mol | 202.68 g/mol | 202.68 g/mol |
| CAS Number | 7349-63-5 | 38580-82-4[1] | 1667-11-4[2] |
| Appearance | Likely an oil or low-melting solid | Likely an oil or low-melting solid | White to off-white crystalline powder[2] |
| Melting Point | Not widely reported | Not widely reported | 70-73 °C[2] |
| Boiling Point | ~318 °C (Predicted) | ~318 °C (Predicted) | ~313 °C (Predicted) |
| Solubility | Soluble in common organic solvents[3] | Soluble in common organic solvents | Soluble in common organic solvents |
Data compiled from various chemical databases and supplier specifications.
Part 2: Synthesis and Reactivity: A Study in Steric and Electronic Effects
The primary utility of these isomers lies in the reactivity of the benzylic chloride group, which serves as an excellent electrophile for introducing the biphenylmethyl moiety via nucleophilic substitution.[4][5][6] The reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway is possible under conditions that favor carbocation formation.[4][7] The choice of isomer, however, profoundly impacts reaction kinetics and potential side products.
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A Comparative Analysis of the Biological Activities of 4-(Chloromethyl)biphenyl and its Parent Compound, Biphenyl
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and toxicology, understanding the structure-activity relationship of compounds is paramount for predicting their biological effects. This guide provides a comprehensive comparison of the biological activities of 4-(Chloromethyl)biphenyl (4CMB) and its parent molecule, biphenyl. While structurally similar, the addition of a chloromethyl group to the biphenyl backbone dramatically alters the compound's reactivity and biological profile, transforming a relatively inert molecule into a potent mutagen and potential carcinogen. This guide will delve into their comparative cytotoxicity, mutagenicity, and mechanisms of action, supported by experimental data and detailed protocols.
Introduction: From a Benign Scaffold to a Reactive Agent
Biphenyl, a simple aromatic hydrocarbon consisting of two connected phenyl rings, serves as a foundational structure for many organic compounds. It is utilized as a fungicide and was a precursor for the production of polychlorinated biphenyls (PCBs).[1] Biphenyl itself exhibits relatively low acute toxicity.[2] In contrast, the substitution of a chloromethyl group at the 4-position of the biphenyl ring system to form this compound drastically enhances its biological activity.[3] This modification introduces a reactive electrophilic center, fundamentally changing how the molecule interacts with biological macromolecules.
Comparative Biological Activity: A Tale of Two Biphenyls
The primary difference in the biological activity between biphenyl and 4CMB lies in their genotoxicity. 4CMB is a direct-acting mutagen, meaning it can exert its mutagenic effects without the need for metabolic activation.[4][5] Biphenyl, on the other hand, is generally considered non-mutagenic in standard bacterial reverse mutation assays (Ames test) without metabolic activation.[6] Its toxicity is primarily associated with its metabolic conversion to hydroxylated derivatives, which can then be further oxidized to reactive quinone species that can form DNA adducts.[6][7]
Table 1: Comparative Physicochemical and Toxicological Profile
| Property | This compound | Biphenyl |
| Chemical Structure | ClCH₂C₆H₄C₆H₄H | C₆H₅C₆H₅ |
| Molecular Formula | C₁₃H₁₁Cl | C₁₂H₁₀ |
| Molecular Weight | 202.68 g/mol | 154.21 g/mol |
| Melting Point | 70-73 °C | 69.2 °C |
| Water Solubility | Low | Insoluble |
| Mutagenicity (Ames Test) | Strong, direct-acting mutagen in strains TA98, TA100, TA1535, and TA1538 without S9 activation.[5][8] | Generally negative without metabolic activation (S9).[6] |
| Cytotoxicity | Expected to be significantly more cytotoxic due to its alkylating nature. | Cytotoxicity observed at high concentrations, mediated by metabolites and increased intracellular zinc.[9] |
| Mechanism of Genotoxicity | Direct alkylation of DNA, forming stable DNA adducts.[10] | Indirect genotoxicity via metabolic activation to hydroxylated and quinone metabolites, which then form DNA adducts.[6][7] |
Mechanistic Insights: The Chemical Basis for Disparate Activities
The stark contrast in the biological activities of 4CMB and biphenyl can be attributed to their distinct chemical properties and consequent mechanisms of action.
This compound: A Direct-Acting Alkylating Agent
The chloromethyl group in 4CMB is an excellent leaving group, making the benzylic carbon a strong electrophile. This allows 4CMB to directly alkylate nucleophilic sites on cellular macromolecules, most notably DNA. This direct alkylation leads to the formation of stable DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to mutations.[10]
Caption: Proposed mechanism of 4-CMB genotoxicity.
Biphenyl: Toxicity Mediated by Metabolic Activation
Biphenyl itself lacks a reactive functional group that can directly interact with DNA. Its toxicity is contingent upon metabolic activation, primarily through hydroxylation by cytochrome P450 enzymes in the liver.[6] The resulting hydroxylated biphenyls, such as 4-hydroxybiphenyl, can be further metabolized to form reactive intermediates like phenylhydroquinone and phenylbenzoquinone. These metabolites can generate reactive oxygen species and form DNA adducts, leading to genotoxicity.[6]
Caption: Metabolic activation pathway of biphenyl leading to genotoxicity.
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activities of compounds like 4CMB and biphenyl, standardized in vitro assays are employed. Below are detailed protocols for two fundamental assays: the Ames test for mutagenicity and the MTT assay for cytotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.
Step-by-Step Methodology:
-
Strain Preparation: Inoculate a single colony of the desired Salmonella typhimurium tester strain (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation (Optional but crucial for Biphenyl): For assessing compounds that require metabolic activation, prepare an S9 mix from the liver homogenate of Aroclor 1254-induced rats. Keep the S9 mix on ice.
-
Assay Procedure (Pre-incubation Method): a. To a sterile test tube, add 0.1 mL of the overnight bacterial culture. b. Add 0.1 mL of the test compound at various concentrations (dissolved in a suitable solvent like DMSO). Include a solvent control and a known positive control. c. For assays with metabolic activation, add 0.5 mL of the S9 mix. For direct-acting mutagens, add 0.5 mL of phosphate buffer. d. Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. e. Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation and Scoring: Incubate the plates in the dark at 37°C for 48-72 hours. Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
MTT Assay (Cytotoxicity Assessment)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4CMB and biphenyl) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Comparative workflow for assessing mutagenicity and cytotoxicity.
Conclusion: A Clear Distinction in Biological Hazard
The addition of a single chloromethyl group to the biphenyl scaffold dramatically alters its biological activity, transforming it from a compound of moderate toxicity that requires metabolic activation into a potent, direct-acting genotoxic agent. This compound's inherent reactivity as an alkylating agent allows it to directly damage DNA, leading to a high mutagenic potential. In contrast, the parent biphenyl molecule's toxicity is a consequence of its biotransformation into reactive metabolites. This comparative guide underscores the critical importance of seemingly minor structural modifications in determining the toxicological profile of a chemical. For researchers in drug development and chemical safety assessment, this case study serves as a potent reminder of the necessity for thorough evaluation of structure-activity relationships.
References
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- Ashby, J., Gaunt, C., & Robinson, M. (1982). Carcinogenicity bioassay of 4-chloromethylbiphenyl (4CMB), 4-hydroxymethylbiphenyl (4HMB) and benzyl chloride (BC) on mouse skin: interim (7 month) report. Mutation Research/Genetic Toxicology, 100(1-4), 399-401. [Link]
- Mirzayans, R., & Waters, R. (1985). Benzyl chloride and 4-chloromethylbiphenyl induced DNA damage and its repair in excision-deficient (XP group A) or -proficient human cells. Mutation Research/DNA Repair Reports, 145(3), 209-215. [Link]
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- Kwon, J. H., et al. (2015). Human health effects of biphenyl: key findings and scientific issues. Environmental health perspectives, 123(5), 411–419. [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 4-(Chloromethyl)biphenyl Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-(chloromethyl)biphenyl stands as a pivotal intermediate, its benzylic halide functionality serving as a versatile linchpin for molecular elaboration. A thorough understanding of its reaction mechanisms is not merely academic; it is the cornerstone of rational reaction design, optimization, and the circumvention of unwanted side products. This guide provides an in-depth, objective comparison of the primary reaction pathways of this compound, supported by established principles of physical organic chemistry and relevant experimental data. We will dissect the mechanistic dichotomy of its nucleophilic substitution reactions and explore the strategic advantages of alternative cross-coupling methodologies.
The Duality of Nucleophilic Substitution: A Mechanistic Tightrope Walk
The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. This seemingly straightforward transformation is, in reality, a delicate balance between two competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The preferred route is dictated by a confluence of factors, including the nature of the nucleophile, the solvent system, and the reaction temperature.
The 4-phenyl substituent exerts a significant electronic influence on the benzylic carbon. Through resonance, it can stabilize a developing positive charge, a key feature of the SN1 mechanism. However, as a primary benzylic halide, it is also amenable to the backside attack characteristic of the SN2 pathway.
The SN1 Pathway: A Cationic Intermediate
The SN1 mechanism proceeds through a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile.
Causality Behind Experimental Choices for Favoring SN1:
-
Weak Nucleophiles: Weakly basic nucleophiles, such as water, alcohols, and carboxylic acids, favor the SN1 pathway as they are less capable of forcing a concerted displacement.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol are adept at stabilizing both the departing chloride ion and the carbocation intermediate through hydrogen bonding, thereby lowering the activation energy for the first step.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the initial bond cleavage.
The SN2 Pathway: A Concerted Dance
In contrast, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the benzylic carbon from the backside as the chloride ion departs. This pathway avoids the formation of a high-energy carbocation intermediate.
Causality Behind Experimental Choices for Favoring SN2:
-
Strong Nucleophiles: Strong, often anionic, nucleophiles such as alkoxides, thiolates, and cyanide have a high propensity to attack the electrophilic carbon directly, favoring the concerted SN2 mechanism.
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive.
-
Moderate Temperatures: Lower temperatures can favor the SN2 pathway as it generally has a lower activation energy than the SN1 mechanism.
Comparative Analysis of Nucleophilic Substitution Pathways
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Intermediate | Resonance-stabilized carbocation | None (transition state) |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration (if chiral center) |
| Substituent Effects | Rate enhanced by electron-donating groups | Rate can be influenced by steric hindrance |
A Case Study: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction frequently employed with benzylic halides like this compound. The choice of reaction conditions directly dictates the efficiency and outcome of this transformation.
Alternative 1: SN2-Favored Conditions
To synthesize an ether from this compound and an alcohol (ROH) under SN2 conditions, a strong base is first used to deprotonate the alcohol, forming a potent alkoxide nucleophile (RO⁻).
Experimental Protocol: SN2-Favored Williamson Ether Synthesis
-
To a solution of the desired alcohol (1.0 eq.) in a polar aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Alternative 2: SN1-Favored Conditions (Solvolysis)
If this compound is reacted directly with an alcohol as the solvent (solvolysis), the reaction will likely proceed through an SN1 mechanism due to the weak nucleophilicity of the alcohol and the polar protic nature of the solvent.
Comparative Performance:
| Condition | Predominant Mechanism | Relative Rate | Potential Side Reactions |
| Strong Base/Aprotic Solvent | SN2 | Faster | Elimination (minor with primary halides) |
| Alcohol as Solvent (Solvolysis) | SN1 | Slower | Rearrangement (unlikely here) |
Beyond Substitution: Suzuki-Miyaura Coupling as a Strategic Alternative
While nucleophilic substitution is a powerful tool, constructing the biphenyl core itself offers an alternative and often more convergent synthetic strategy. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming carbon-carbon bonds between aryl partners.
In this context, one could envision synthesizing a derivative of this compound by coupling a suitably functionalized chloromethylphenylboronic acid with a phenyl halide, or vice versa.
Comparison with Nucleophilic Substitution Strategies:
| Feature | Nucleophilic Substitution | Suzuki-Miyaura Coupling |
| Bond Formed | C-Nucleophile | C-C (Aryl-Aryl) |
| Key Reagents | This compound, Nucleophile | Aryl Halide, Organoboron Reagent, Pd Catalyst, Base |
| Advantages | Atom economical, direct functionalization | High functional group tolerance, mild conditions |
| Disadvantages | Potential for SN1/SN2 competition | Requires catalyst, potential for side reactions (e.g., homocoupling) |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 eq.), the organoboron reagent (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC-MS until completion.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify by recrystallization or column chromatography.
Conclusion
The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. Its propensity to undergo both SN1 and SN2 reactions necessitates a careful and deliberate choice of reaction conditions to achieve the desired outcome. For the synthesis of ethers, the Williamson synthesis under SN2-favored conditions generally provides a more controlled and efficient route. As an alternative to post-synthetic modification, the Suzuki-Miyaura coupling offers a powerful and versatile method for the de novo construction of the functionalized biphenyl skeleton. A judicious selection between these mechanistic pathways, informed by the principles outlined in this guide, will empower researchers to harness the full synthetic potential of this valuable intermediate.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Antemir, A. (2010). [Link]
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study.
- Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1985). [Link]
- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Production process of 4,4'-bis(chloromethyl)-biphenyl.
Introduction: The Strategic Importance of 4-(Chloromethyl)biphenyl
A Comparative Guide to the Synthesis of 4-(Chloromethyl)biphenyl for Researchers and Drug Development Professionals
This compound stands as a critical building block in the landscape of modern organic synthesis, finding particular prominence within the pharmaceutical industry. Its value is derived from its bifunctional character, possessing both a reactive chloromethyl group and a stable biphenyl core. This unique combination renders it an indispensable intermediate for the synthesis of a diverse array of biologically active molecules. Most notably, it is a key precursor in the manufacturing of certain non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists, which are used to treat hypertension and heart failure. Consequently, the efficiency, scalability, and economic viability of its synthesis are of paramount concern for the drug discovery and development sector.
This guide presents a detailed comparative analysis of the principal synthetic routes to this compound. We will explore the mechanistic details of each method, provide a side-by-side comparison of experimental data, and furnish comprehensive protocols. The aim is to equip researchers and chemical development professionals with the necessary insights to select the most suitable synthetic strategy for their specific laboratory or industrial requirements.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is predominantly achieved through three distinct chemical pathways. Each route presents a unique set of advantages and disadvantages related to starting materials, reaction conditions, yield, and safety. The primary strategies are:
-
Direct Chloromethylation of Biphenyl: A classic electrophilic aromatic substitution reaction.
-
Reduction of 4-Biphenylcarboxaldehyde followed by Chlorination: A two-step process starting from the corresponding aldehyde.
-
Chlorination of 4-Methylbiphenyl: A free-radical substitution reaction.
The following table provides a high-level comparison of these methodologies.
Table 1: High-Level Comparison of Synthetic Routes to this compound
| Feature | Direct Chloromethylation | Reduction-Chlorination | Radical Chlorination |
| Starting Material | Biphenyl | 4-Biphenylcarboxaldehyde | 4-Methylbiphenyl |
| Key Reagents | Formaldehyde, HCl, ZnCl₂ | NaBH₄, SOCl₂ or PCl₅ | N-Chlorosuccinimide (NCS), Benzoyl Peroxide |
| Primary Advantages | High atom economy, single-step process | High selectivity, milder chlorination conditions | Readily available and cost-effective starting material |
| Primary Disadvantages | Use of carcinogenic reagents, potential for polysubstitution | Two-step process, potential for over-reduction | Potential for ring chlorination, radical-induced side reactions |
| Typical Yield | Moderate to High | High | Moderate to High |
| Scalability | Challenging due to significant safety concerns | Good | Good |
Route 1: The Blanc-Quelet Reaction - Direct Chloromethylation of Biphenyl
The direct chloromethylation of biphenyl is a well-established method, representing a specific application of the Blanc-Quelet reaction. This electrophilic aromatic substitution involves the reaction of biphenyl with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride.
Mechanistic Insight
The reaction is initiated by the in-situ formation of the highly reactive chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl, with the Lewis acid facilitating its generation. This potent electrophile then attacks the electron-rich biphenyl ring. The substitution occurs preferentially at the para-position due to the steric hindrance at the ortho-positions and the directing influence of the adjacent phenyl group.
Figure 2: Two-step synthesis of this compound via reduction and chlorination.
Experimental Protocol: Reduction and Chlorination
Part A: Reduction of 4-Biphenylcarboxaldehyde
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-biphenylcarboxaldehyde (1 equivalent) in a suitable solvent, typically methanol or ethanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Quench the reaction by the slow and careful addition of water. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain (4-biphenyl)methanol.
Part B: Chlorination of (4-Biphenyl)methanol
-
Reagent Setup: Dissolve the crude (4-biphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane or chloroform in a flask equipped with a stirrer and a reflux condenser.
-
Chlorination: Cool the solution in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure. The resulting residue can be purified by recrystallization from hexane to yield pure this compound.
Discussion of Route 2
This method is frequently the preferred choice for laboratory-scale synthesis due to its high yields and clean reaction profiles. The starting aldehyde is readily available from commercial suppliers, and the reagents employed are standard in most organic chemistry laboratories. Although it is a two-step process, the high purity of the final product often justifies the additional time and effort.
Route 3: Radical Chlorination of 4-Methylbiphenyl
This synthetic route leverages the free-radical chlorination of the methyl group of 4-methylbiphenyl. A common and convenient reagent for this transformation is N-Chlorosuccinimide (NCS), with the reaction typically initiated by a radical initiator like benzoyl peroxide or AIBN, or by exposure to UV light.
Mechanistic Considerations
The reaction follows a well-understood free-radical chain mechanism:
-
Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate initial radicals.
-
Propagation: An initiator radical abstracts a hydrogen atom from the methyl group of 4-methylbiphenyl, forming a relatively stable benzylic radical. This benzylic radical then reacts with NCS to yield the desired product and a succinimidyl radical, which propagates the chain reaction.
-
Termination: The reaction ceases when any two radicals combine.
Figure 3: Free-radical chain mechanism for the chlorination of 4-methylbiphenyl.
Experimental Protocol: Radical Chlorination
-
Reagent Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbiphenyl (1 equivalent), N-chlorosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in a suitable solvent such as carbon tetrachloride or benzene.
-
Reaction: Heat the mixture to reflux and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the succinimide byproduct by filtration. Wash the filtrate with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to obtain pure this compound.
Discussion of Route 3
The primary advantage of this method lies in the accessibility and lower cost of the starting material, 4-methylbiphenyl. However, achieving high selectivity can be challenging. Over-chlorination, leading to the formation of 4-(dichloromethyl)biphenyl, is a common side reaction. Furthermore, chlorination on the aromatic ring can also occur if the reaction conditions are not carefully controlled. The use of solvents such as carbon tetrachloride is also becoming less prevalent due to environmental and health concerns.
Conclusion and Recommendations
The selection of the most appropriate synthetic route for this compound is dependent on several factors, including the desired scale of the synthesis, purity requirements, and the availability of resources and equipment.
-
For large-scale industrial production , the radical chlorination of 4-methylbiphenyl (Route 3) is often the most economically favorable option, assuming the reaction conditions can be finely tuned to minimize the formation of byproducts.
-
For laboratory-scale synthesis where high purity is the primary objective , the two-step reduction and chlorination of 4-biphenylcarboxaldehyde (Route 2) is the recommended approach. This method consistently delivers high yields of a clean product.
-
The direct chloromethylation (Route 1) is generally discouraged due to the significant safety hazards posed by the reagents and potential byproducts. It should only be considered in the absence of viable alternatives and requires the implementation of stringent safety protocols.
A thorough understanding of the mechanistic details and practical considerations of each synthetic pathway will enable researchers and drug development professionals to make an informed decision, thereby optimizing the synthesis of this vital chemical intermediate.
References
- Fuson, R. C.; McKeever, C. H. The Chloromethylation of Aromatic Compounds. Org. React.1942, 1, 63. URL: [Link]
- Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J. Organomet. Chem.2000, 609(1-2), 137-151. URL: [Link]
- Pizey, J. S. Synthetic Reagents. Halsted Press: New York, 1974; Vol. 1, pp 321-357. URL: [Link]
- Djerassi, C. Halogenations with N-Halosuccinimides and Related Compounds. Chem. Rev.1948, 43(2), 271-317. URL: [Link]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 4-(Chloromethyl)biphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for 4-(Chloromethyl)biphenyl
This compound (4-CMB) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including non-steroidal anti-inflammatory drugs like Felbinac.[1] Its chemical structure, featuring a reactive chloromethyl group and a biphenyl core, makes it versatile but also susceptible to degradation and impurity formation.[2] Consequently, the analytical methods used to assess its purity, stability, and overall quality are not mere procedural formalities; they are the bedrock upon which product safety and efficacy are built.
This guide provides an in-depth comparison of analytical methodologies for 4-CMB, grounded in the principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection and validation parameter design, empowering you to develop and implement robust, self-validating analytical systems.
Selecting the Optimal Analytical Technique: A Comparative Analysis
The choice of an analytical instrument is the first critical decision in method development. For a compound like 4-CMB, the primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each offers distinct advantages and is suited for different analytical objectives.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for purity and stability testing of active pharmaceutical ingredients (APIs) and their intermediates. Its strength lies in its ability to separate non-volatile or thermally labile compounds, making it ideal for identifying degradation products that may form during storage or manufacturing. A reverse-phase HPLC method is particularly well-suited for separating 4-CMB from both more polar and less polar impurities.[6][7]
-
Gas Chromatography (GC): GC is an excellent choice for analyzing volatile and thermally stable compounds. For 4-CMB, its primary application would be in the quantification of residual solvents from the synthesis process or the analysis of volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides unparalleled specificity for compound identification.[8]
-
Spectroscopic Methods (e.g., UV-Vis): While techniques like UV-Vis spectrophotometry can be used for rapid, quantitative measurements, they generally lack the specificity of chromatographic methods.[9][10] A UV-Vis method cannot distinguish the analyte from impurities that share a similar chromophore, rendering it unsuitable for stability-indicating or impurity-profiling assays.
Table 1: High-Level Comparison of Analytical Techniques for 4-CMB Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Primary Application | Purity, Assay, Stability-Indicating Methods, Impurity Profiling | Residual Solvents, Volatile Impurity Analysis | In-process Controls, Simple Assay (where specificity is not critical) |
| Specificity | High (can separate isomers and degradation products) | Very High (especially with MS detection) | Low (prone to interference) |
| Analyte Suitability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Compounds with a UV-absorbing chromophore |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg range) |
| Key Limitation | Requires analyte to be soluble in the mobile phase | Requires analyte to be volatile and thermally stable | Lacks specificity for complex mixtures |
A Case Study: Full Validation of a Stability-Indicating HPLC Method
To illustrate the practical application of validation principles, we will walk through the validation of a reverse-phase HPLC (RP-HPLC) method designed for the simultaneous assay and purity determination of 4-CMB. This method is intended to be "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products.[11]
The Analytical Procedure Lifecycle
Method validation is not a single event but a lifecycle, as emphasized by modern guidelines like ICH Q14 and USP <1220>.[12] The process ensures an analytical procedure is, and remains, fit for its intended purpose.
Caption: The Analytical Procedure Lifecycle.
Experimental Protocol: HPLC Method for 4-CMB
-
Instrumentation: HPLC system with a PDA or UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 4-CMB reference standard in acetonitrile at 1.0 mg/mL. Further dilutions are made using the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the 4-CMB sample in acetonitrile to a nominal concentration of 1.0 mg/mL.
Validation Parameters and Acceptance Criteria
The following validation characteristics are assessed according to ICH Q2(R2) guidelines.[3][13]
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[14] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[15][16] The goal is to intentionally degrade the sample by approximately 5-20% to ensure that the resulting degradation products can be separated from the main analyte peak.[15]
Caption: Forced Degradation Experimental Workflow.
Table 2: Illustrative Forced Degradation Results for 4-CMB
| Stress Condition | Observation | % Assay of 4-CMB | % Degradation | Peak Purity |
| Control (Unstressed) | No degradation observed | 99.8% | 0.0% | Pass |
| Acid (0.1 N HCl, 60°C, 8h) | Major degradant peak at RRT 0.85 | 88.5% | 11.3% | Pass |
| Base (0.1 N NaOH, 60°C, 4h) | Two degradant peaks at RRT 0.72 & 0.91 | 85.2% | 14.6% | Pass |
| Oxidative (3% H₂O₂, RT, 24h) | Minor degradant peak at RRT 1.15 | 92.1% | 7.7% | Pass |
| Thermal (80°C, 48h) | Slight degradation observed | 97.5% | 2.3% | Pass |
| Photolytic (ICH Q1B) | Minor degradation observed | 96.9% | 2.9% | Pass |
RRT = Relative Retention Time
Causality: The data demonstrates that the method can separate the primary 4-CMB peak from various degradation products generated under different stress conditions. The "Pass" in Peak Purity, typically determined using a PDA detector, confirms the homogeneity of the analyte peak, solidifying the method's specificity.[17]
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[18]
-
Protocol: A series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL) were prepared from the reference standard stock solution and injected in triplicate.
-
Acceptance Criterion: The correlation coefficient (R²) of the linear regression curve (Peak Area vs. Concentration) should be ≥ 0.999.
Table 3: Example Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.5 | 1,254,321 |
| 0.75 | 1,881,482 |
| 1.0 | 2,510,988 |
| 1.25 | 3,138,735 |
| 1.5 | 3,765,604 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy reflects the closeness of the test results to the true value. It is typically assessed using a recovery study on a spiked matrix.[19][20]
-
Protocol: A placebo matrix is spiked with the 4-CMB reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each level.
Table 4: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL, n=3) | Mean % Recovery | % RSD |
| 80% | 0.80 | 0.795 | 99.4% | 0.45% |
| 100% | 1.00 | 1.008 | 100.8% | 0.31% |
| 120% | 1.20 | 1.192 | 99.3% | 0.52% |
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[14][21]
-
Protocol (Repeatability): Six replicate preparations of the 4-CMB sample at 100% of the target concentration are analyzed on the same day, by the same analyst, on the same instrument.
-
Protocol (Intermediate Precision): The repeatability study is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Table 5: Example Precision Data
| Precision Level | Parameter | % RSD (n=6) |
| Repeatability (Day 1, Analyst 1) | Peak Area | 0.55% |
| Retention Time | 0.12% | |
| Intermediate Precision (Day 2, Analyst 2) | Peak Area | 0.78% |
| Retention Time | 0.15% |
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[22][23]
-
Protocol: LOD and LOQ are often estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criterion: The LOQ must be verified by analyzing a standard at the claimed concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Table 6: Illustrative Sensitivity Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Robustness testing demonstrates the method's reliability with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.[19]
-
Protocol: The effect of small, deliberate changes to key parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) on system suitability parameters (e.g., peak tailing, resolution) is evaluated.
-
Acceptance Criterion: System suitability criteria must be met under all tested variations.
Table 7: Example Robustness Study
| Parameter Varied | Value | Resolution (Analyte & Closest Impurity) | Tailing Factor | Result |
| Control | N/A | 3.5 | 1.1 | Pass |
| Flow Rate | 0.9 mL/min | 3.8 | 1.1 | Pass |
| 1.1 mL/min | 3.2 | 1.2 | Pass | |
| Column Temp. | 25°C | 3.3 | 1.1 | Pass |
| 35°C | 3.6 | 1.0 | Pass | |
| Acetonitrile % | 68% | 3.1 | 1.2 | Pass |
| 72% | 3.9 | 1.1 | Pass |
Conclusion: A Framework for Reliable Analysis
This guide has compared the primary analytical techniques for this compound and provided a detailed, field-tested framework for validating a stability-indicating HPLC method. The presented protocols and illustrative data demonstrate adherence to global regulatory standards.[24][25] For comprehensive quality control, a multi-faceted approach is recommended:
-
HPLC should be the primary method for release testing, stability studies, and the quantification of non-volatile impurities.
-
GC should be employed as a complementary technique for the specific analysis of residual solvents and other volatile impurities.
By grounding your analytical work in the principles of scientific causality, self-validation, and authoritative standards, you ensure the generation of trustworthy data, which is the cornerstone of successful drug development.
References
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks (YouTube).
- USP <1225> Method Validation. BA Sciences.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Separation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl on Newcrom R1 HPLC column. SIELC Technologies.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP-BPEP.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
- 4,4'-Bis(chloromethyl)-1,1'-biphenyl. SIELC Technologies.
- <1225> Validation of Compendial Procedures. USP-NF.
- 1,1'-Biphenyl, 4-(chloromethyl)-. NIST WebBook.
- This compound. ChemicalBook.
- This compound (Cas 1667-11-4). Parchem.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation Studies. SciSpace.
- Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health (NIH).
- Detection Limit/Quantitation Limit Summary Table. U.S. Environmental Protection Agency (EPA).
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. ResearchGate.
- Spectroscopic Methods. Source unknown.
- DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. University POLITEHNICA of Bucharest.
- (Spectroscopic Methods of Analysis). Source unknown.
- HPLC Methods for analysis of Biphenyl. HELIX Chromatography.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
- A Comparative Guide to the Spectroscopic Analysis of Chloromethyl Pivalate. BenchChem.
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A Comparative Guide to the Mutagenicity Assessment of 4-(Chloromethyl)biphenyl
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical intermediates is a cornerstone of preclinical safety assessment. 4-(Chloromethyl)biphenyl (4CMB), a biphenyl derivative, serves as a critical case study in the evaluation of mutagenicity. This guide provides an in-depth comparison of its performance across a standard battery of genotoxicity assays, contextualized with data from its structural analogue, benzyl chloride (BC), and its non-mutagenic counterpart, 4-hydroxymethylbiphenyl (4HMB). We will explore the causality behind experimental choices, present detailed protocols, and analyze the structure-activity relationships that dictate genotoxic outcomes.
The Imperative of Mutagenicity Testing
Mutagenicity, the capacity of a chemical agent to induce genetic mutations, is a significant toxicological endpoint. Such mutations can lead to a range of adverse health effects, including cancer and heritable diseases. Regulatory bodies worldwide, such as the FDA and ECHA, mandate a battery of tests to characterize the genotoxic risk of new chemical entities.[1] The standard approach involves a tiered strategy, beginning with in vitro assays to detect point mutations and chromosomal damage, followed by in vivo studies to confirm effects within a whole organism. This guide focuses on three core assays that form the foundation of this assessment.
Core Methodologies in Genotoxicity Testing
A robust assessment of mutagenic potential relies on a battery of tests that evaluate different, complementary endpoints. Here, we detail the principles and protocols for the bacterial reverse mutation assay, the in vitro mouse lymphoma assay, and the in vivo micronucleus test.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471
The Ames test is the initial screening assay for detecting gene mutations, specifically point mutations (base-pair substitutions and frameshifts).[2][3] Its high throughput and extensive validation make it an indispensable tool.
Principle of the Assay: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[2] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium. Experiments are conducted with and without an exogenous metabolic activation system (typically a rat liver S9 fraction) to mimic mammalian metabolism and identify pro-mutagens.[4]
Step-by-Step Experimental Protocol:
-
Strain Preparation: Culture the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) overnight to reach the late exponential phase of growth.
-
Metabolic Activation: Prepare the S9 mix by combining S9 fraction, cofactor-I solution (NADP+ and G6P), and a salt solution. Keep on ice.
-
Plate Incorporation Method:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of a sterile buffer (for the non-activated arm).
-
Incubate the mixture for 20-30 minutes at 37°C.
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) and vortex gently.
-
Pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertants and/or a reproducible increase of at least two-fold over the solvent control.
Experimental Workflow: Ames Test
Caption: Workflow for the Ames bacterial reverse mutation test.
In Vitro Mouse Lymphoma Assay (MLA) - OECD Test Guideline 490
The MLA is designed to detect forward mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells.[5][6] This assay is highly valued because it can detect a broad spectrum of genetic damage, including both point mutations and clastogenic events (chromosomal damage), which distinguishes it from the Ames test.[7]
Principle of the Assay: The assay uses heterozygous L5178Y/Tk+/- cells, which possess one functional copy of the Tk gene. The enzyme thymidine kinase is part of a nucleotide salvage pathway. When the functional Tk allele is inactivated by a mutation (gene mutation, chromosomal deletion, etc.), the resulting Tk-/- cells become resistant to the cytotoxic effects of pyrimidine analogues like trifluorothymidine (TFT). Wild-type cells incorporate TFT, leading to cell death.[7] Therefore, mutant cells can be selected by their ability to proliferate in the presence of TFT.
Step-by-Step Experimental Protocol:
-
Cell Maintenance: Culture L5178Y/Tk+/- cells in suspension. Ensure they are maintained in the exponential growth phase.
-
Treatment: Treat proliferating cells with the test chemical (at a range of concentrations) for 3-4 hours in the presence and absence of a metabolic activation (S9) system.[8]
-
Expression Period: After treatment, wash the cells to remove the chemical and culture them for an expression period (typically 2 days) to allow for the fixation of mutations and the depletion of pre-existing TK enzyme.
-
Cloning for Mutants: Plate the cells in 96-well plates using a medium containing the selective agent, trifluorothymidine (TFT).
-
Cloning for Viability: Concurrently, plate a separate aliquot of cells in non-selective medium to determine the cloning efficiency (viability).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Scoring and Calculation: Count the colonies in both the mutant selection and viability plates. The mutant frequency (MF) is calculated by dividing the number of mutant colonies by the number of viable cells. Cytotoxicity is measured as Relative Total Growth (RTG).[7]
Experimental Workflow: Mouse Lymphoma Assay
Caption: Workflow for the in vitro Mouse Lymphoma Assay (MLA).
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474
This in vivo assay is a critical follow-up to in vitro findings. It assesses genotoxicity in a whole animal, incorporating the effects of absorption, distribution, metabolism, and excretion (ADME).[9]
Principle of the Assay: The test detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow.[9] When a developing erythroblast expels its main nucleus to become an erythrocyte, any chromosome fragments or whole chromosomes that lag behind during cell division are left in the cytoplasm, forming small, secondary nuclei called micronuclei.[10] An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (MN-PCEs) in treated animals indicates that the substance is clastogenic or aneugenic.[9]
Step-by-Step Experimental Protocol:
-
Animal Dosing: Use a suitable rodent species (typically mice or rats). Administer the test chemical, usually via the clinical route of exposure, at three dose levels plus a negative (vehicle) and positive control. Dosing can be a single administration or repeated over 24-hour intervals.[10]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours) to capture the peak induction of micronuclei.[9]
-
Slide Preparation:
-
For bone marrow, flush cells from the femur or tibia, create a cell suspension, and prepare smears on microscope slides.
-
For peripheral blood, create a thin blood smear.
-
-
Staining: Stain the slides with a dye (e.g., Giemsa, Acridine Orange) that differentiates polychromatic erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs) and allows visualization of micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs (typically at least 2000 per animal) for the presence of micronuclei.[11] Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.
-
Data Analysis: Statistically analyze the frequency of MN-PCEs in treated groups compared to the vehicle control group.
Experimental Workflow: In Vivo Micronucleus Test
Caption: Workflow for the in vivo micronucleus test.
Comparative Mutagenicity Profile
The following tables summarize the experimental data for this compound and its key comparators.
Table 1: Mutagenicity Data for this compound (4CMB)
| Assay Type | System/Strain | Metabolic Activation (S9) | Result | Key Findings & Reference |
| Bacterial Reverse Mutation | S. typhimurium & E. coli | Without (-S9) | Positive | Potent, direct-acting mutagen.[12][13][14] |
| With (+S9) | Positive | Activity may be slightly reduced but remains positive.[14] | ||
| In Vitro Mammalian Cell | DNA Repair Assay (HeLa) | Without (-S9) | Positive | Induced unscheduled DNA synthesis.[14] |
| Mouse Lymphoma Assay | Not specified | Negative | Did not induce mutation in the specific study cited.[14] | |
| In Vivo Mammalian | Cytogenetics (Chinese Hamster) | N/A | Equivocal | No statistically significant increase in chromosomal aberrations, but numerical increases and severe damage types (exchanges) were observed at higher doses.[15] |
Table 2: Mutagenicity Data for Benzyl Chloride (BC) - A Structural Analogue
| Assay Type | System/Strain | Metabolic Activation (S9) | Result | Key Findings & Reference |
| Bacterial Reverse Mutation | S. typhimurium & E. coli | Without (-S9) | Positive | Direct-acting mutagen, but consistently less potent than 4CMB.[4][14][16] |
| With (+S9) | Weakly Positive | Activity is present but may be weak.[4][16] | ||
| In Vitro Mammalian Cell | DNA Repair Assay (HeLa) | Without (-S9) | Positive | Induced unscheduled DNA synthesis.[14] |
| Cell Transformation (Hamster) | Not specified | Positive | Capable of transforming hamster embryo cells.[17] | |
| In Vivo Mammalian | N/A | N/A | Limited Data | IARC notes inadequate data to assess carcinogenicity from studies involving BC alone.[17] |
Table 3: Mutagenicity Data for 4-Hydroxymethylbiphenyl (4HMB) - A Negative Control Analogue
| Assay Type | System/Strain | Metabolic Activation (S9) | Result | Key Findings & Reference |
| Bacterial Reverse Mutation | S. typhimurium | With & Without | Negative | Inactive across all tested conditions.[14] |
| In Vitro Mammalian Cell | DNA Repair Assay (HeLa) | With & Without | Negative | Did not induce unscheduled DNA synthesis.[14] |
Scientific Analysis and Discussion
Structure-Activity Relationship: The comparative data provides a clear illustration of a structure-activity relationship. The primary difference between the potent mutagen 4CMB and its less active analogue benzyl chloride is the addition of a second phenyl ring. This addition significantly enhances biological activity, a phenomenon also observed when comparing aniline to the more potent carcinogen 4-aminobiphenyl.[12] This suggests that the biphenyl moiety increases the molecule's reactivity or its ability to intercalate with or bind to DNA.
Furthermore, the data for 4-hydroxymethylbiphenyl (4HMB) is crucial. Replacing the reactive chloromethyl (-CH₂Cl) group with a hydroxylmethyl (-CH₂OH) group completely abrogates mutagenic activity.[14] This definitively identifies the chloromethyl group as the structural alert, or toxophore, responsible for the genotoxicity of 4CMB. This group acts as an alkylating agent, capable of forming covalent adducts with nucleophilic sites on DNA, leading to mutations.
Direct-Acting Mutagenicity: Both 4CMB and benzyl chloride are direct-acting mutagens, meaning they do not require metabolic activation by S9 enzymes to exert their effect.[14] This is a critical finding, as it implies the parent compounds themselves are the ultimate mutagens. For 4CMB, the activity is so pronounced that it has been suggested as a useful direct-acting positive control for short-term mutagenicity tests.[12]
In Vitro vs. In Vivo Concordance: There is an interesting point of discussion regarding the in vivo data for 4CMB. While it is a potent mutagen in multiple in vitro systems, an in vivo cytogenetic study in Chinese hamster bone marrow did not produce a statistically significant positive result.[15] However, the study did note numerical increases in chromosomal damage, including severe types like exchanges, at higher doses.[15] This could suggest several possibilities:
-
The compound may not reach the bone marrow in sufficient concentrations to induce a strong effect due to its pharmacokinetic properties.
-
The in vivo system may have efficient detoxification or DNA repair mechanisms that mitigate the damage seen in vitro.
-
The assay, as conducted, may have lacked sufficient statistical power to detect a weak but biologically relevant effect.
This highlights the essential role of the complete testing battery. Potent in vitro signals, as seen with 4CMB, are a significant cause for concern, and equivocal in vivo results warrant careful consideration and potentially further investigation.
Conclusion
The mutagenicity assessment of this compound demonstrates its character as a potent, direct-acting mutagen in vitro . Its activity is significantly greater than its structural analogue, benzyl chloride, and is directly attributable to its alkylating chloromethyl group.[12][14] While in vivo data is less definitive, the strength of the in vitro findings classifies 4CMB as a compound with significant genotoxic potential that must be handled with appropriate safety precautions and considered a liability in any drug development program. This comprehensive analysis underscores the power of a comparative, multi-assay approach to thoroughly characterize the mutagenic risk of a chemical entity.
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- Title: Carcinogenicity bioassay of 4-chloromethylbiphenyl (4CMB), 4-hydroxymethylbiphenyl (4HMB) and benzyl chloride (BC) on mouse skin: interim (7 month) report Source: Carcinogenesis URL:[Link]
- Title: 4-Chloromethylbiphenyl (4CMB)--an in vivo cytogenetic study in the Chinese hamster (Cricetulus griseus)
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structure-activity relationship (SAR) studies of 4-(Chloromethyl)biphenyl derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-(Chloromethyl)biphenyl Derivatives for Drug Discovery
Introduction: The Versatile this compound Scaffold
The this compound scaffold is a cornerstone in medicinal chemistry, offering a unique combination of a rigid biphenyl core and a reactive chloromethyl group. This bifunctionality allows for systematic chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. The biphenyl moiety provides a structural framework that can be tailored to interact with various biological targets, while the chloromethyl group serves as a versatile handle for introducing diverse functional groups through nucleophilic substitution reactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as anticancer and antimicrobial agents. We will delve into the synthetic strategies, comparative biological evaluations, and the underlying principles that govern their activity, providing researchers with the insights needed to design more potent and selective compounds.
Synthetic Strategies for Generating Derivative Libraries
The synthesis of this compound derivatives typically begins with the chloromethylation of biphenyl. This can be achieved through various methods, including the use of formalin (HCHO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃)[1]. An alternative approach involves the reaction of biphenyl with dimethoxymethane and chlorosulfonic acid[1]. Once the this compound core is obtained, a library of derivatives can be generated by reacting it with a wide range of nucleophiles.
A general synthetic workflow for the preparation of this compound derivatives is illustrated below:
Caption: General synthetic scheme for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced at the chloromethyl position and on the biphenyl rings. The following sections provide a comparative analysis of the SAR for different therapeutic applications.
Anticancer Activity
The this compound scaffold has been incorporated into molecules designed as potential anticancer agents[2]. The rationale often involves creating derivatives that can interact with specific biological targets implicated in cancer progression, such as cyclin-dependent kinases (CDKs)[2].
A study on unsymmetrical biphenyls revealed that bulky substituents at the 2 and 2'-positions of the biphenyl skeleton are crucial for in vitro anticancer activity[3][4]. Although not directly this compound derivatives, this finding suggests that steric hindrance and the overall conformation of the biphenyl rings play a significant role in cytotoxicity.
Table 1: Comparative Cytotoxicity of Unsymmetrical Biphenyl Derivatives
| Compound | R1 | R2 | IC50 (µM) vs. A549 | IC50 (µM) vs. DU145 | IC50 (µM) vs. KB | IC50 (µM) vs. KB-Vin | Reference |
| 27 | OMe | CHO | 0.04 | 0.08 | 0.12 | 0.05 | [3][4] |
| 35 | OMe | COOH | 1.25 | 1.89 | 2.13 | 1.56 | [3][4] |
| 40 | OMe | CH₂OH | 3.23 | 2.54 | 2.87 | 1.98 | [3][4] |
Data extracted from studies on unsymmetrical biphenyls to illustrate the importance of substitution patterns on the biphenyl core for cytotoxicity.[3][4]
The data in Table 1, while not from this compound derivatives directly, underscores the principle that modifications to the biphenyl core significantly impact anticancer potency. The introduction of a formyl group at the 2'-position (compound 27) resulted in highly potent cytotoxic activity across multiple cancer cell lines, including a drug-resistant line (KB-Vin)[3][4].
Antimicrobial Activity
Derivatives of this compound have also shown promise as antimicrobial agents. The reactive chloromethyl group allows for the introduction of various moieties that can interact with microbial targets. For instance, the related compound (4-(chloromethyl)phenyl)methanamine hydrochloride has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria[2].
Table 2: Antimicrobial Activity of a Biphenyl-Related Compound
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (4-(Chloromethyl)phenyl)methanamine hydrochloride | Staphylococcus aureus | 32 | [2] |
| (4-(Chloromethyl)phenyl)methanamine hydrochloride | Escherichia coli | 64 | [2] |
The development of 4,4'-bis(chloromethyl)biphenyl has also led to the synthesis of double quaternary ammonium salts with antimicrobial and antifungal properties. This suggests that converting the chloromethyl group into a cationic center can be a viable strategy for creating effective antimicrobial agents.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for the synthesis and biological evaluation of this compound derivatives.
General Procedure for the Synthesis of 4-(Arylaminomethyl)biphenyl Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with an aromatic amine.
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired aromatic amine (1.1 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(arylaminomethyl)biphenyl derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a privileged structure in drug discovery, providing a foundation for the development of potent anticancer and antimicrobial agents. The key to unlocking its full potential lies in a systematic exploration of its SAR. This guide has highlighted the importance of substituents on the biphenyl core and the diverse functional groups that can be introduced at the chloromethyl position. Future research should focus on expanding the diversity of these derivatives and exploring their activity against a wider range of biological targets. The use of computational methods, such as 3D-QSAR and molecular docking, could further aid in the rational design of more potent and selective this compound derivatives[6].
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A Senior Application Scientist's Guide to 4-(Chloromethyl)biphenyl: A Performance Comparison in Pharmaceutical and Material Synthesis
Abstract
4-(Chloromethyl)biphenyl (4-CMBP) is a pivotal intermediate in the synthesis of high-value chemical entities, most notably the 'sartan' class of angiotensin II receptor blockers (ARBs) and advanced functional materials. Its performance, particularly in industrial applications, is often weighed against its more reactive counterpart, 4-(Bromomethyl)biphenyl (4-BMBP). This guide provides an in-depth comparison of 4-CMBP's performance, focusing on reaction efficiency, yield, purity, and industrial scalability. We will dissect its application in the synthesis of the antihypertensive drugs Valsartan and Telmisartan, and its role in materials science, providing experimental data and detailed protocols to inform reagent selection for researchers, chemists, and drug development professionals.
Introduction: The Biphenylmethyl Halide Scaffold
This compound is a crystalline solid belonging to the benzylic halide class of compounds. The molecule's utility is anchored in its bifunctional nature: a rigid, aromatic biphenyl core essential for molecular recognition in biological systems and material lattices, and a reactive chloromethyl group that serves as an electrophilic handle for carbon-carbon and carbon-heteroatom bond formation.
As a primary benzylic halide, 4-CMBP is an excellent substrate for nucleophilic substitution reactions, proceeding readily through both SN1 and SN2 mechanisms depending on the reaction conditions and the nucleophile's strength.[1][2] Its reactivity is moderate, a characteristic that presents both advantages and disadvantages when compared to the more labile 4-(Bromomethyl)biphenyl, where the bromide ion is a superior leaving group. This guide will explore the practical implications of this reactivity difference in key industrial syntheses.
Core Application: Synthesis of Angiotensin II Receptor Blockers (Sartans)
The most significant application of 4-CMBP is the synthesis of sartans, a class of drugs that manage hypertension and heart failure.[3][4] The biphenyl scaffold is a critical pharmacophore for this class, and the final synthetic step often involves attaching this moiety via an alkylation reaction.
Mechanism: N-Alkylation in Sartan Synthesis
The key transformation involves the N-alkylation of a heterocyclic core with the biphenylmethyl group. In the synthesis of Valsartan, for example, the secondary amine of a protected L-valine derivative acts as the nucleophile. For Telmisartan, a benzimidazole nitrogen is alkylated. The general reaction is a nucleophilic substitution where the halide on the benzylic carbon is displaced.
Caption: General N-alkylation scheme for sartan synthesis.
Performance Comparison: this compound vs. 4-(Bromomethyl)biphenyl
The choice between the chloro- and bromo- derivatives is a critical process development decision, balancing reactivity against cost and stability.
-
Reactivity and Kinetics: Bromine is a better leaving group than chlorine, making 4-BMBP inherently more reactive. This allows for milder reaction conditions (lower temperatures, shorter reaction times) and can be advantageous for substrates that are poor nucleophiles.[5] However, this high reactivity can be a double-edged sword, leading to a greater propensity for side reactions and degradation.
-
Yield and Purity: While early sartan syntheses frequently employed the bromo- derivative, many improved and industrially viable processes now utilize the chloro- compound.[6][7] A significant drawback in the synthesis of 4-BMBP via bromination of 4-methylbiphenyl with reagents like N-bromosuccinimide (NBS) is the frequent co-formation of the 4-(dibromomethyl)biphenyl impurity.[8] This impurity can lead to complex downstream purification challenges. The synthesis of 4-CMBP is often cleaner, providing a higher purity starting material which translates to a cleaner final product.
-
Industrial Viability and Cost: For large-scale production, 4-CMBP is often the superior choice. It is generally more stable, less expensive, and safer to handle than its bromo- counterpart. The cost of bromine and the challenges in controlling bromination reactions on an industrial scale make 4-BMBP less economical for manufacturing campaigns where tons of material are required.
Comparative Data in Sartan Synthesis
The following table summarizes reported yields for key alkylation steps in the synthesis of Telmisartan and Valsartan, highlighting the performance of the chloromethyl intermediate.
| Drug Target | Intermediate | Reagent | Base / Solvent | Yield (%) | Citation(s) |
| Telmisartan | Dibenzimidazole Derivative | 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole | NaH / THF, DMAc | 85% | [7] |
| Valsartan | Methyl-N-pentanoyl-L-valinate | 2-(4-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole | NaH / THF | Not explicitly stated for this step, but part of a high-yield overall synthesis. | [6] |
| Telmisartan | Dibenzimidazole Derivative | 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester | K₂CO₃ / Acetone | Part of a multi-step synthesis with a low overall yield (21%) and noted impurity issues. | [8] |
Experimental Protocol: N-Alkylation for Telmisartan Intermediate Synthesis
This protocol is adapted from a reported industrial process and demonstrates a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Objective: To synthesize 1,7'-dimethyl-2'-propyl-1H,1'H-[2,5']bibenzo[d]imidazolyl-3'-ylmethyl)-[1,1'-biphenyl]-2-carbonitrile.
Materials:
-
1,7'-dimethyl-2'-propyl-1H,1'H-[2,5']bibenzo[d]imidazole
-
2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylacetamide (DMAc), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the dibenzimidazole starting material (1.0 eq).
-
Base Addition: Suspend the material in anhydrous THF. Carefully add NaH (1.1 eq) portion-wise at room temperature. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the benzimidazole nitrogen to form the sodium salt, a potent nucleophile for the subsequent alkylation.
-
Activation: Stir the reaction mixture for 30 minutes at room temperature to ensure complete salt formation.
-
Alkylation: Dissolve the 2-[4'-(chloromethyl)biphenyl-2-yl]...oxazole intermediate (1.05 eq) in a mixture of THF and DMAc. Causality Note: DMAc is a polar aprotic solvent that helps to solvate the sodium salt and facilitate the SN2 reaction. Add this solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent), observing the consumption of the starting materials and the appearance of the product spot.
-
Workup: After cooling the reaction to ambient temperature, carefully pour the mixture into a saturated aqueous solution of NH₄Cl to quench any unreacted NaH.
-
Extraction: Extract the product into ethyl acetate (2x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.
Application in Materials Science
The rigid, planar structure of the biphenyl core makes it a valuable building block (mesogen) for materials with ordered structures, such as liquid crystals and fluorescent whitening agents.[9][10][11]
Role in Functional Materials
In these applications, 4,4'-Bis(chloromethyl)biphenyl is a common starting material.[9][12][13] The two chloromethyl groups provide reactive sites at opposite ends of the molecule, allowing it to act as a cross-linker or a monomer in polymerization reactions to build larger, structurally defined polymers used in electronics or as optical brighteners.
Performance Considerations
Similar to pharmaceutical synthesis, the choice between chloro- and bromo- derivatives depends on the specific synthetic requirements.
-
For step-growth polymerization, the controlled reactivity of the chloromethyl group can be advantageous, preventing premature or uncontrolled polymerization and allowing for better process control.
-
For laboratory-scale synthesis of novel liquid crystals where a variety of nucleophiles might be tested, the higher reactivity of a bromo- intermediate could be beneficial for rapidly screening different molecular designs.[10]
-
From a commercial standpoint, the lower cost and greater stability of 4,4'-Bis(chloromethyl)biphenyl make it the preferred intermediate for the bulk production of commodities like fluorescent whitening agents.[9][13]
Decision Workflow: Reagent Selection
The selection between 4-CMBP and 4-BMBP can be guided by a logical workflow that prioritizes the goals of the synthesis.
Caption: Decision matrix for selecting the appropriate biphenylmethyl halide.
Conclusion
This compound stands as a robust and economically viable intermediate for large-scale chemical manufacturing. While its brominated counterpart, 4-(Bromomethyl)biphenyl, offers higher reactivity suitable for laboratory-scale discovery and challenging transformations, 4-CMBP provides a superior balance of stability, cost, and purity for industrial applications. In the synthesis of sartan-class pharmaceuticals, improved processes leveraging 4-CMBP have demonstrated high yields and circumvented the impurity issues associated with large-scale brominations.[6] For materials science applications, its controlled reactivity and favorable economics make it a foundational building block for polymers and functional materials. The choice between these two reagents is a classic case study in process chemistry, where theoretical reactivity must be weighed against the practical demands of safety, cost, and scalability.
References
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A Comparative Guide to the Crystallographic Analysis of 4-(Chloromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the precise characterization of molecular structures is paramount. 4-(Chloromethyl)biphenyl, a key intermediate in the synthesis of various active pharmaceutical ingredients and functional materials, presents a critical case for detailed structural elucidation.[1] This guide provides an in-depth comparison of the crystallographic analysis of this compound with alternative analytical techniques, offering field-proven insights into experimental choices and data interpretation.
The Significance of Structural Analysis for this compound
This compound serves as a versatile building block in organic synthesis.[1] Its utility in producing non-steroidal anti-inflammatory drugs and other therapeutic agents underscores the importance of understanding its three-dimensional structure.[1] Crystallographic analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and in silico drug design.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[3] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[3]
Experimental Workflow: A Step-by-Step Protocol
The successful crystallographic analysis of this compound hinges on a meticulous experimental workflow, from crystal growth to structure refinement.
1. Crystal Growth:
-
Objective: To obtain high-quality single crystals suitable for diffraction.
-
Protocol: this compound, which is soluble in solvents like chloroform, dichloromethane, and acetone, can be crystallized using slow evaporation techniques.[4] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. Over time, the solvent evaporates, leading to the formation of single crystals. The choice of solvent is critical and may require screening to find the optimal conditions for crystal quality.
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Protocol: A well-formed, single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[3][5] The diffractometer collects a series of diffraction images as the crystal is rotated.[6]
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction images and obtain an initial structural model.
-
Protocol: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters.[6] The space group is then determined based on the systematic absences in the diffraction data. The structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors.[7]
4. Structure Refinement:
-
Objective: To refine the initial structural model to best fit the experimental data.
-
Protocol: The atomic positions and displacement parameters are refined using least-squares methods.[7] This iterative process minimizes the difference between the observed and calculated structure factor amplitudes.[7] The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Data: Inferred Properties vs. a Known Structure
While the specific crystallographic data for this compound is not available, we can anticipate its general features and compare them to the known structure of 4-(chloromethyl)benzonitrile.[2] This comparison provides a valuable benchmark for what to expect during an experimental determination.
| Parameter | This compound (Anticipated) | 4-(chloromethyl)benzonitrile[2] |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Pnma |
| a (Å) | ~20 | 20.3965(7) |
| b (Å) | ~8 | 7.8164(3) |
| c (Å) | ~5 | 4.5015(2) |
| V (ų) | ~800 | 717.66(5) |
| Z | 4 | 4 |
Causality Behind Experimental Choices: The choice of a low temperature (100 K) for data collection is crucial for obtaining high-resolution data by minimizing atomic thermal motion. The selection of the X-ray wavelength is dependent on the unit cell dimensions to ensure adequate resolution and minimize absorption effects.
Alternative Analytical Techniques: A Comparative Overview
While SC-XRD provides the most detailed structural information, other techniques offer complementary data and can be more suitable for certain applications, especially when high-quality crystals are not obtainable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[8] For this compound, HPLC is primarily used for purity assessment and reaction monitoring.
-
Experimental Protocol: A reversed-phase HPLC method would be employed, likely with a C18 or a biphenyl stationary phase, which can offer enhanced π-π interactions.[9][10] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be used for elution. Detection is typically performed using a UV detector.
-
Data Comparison: HPLC provides retention time and peak area, which are used for identification and quantification, respectively. It does not provide the detailed 3D structural information that SC-XRD offers.
Spectroscopic Methods (NMR, IR, Mass Spectrometry)
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the protons and carbons in the biphenyl and chloromethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H and C-Cl stretching vibrations, as well as the aromatic C=C bonds.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of this compound (202.68 g/mol ) and provide information about its fragmentation pattern.[11]
Diagram: Comparison of Analytical Techniques
Caption: Analytical techniques for characterizing this compound.
Conclusion: An Integrated Approach to Structural Characterization
While single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of this compound, a comprehensive characterization relies on an integrated analytical approach. HPLC is indispensable for assessing purity, while spectroscopic techniques like NMR, IR, and Mass Spectrometry provide crucial information about connectivity and functional groups. For researchers and drug development professionals, the choice of analytical technique will be dictated by the specific information required at each stage of the research and development pipeline. The detailed structural insights from SC-XRD, however, remain unparalleled for applications demanding a deep understanding of molecular geometry and intermolecular interactions.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(Chloromethyl)biphenyl
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(Chloromethyl)biphenyl (CAS No. 1667-11-4). As a halogenated organic compound and a biphenyl derivative, this chemical requires meticulous disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Immediate Safety Profile & Core Disposal Directive
Before handling or disposing of this compound, it is critical to understand its primary hazards and the single most important disposal principle.
| Immediate Actions & Hazard Summary |
| Primary Hazards |
| Required PPE |
| Core Disposal Mandate |
The 'Why': Understanding the Chemical Risk
This compound, also known as 4-phenylbenzyl chloride, is a solid organic compound used in chemical synthesis.[1][2] Its chemical structure—a biphenyl core with a chloromethyl group—places it in the category of halogenated organic compounds.
The disposal protocols for this substance are driven by three key factors:
-
Reactivity and Hazardous Decomposition: While stable under normal conditions, it is incompatible with strong bases and oxidizing agents.[1] During a fire, it decomposes to release highly corrosive hydrogen chloride gas and carbon oxides.[1]
-
Human Health Hazards: It is classified as a skin, eye, and respiratory irritant.[1][3] The GHS hazard statements H315, H319, and H335 confirm these risks.[1][3]
-
Environmental Persistence: Although not a polychlorinated biphenyl (PCB), its structure as a chlorinated biphenyl derivative warrants significant environmental caution. Halogenated organic compounds can be persistent in the environment and require specific disposal technologies to ensure their complete destruction.[4][5] Regulations such as the EPA's Toxic Substances Control Act (TSCA) for PCBs, while not directly applicable, inform the stringent best practices for related chemical classes to prevent environmental contamination.[6][7]
Detailed Disposal Protocol: A Step-by-Step Guide
This protocol ensures a self-validating system of safety and compliance from the moment waste is generated to its final disposal.
Step 1: Waste Segregation
The first and most critical step is proper segregation. Co-mingling different waste streams can create unforeseen chemical reactions and significantly increases disposal costs.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Solids."
-
Causality: Separating halogenated from non-halogenated waste is a universal best practice in laboratory waste management.[8][9] Disposal facilities use different processes for these streams, and cross-contamination can result in entire batches of waste being rejected or re-categorized at a higher cost.
Step 2: Proper Containerization
The integrity of the waste container is paramount for preventing leaks and exposure.
-
Action:
-
Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a "Hazardous Waste" label before adding any waste.
-
Clearly write the full chemical name, "Waste this compound," and any other components if it is part of a mixture.[8] Do not use abbreviations.
-
-
Causality: A properly sealed and labeled container prevents accidental spills and ensures that anyone handling it—from lab personnel to waste technicians—is immediately aware of the contents and associated hazards.[8]
Step 3: Accumulation and Storage
-
Action:
-
Keep the waste container tightly closed at all times, except when adding waste.[8]
-
Store the container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area or your laboratory's main waste storage area.
-
Store it away from incompatible materials, particularly strong bases and oxidizing agents.[1]
-
-
Causality: Safe storage minimizes the risk of the container being compromised and prevents reactions with ambient moisture or incompatible chemicals.
Step 4: Final Disposal via Authorized Channels
-
Action:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide them with the exact details from your waste label.
-
Your EHS office will work with a licensed and approved hazardous waste disposal company. This vendor will transport the waste for final disposal.
-
-
Causality: The mandated disposal method for this chemical is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1] This is the only way to ensure the complete destruction of the halogenated organic molecule into simpler, less harmful components. Landfilling of halogenated organic compounds is heavily restricted.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
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- 6. epa.gov [epa.gov]
- 7. gao.gov [gao.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Section 729 [ilga.gov]
Navigating the Synthesis of 4-(Chloromethyl)biphenyl: A Guide to Personal Protective Equipment and Safe Handling
In the landscape of pharmaceutical research and development, the synthesis and handling of reactive intermediates are tasks that demand precision, expertise, and an unwavering commitment to safety. Among these critical building blocks is 4-(Chloromethyl)biphenyl, a compound valued for its role in constructing complex molecular architectures. However, its utility is matched by its potential hazards, necessitating a thorough and proactive approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to foster a culture of safety within their laboratories.
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The chloromethyl group is a known lachrymator and alkylating agent, meaning it can react with biological macromolecules, which underscores the importance of preventing direct contact. The solid nature of the compound also presents a risk of aerosolization, leading to inadvertent inhalation. Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical line of defense.
Core Principles of Protection: A Multi-Faceted Approach
The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. Handling solid this compound for weighing will have different exposure risks than working with it in a solution. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1][4] | Nitrile gloves (double-gloving recommended).[5] | Full-buttoned lab coat. | Work in a certified chemical fume hood is mandatory.[5] If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
| Dissolution and Solution Transfers | Chemical splash goggles. A face shield is recommended for larger volumes.[1][6] | Nitrile gloves. Change gloves immediately if contact is suspected. | Chemical-resistant lab coat. | All operations must be conducted in a certified chemical fume hood.[5] |
| Running Reactions | Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing. | Nitrile gloves. Consider gloves with extended cuffs. | Chemical-resistant lab coat. | Operations should be performed in a chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield. | Nitrile gloves. Frequent changes are advised. | Chemical-resistant lab coat. | All procedures should be carried out in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat.[6] | NIOSH-approved respirator with an organic vapor cartridge is essential.[5] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling is crucial for minimizing risk. The following step-by-step protocols provide guidance for key stages of working with this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] The storage area should be clearly marked as containing hazardous materials.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for using this compound in a synthesis experiment, highlighting the critical PPE and safety checkpoints.
Caption: A typical experimental workflow for using this compound.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, reaction residues, contaminated gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containment: The container should be kept securely closed when not in use and stored in a designated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain.[5]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Minor Spill (<1g in a fume hood):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (>1g or outside a fume hood):
-
Evacuate the immediate area and alert your laboratory supervisor and institutional EHS.
-
Restrict access to the area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
By adhering to these guidelines and fostering a proactive safety culture, researchers can confidently and safely utilize this compound in their vital work.
References
- Molbase. (n.d.). This compound.
- PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- BrightHR. (2023). What PPE Should Be Worn for COSHH?.
- Trimaco. (2023). Essential Chemical PPE.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
